2-(4-Aminophenyl)sulfonylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminophenyl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVOGVXITRNMSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332465 | |
| Record name | 2-(4-aminophenyl)sulfonylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27147-69-9 | |
| Record name | 2-(4-aminophenyl)sulfonylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the molecular structure of 2-(4-Aminophenyl)sulfonylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2-(4-Aminophenyl)sulfonylaniline. Also known as 2,4'-diaminodiphenyl sulfone or Dapsone Impurity 5, this compound is a significant molecule in pharmaceutical analysis and synthetic chemistry. This document consolidates available data on its spectroscopic properties, offers a detailed experimental protocol for its synthesis, and presents its fundamental physicochemical characteristics.
Introduction
This compound is an aromatic sulfone derivative characterized by two aminophenyl groups linked by a sulfonyl moiety at positions 2 and 4' respectively. Its asymmetric structure distinguishes it from its well-known isomer, the antibacterial drug dapsone (4,4'-diaminodiphenyl sulfone). The presence of the sulfonylaniline core makes it a subject of interest for its potential biological activities and as a versatile intermediate in organic synthesis.[1] The sulfonyl group, being a strong electron-withdrawing group, significantly influences the electronic environment of the aromatic rings, while the amino groups provide sites for further functionalization.[1] This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this compound.
Molecular Structure and Properties
The molecular structure of this compound is fundamental to its chemical behavior. The molecule consists of two aniline rings connected by a sulfonyl bridge. This arrangement results in a twisted conformation that minimizes steric hindrance, with the dihedral angle between the two aromatic rings typically observed to be in the range of 75-80 degrees in related sulfonamide structures.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [2] |
| Molecular Weight | 248.30 g/mol | [2] |
| CAS Number | 27147-69-9 | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,4'-Diaminodiphenyl sulfone, Dapsone Impurity 5, o,p'-Sulfonyldianiline | [2] |
| Appearance | White to off-white crystalline powder (typical) | |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
The ¹H NMR spectrum of this compound in a suitable deuterated solvent is expected to exhibit complex splitting patterns in the aromatic region due to the asymmetric substitution of the two phenyl rings. The protons on the 2-substituted ring are in a different chemical environment compared to those on the 4-substituted ring. The amino protons typically appear as broad signals.[1]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 6.5 - 7.6 | Multiplet | Aromatic protons (8H) |
| 5.0 - 6.5 | Broad Singlet | Amino protons (4H) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
The FTIR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |
| 3300 - 3500 | N-H stretching vibrations of amino groups | Strong | [1] |
| 1300 - 1350 | Asymmetric SO₂ stretching | Strong | [1] |
| 1150 - 1200 | Symmetric SO₂ stretching | Strong | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often involving the coupling of a nitro-substituted precursor followed by reduction of the nitro groups. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of 4-nitro-2'-(acetylamino)diphenyl sulfone
This procedure outlines a key step in an indirect synthetic route.
Materials:
-
2-Acetamidobenzenesulfonyl chloride
-
Nitrobenzene
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-acetamidobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (1.2 equivalents) to the solution while maintaining the temperature at 0 °C.
-
To this mixture, add nitrobenzene (1.1 equivalents) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 4-nitro-2'-(acetylamino)diphenyl sulfone.
Subsequent Reduction and Hydrolysis
The resulting intermediate, 4-nitro-2'-(acetylamino)diphenyl sulfone, can then be converted to this compound through a two-step process:
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group, commonly using a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.
-
Hydrolysis of the Acetyl Group: The acetyl protecting group on the other amino function is removed by acid or base-catalyzed hydrolysis to yield the final product.
Visualization of Synthetic Workflow
The logical flow of the synthesis of this compound can be visualized as a workflow diagram.
Caption: A flowchart illustrating the synthetic pathway to this compound.
Biological Significance and Applications
While this compound is primarily recognized as an impurity in the production of the antibacterial drug dapsone, the broader class of aromatic aminosulfones exhibits a wide range of biological activities.[1][3] The sulfonamide moiety is a well-established pharmacophore present in numerous antibacterial drugs.[1] These compounds often exert their therapeutic effects by inhibiting essential metabolic pathways in microorganisms, such as the folic acid synthesis pathway.[3]
The potential for this compound to possess its own biological activity warrants further investigation. Its structural similarity to dapsone suggests it could interact with similar biological targets, although potentially with different efficacy and selectivity. As a versatile chemical intermediate, it can also serve as a starting material for the synthesis of novel bioactive molecules and functional materials.[1]
Conclusion
This technical guide has provided a detailed overview of this compound, encompassing its molecular structure, physicochemical properties, and a representative synthetic protocol. The provided spectroscopic data serves as a valuable reference for its characterization. While primarily known as a pharmaceutical impurity, its structural features suggest potential for further exploration in medicinal chemistry and materials science. This guide aims to be a valuable resource for researchers and professionals working with this and related compounds.
References
A Technical Guide to the Physicochemical Properties of 4,4'-Diaminodiphenyl Sulfone (Dapsone)
Notice: This document focuses on the well-characterized isomer 4,4'-diaminodiphenyl sulfone (CAS No. 80-08-0) , commonly known as Dapsone. Data for the 2,4'-diaminodiphenyl sulfone isomer (CAS No. 27147-69-9) is limited; therefore, this guide centers on the 4,4'- isomer due to its extensive documentation and significance as an active pharmaceutical ingredient[1][2].
This technical guide provides a comprehensive overview of the core physicochemical properties, experimental determination protocols, and relevant biological pathways of 4,4'-diaminodiphenyl sulfone. The information is tailored for researchers, scientists, and professionals involved in drug development and materials science.
Core Physicochemical Properties
4,4'-Diaminodiphenyl sulfone is an odorless, white to creamy-white crystalline powder with a slightly bitter taste[3][4]. It is a synthetic sulfone antibiotic used primarily in the treatment of leprosy, dermatitis herpetiformis, and Pneumocystis pneumonia[3][5]. Its utility also extends to polymer science, where it serves as a high-performance curing agent for epoxy resins[3].
Compound Identification
The following table summarizes the key identifiers for 4,4'-diaminodiphenyl sulfone.
| Identifier | Value | References |
| IUPAC Name | 4-[(4-aminobenzene)sulfonyl]aniline | [3] |
| Synonyms | Dapsone, 4,4'-Sulfonyldianiline, DDS, Bis(p-aminophenyl) sulfone | [3][6][7] |
| CAS Number | 80-08-0 | [3][6] |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [3][6][8] |
| Molecular Weight | 248.30 g/mol | [3][6][8] |
| SMILES | C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N | [3][8] |
| InChI Key | MQJKPEGWNLWLTK-UHFFFAOYSA-N | [3][8][9] |
Quantitative Physicochemical Data
The key physicochemical parameters of 4,4'-diaminodiphenyl sulfone are presented below. These values are critical for understanding its behavior in biological and chemical systems.
| Property | Value | Conditions | References |
| Melting Point | 175 - 178 °C | [3][8] | |
| Boiling Point | 511.7 °C (Predicted) | at 760 mmHg | [10] |
| Density | 1.27 g/cm³ (estimate) | [10] | |
| Water Solubility | 0.38 g/L | 20 °C | [11] |
| <0.1 g/100 mL | 20 °C | [10] | |
| Solubility (Other) | Soluble in DMSO, ethanol, acetone, and dilute HCl. Slightly soluble in methanol. | [8][9][10] | |
| logP (Octanol/Water) | 0.97 | 25 °C | [4] |
| pKa | 13.0 (pKb) | 25 °C | |
| Vapor Pressure | 0.004 Pa | 25 °C | [10] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental. This section outlines the standard methodologies for key analytical procedures.
Melting Point Determination (Capillary Method)
The capillary method is a standard pharmacopeial technique for determining the melting point of a crystalline solid[12].
-
Sample Preparation: The sample must be a finely powdered, dry solid. If necessary, gently grind the crystals in a mortar and pestle[13]. The sample is packed into a thin-walled capillary tube (e.g., 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm[14][15]. The tube is tapped gently or dropped through a long glass tube to ensure tight packing at the sealed end[13][14].
-
Instrumentation: An electrically heated melting point apparatus with a temperature ramp control and a viewfinder is used[14].
-
Measurement:
-
For an unknown sample, a preliminary rapid determination is performed with a fast temperature ramp (10-20 °C/min) to find the approximate melting range[13].
-
For a precise measurement, a fresh sample is heated to about 20 °C below the expected melting point[14]. The heating rate is then slowed to approximately 1-2 °C per minute[13][15].
-
The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid[14].
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility[16].
-
Preparation: A surplus amount of the solid compound (solute) is added to a known volume of the solvent (e.g., water, buffer) in a flask. The presence of excess solid is necessary to ensure saturation is reached[16].
-
Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period, typically 24 to 48 hours, to allow the system to reach equilibrium[16].
-
Sample Separation: Once equilibrium is achieved, the suspension is allowed to settle. The saturated supernatant is then carefully separated from the undissolved solid using filtration (e.g., through a 0.45 µm filter) or centrifugation. Care must be taken to avoid temperature changes during this step.
-
Analysis: The concentration of the dissolved compound in the clear, saturated solution is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry[16].
Purity Assay (Reversed-Phase HPLC)
RP-HPLC is a common and reliable method for determining the purity and concentration of 4,4'-diaminodiphenyl sulfone[5][17].
-
System: A standard HPLC system equipped with a pump, degasser, autosampler, column oven, and a UV detector.
-
Stationary Phase: A reversed-phase C18 column is typically used for separation[17].
-
Mobile Phase: A common mobile phase consists of a mixture of methanol and water, for example, in a 40:60 (v/v) ratio[17]. The mobile phase should be filtered and degassed before use.
-
Detection: UV detection is performed at a wavelength where the analyte has strong absorbance, such as 250 nm[17], 261 nm, or 296 nm[9].
-
Analysis: A standard solution of known concentration is prepared and injected to establish a calibration curve. The sample solution is then injected, and the peak area is compared against the calibration curve to determine its concentration and purity. The method should be validated for linearity, accuracy, and precision[5].
Visualizations: Pathways and Workflows
Mechanism of Action: Inhibition of Folate Synthesis
As an antibiotic, 4,4'-diaminodiphenyl sulfone's primary mechanism of action is the inhibition of the bacterial folic acid synthesis pathway[3][18][19]. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). By mimicking the enzyme's natural substrate, para-aminobenzoic acid (PABA), it blocks the synthesis of dihydrofolic acid, a crucial precursor for DNA and RNA synthesis, thereby halting bacterial replication[18][20][21]. This pathway is an excellent drug target as humans obtain folate from their diet and do not possess this enzyme[22].
Representative Chemical Synthesis Workflow
One common industrial synthesis of 4,4'-diaminodiphenyl sulfone starts with 4-chloronitrobenzene[23]. The process involves the formation of a thioether intermediate, followed by oxidation to the sulfone, and a final reduction of the nitro groups to the desired amino groups[23][24][25].
References
- 1. 2-4-Diamino Diphenyl sulphone | CAS No- 27147-69-9 | Simson Pharma Limited [simsonpharma.com]
- 2. nbinno.com [nbinno.com]
- 3. Dapsone - Wikipedia [en.wikipedia.org]
- 4. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 4,4'-Diaminodiphenyl sulfone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. 4,4'-Diaminodiphenyl sulfone, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 9. caymanchem.com [caymanchem.com]
- 10. chembk.com [chembk.com]
- 11. 4,4 -Diaminodiphenyl sulfone for synthesis 80-08-0 [sigmaaldrich.com]
- 12. thinksrs.com [thinksrs.com]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. thinksrs.com [thinksrs.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. asianpubs.org [asianpubs.org]
- 18. What is the mechanism of Dapsone? [synapse.patsnap.com]
- 19. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Dapsone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 22. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 23. 4,4'-Diaminodiphenylsulfone synthesis - chemicalbook [chemicalbook.com]
- 24. WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents [patents.google.com]
- 25. EP1778630B1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents [patents.google.com]
A Comprehensive Technical Guide to Diaminodiphenyl Sulfones: Focus on 2-(4-Aminophenyl)sulfonylaniline (CAS 27147-69-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(4-Aminophenyl)sulfonylaniline (CAS 27147-69-9), a member of the diaminodiphenyl sulfone family. Due to the limited specific experimental data available for the 2,4'-isomer, this guide leverages the extensive research on its structural isomer, 4,4'-diaminodiphenyl sulfone (dapsone), to provide a comprehensive understanding of the chemical class. This document covers the physicochemical properties, synthesis, analytical characterization, and biological significance of these compounds, with a focus on their applications in medicinal chemistry and materials science.
Chemical and Physical Properties
This compound, also known as 2,4'-diaminodiphenyl sulfone, is an aromatic sulfone with the molecular formula C₁₂H₁₂N₂O₂S.[1][2] It is a structural isomer of the well-known antibacterial drug, dapsone (4,4'-diaminodiphenyl sulfone).[3] The sulfonylaniline moiety is a key structural feature, imparting unique electronic and steric properties. The sulfonyl group acts as a strong electron-withdrawing group, and the amino groups can be readily functionalized, making it a versatile chemical intermediate.[1]
Table 1: Physicochemical Properties of Diaminodiphenyl Sulfones
| Property | This compound (CAS 27147-69-9) | 4,4'-Diaminodiphenyl sulfone (Dapsone, CAS 80-08-0) |
| Molecular Formula | C₁₂H₁₂N₂O₂S | C₁₂H₁₂N₂O₂S |
| Molecular Weight | 248.31 g/mol [4][5] | 248.30 g/mol [2] |
| Melting Point | Data not available | 175-181 °C[6] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Soluble in alcohol, acetone, and dilute mineral acids; sparingly soluble in water.[7] |
| Appearance | Data not available | White to creamy white crystalline powder. |
| pKa | Data not available | Data not available |
Synthesis and Purification
The synthesis of diaminodiphenyl sulfones typically involves the reduction of a corresponding dinitro- or aminonitro-diphenyl sulfone precursor. A general experimental protocol for the synthesis of a diaminodiphenyl sulfone is outlined below.
Experimental Protocol: Synthesis of 4,4'-Diaminodiphenyl Sulfone
This protocol describes a representative synthesis of a diaminodiphenyl sulfone, which can be adapted for the synthesis of the 2,4'-isomer. The process involves the reduction of 4-amino-4'-nitrodiphenyl sulfone.
Materials:
-
4-amino-4'-nitrodiphenyl sulfone
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 4-amino-4'-nitrodiphenyl sulfone in ethanol.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic.
-
The crude product will precipitate out of the solution.
-
Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.
-
Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to obtain pure 4,4'-diaminodiphenyl sulfone.
-
Dry the purified crystals under vacuum.
Diagram 1: Experimental Workflow for the Synthesis of Diaminodiphenyl Sulfone
Caption: A generalized workflow for the synthesis of diaminodiphenyl sulfones.
Analytical Characterization
The structural elucidation of this compound and its isomers is primarily achieved through spectroscopic techniques.
Table 2: Spectroscopic Data for Diaminodiphenyl Sulfones
| Technique | This compound | 4,4'-Diaminodiphenyl sulfone (Dapsone) |
| FTIR (cm⁻¹) | N-H stretching: 3300-3500 (two bands); SO₂ asymmetric stretching: ~1300-1350; SO₂ symmetric stretching: ~1150-1200[1] | Similar characteristic peaks for N-H and SO₂ stretching. |
| ¹H NMR (ppm) | Aromatic protons: 6.5-8.0 (complex multiplets); Amino protons: 5.0-6.5 (broad singlets) | Aromatic protons: ~6.7 (d, 4H) and ~7.5 (d, 4H); Amino protons: ~5.8 (s, 4H) |
| ¹³C NMR (ppm) | Data not available | Data not available in the provided search results. |
| Mass Spec. | Molecular Ion (M⁺): m/z 248 | Molecular Ion (M⁺): m/z 248 |
Biological Activity and Signaling Pathways
While specific biological data for this compound is scarce, the extensive research on dapsone provides a strong framework for understanding the potential biological activities of this class of compounds. Diaminodiphenyl sulfones are known for their antibacterial, anti-inflammatory, and antioxidant properties.
Antibacterial Mechanism of Action
The primary antibacterial mechanism of dapsone is the inhibition of folate synthesis in bacteria.[3] Dapsone acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor of folic acid.[8] Folic acid is crucial for the synthesis of nucleic acids and certain amino acids in bacteria. Human cells are not affected as they obtain folic acid from their diet.
Diagram 2: Inhibition of Folate Synthesis by Dapsone
Caption: Dapsone competitively inhibits dihydropteroate synthase.
Anti-inflammatory and Immunomodulatory Effects
Dapsone has also been shown to possess anti-inflammatory and immunomodulatory properties.[9] It is known to inhibit the NLRP3 inflammasome, a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines. By modulating the inflammasome, dapsone can reduce inflammation.
Applications
The versatile chemical nature of diaminodiphenyl sulfones has led to their use in various fields, from medicine to materials science.
-
Pharmaceuticals: this compound is known to be an impurity in the synthesis of dapsone, an antibiotic used in the treatment of leprosy, dermatitis herpetiformis, and pneumocystis pneumonia.[3] The diaminodiphenyl sulfone scaffold is of interest in the development of new therapeutic agents, including antimalarial and antimicrobial drugs.[4]
-
Polymers and Materials Science: The amino functionalities of this compound make it a suitable monomer for the synthesis of high-performance polymers such as polyimides and epoxy resins.[10] These polymers often exhibit excellent thermal stability and mechanical properties, making them useful in the electronics and aerospace industries.
Conclusion
This compound is a valuable chemical entity with potential applications in both medicinal chemistry and materials science. While specific experimental data for this isomer is limited, the extensive knowledge base for its isomer, dapsone, provides a strong foundation for further research and development. Future studies are warranted to fully elucidate the unique properties and potential applications of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Diamino-diphenyl sulphone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Dapsone - Wikipedia [en.wikipedia.org]
- 4. Preparation and biological activity of new substituted antimalarial diaminodiphenylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-4-Diamino Diphenyl sulphone | CAS No- 27147-69-9 | Simson Pharma Limited [simsonpharma.com]
- 6. 4,4'-Diaminodiphenyl sulfone, 98% 100 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 7. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. 4,4′-Diaminodiphenyl Sulfone (DDS) as an Inflammasome Competitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of 4,4'-Diaminodiphenylsulfone_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2-(4-Aminophenyl)sulfonylaniline
IUPAC Name: 2-(4-aminophenyl)sulfonylaniline
This technical guide provides a comprehensive overview of this compound, a notable member of the diaminodiphenyl sulfone family. While its isomer, 4,4'-diaminodiphenyl sulfone (dapsone), is a well-documented pharmaceutical agent, this guide will focus on the available scientific and technical information pertaining to the 2,4'-isomer, drawing comparisons to its more famous counterpart to provide a thorough understanding for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is an organic compound characterized by two aminophenyl groups linked by a sulfonyl functional group. The distinct positioning of the amino groups on the phenyl rings (positions 2 and 4') differentiates it from its symmetrical isomer, dapsone (4,4'-isomer). This structural nuance can influence its chemical reactivity, biological activity, and physical properties.
A summary of its key identifiers and properties is presented in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2,4'-Diaminodiphenyl sulfone, 2,4'-Sulfonyldianiline, Dapsone Impurity 5 |
| CAS Number | 27147-69-9 |
| Molecular Formula | C₁₂H₁₂N₂O₂S |
| Molecular Weight | 248.31 g/mol |
Synthesis and Experimental Protocols
The synthesis of diaminodiphenyl sulfones, including the 2,4'-isomer, typically involves a multi-step process. A general and widely referenced synthetic strategy involves the nucleophilic aromatic substitution reaction between a nitro-substituted sulfonyl chloride and an aniline, followed by the reduction of the nitro groups to amino groups.
General Synthetic Pathway
A plausible synthetic route for this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-nitroaniline, followed by a reduction step.
dot
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2,4'-Dinitrodiphenyl Sulfone
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 2-nitroaniline in a suitable solvent such as pyridine or dimethylformamide (DMF).
-
Slowly add a solution of 4-nitrobenzenesulfonyl chloride in the same solvent to the flask with constant stirring.
-
Heat the reaction mixture at a temperature range of 80-100°C for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the crude 2,4'-dinitrodiphenyl sulfone.
-
Filter the precipitate, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for purification.
Step 2: Reduction of 2,4'-Dinitrodiphenyl Sulfone to this compound
-
Suspend the purified 2,4'-dinitrodiphenyl sulfone in a mixture of ethanol and concentrated hydrochloric acid.
-
Add a reducing agent, such as stannous chloride (SnCl₂) dihydrate, portion-wise to the suspension with vigorous stirring. The reaction is exothermic and may require external cooling.
-
After the addition is complete, heat the mixture under reflux for several hours to ensure complete reduction.
-
Cool the reaction mixture and neutralize it with a strong base (e.g., sodium hydroxide solution) to precipitate the crude this compound.
-
Filter the product, wash with water until neutral, and dry. Further purification can be achieved by recrystallization.
Biological Activity and Mechanism of Action
Specific pharmacological studies on this compound are limited in the public domain. However, the biological activities of its isomer, dapsone, provide a strong foundation for predicting its potential therapeutic roles and mechanisms of action. Diaminodiphenyl sulfones are primarily known for their antimicrobial and anti-inflammatory properties.
Antimicrobial Activity: Inhibition of Dihydropteroate Synthase
The primary mechanism of the antibacterial action of dapsone is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids in many microorganisms. By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), dapsone disrupts folate synthesis, leading to bacteriostasis. It is highly probable that this compound also exerts its antimicrobial effects through a similar mechanism.
dot
Caption: Proposed mechanism of action via DHPS inhibition.
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Dapsone exhibits significant anti-inflammatory effects, which are thought to be independent of its antimicrobial action. These effects are attributed to its ability to interfere with neutrophil function and modulate inflammatory signaling cascades. Key anti-inflammatory mechanisms of dapsone include:
-
Inhibition of Myeloperoxidase (MPO): Dapsone can inhibit the MPO enzyme in neutrophils, reducing the production of highly reactive and cytotoxic hypochlorous acid.
-
Modulation of the NLRP3 Inflammasome: There is evidence to suggest that dapsone can regulate the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by triggering the production of pro-inflammatory cytokines like IL-1β and IL-18.
Given the structural similarity, it is plausible that this compound shares some of these anti-inflammatory properties.
dot
Caption: Potential anti-inflammatory signaling pathways modulated by this compound.
Quantitative Data
As of the latest review of scientific literature, specific quantitative pharmacological data such as IC₅₀ or Kᵢ values for this compound are not publicly available. The majority of published research has focused on the 4,4'-isomer, dapsone. For comparative purposes, the following table includes data for dapsone's activity against dihydropteroate synthetase from E. coli.
| Compound | Target | Organism | IC₅₀ (M) | Kᵢ (M) |
| Dapsone (4,4'-isomer) | Dihydropteroate Synthetase | Escherichia coli | 2 x 10⁻⁵ | 5.9 x 10⁻⁶ |
Applications in Drug Development and Research
While this compound itself is not an approved drug, its structural motif is of significant interest in medicinal chemistry and drug development. As a diaminodiphenyl sulfone, it serves as a valuable scaffold for the synthesis of novel therapeutic agents. The amino groups provide reactive sites for derivatization, allowing for the exploration of structure-activity relationships and the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.
Potential research applications for this compound and its derivatives include:
-
Development of Novel Antimicrobial Agents: As an analog of dapsone, it can be used as a lead compound for the design of new antibacterial and antiprotozoal drugs, potentially with activity against drug-resistant strains.
-
Discovery of New Anti-inflammatory Drugs: The anti-inflammatory potential of the diaminodiphenyl sulfone core makes this compound a candidate for the development of novel treatments for a range of inflammatory conditions.
-
Probes for Studying Enzyme Mechanisms: Labeled derivatives of this compound could be synthesized and used as chemical probes to investigate the structure and function of enzymes like dihydropteroate synthase.
Conclusion
This compound is a chemical compound with significant potential in the fields of medicinal chemistry and drug development. Although less studied than its well-known isomer dapsone, its structural features suggest that it likely shares similar antimicrobial and anti-inflammatory properties. The lack of specific quantitative data and detailed biological studies highlights a clear opportunity for future research. Further investigation into the synthesis, biological activity, and mechanism of action of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. This technical guide serves as a foundational resource to encourage and support such research endeavors.
An In-depth Technical Guide to the Synthesis and Characterization of Sulfonylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of sulfonylaniline derivatives, a class of compounds with significant importance in medicinal chemistry and materials science. It details modern synthetic methodologies, thorough characterization techniques, and explores the biological pathways where these derivatives have shown notable activity.
Introduction
Sulfonylanilines are a crucial pharmacophore found in a variety of therapeutic agents, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties. The strong electron-withdrawing nature of the sulfonyl group significantly influences the electronic properties of the aniline ring, modulating the compound's reactivity, and biological interactions. This guide will delve into the key aspects of synthesizing and characterizing these versatile molecules.
Synthesis of Sulfonylaniline Derivatives
Several synthetic strategies have been developed for the preparation of sulfonylaniline derivatives, ranging from traditional multi-step approaches to modern photocatalytic and electrochemical methods.
Visible-Light-Mediated Sulfonylation
A mild and efficient method for the synthesis of sulfonylanilines involves the use of visible light photocatalysis. This approach often utilizes a photocatalyst, such as an iridium complex, to generate sulfonyl radicals from stable precursors like sulfonyl fluorides or sulfinate salts, which then react with aniline derivatives.[1][2][3]
Experimental Protocol: Visible-Light-Mediated Sulfonylation of Anilines with Sulfonyl Fluorides [1]
-
Reaction Setup: In a sealed reaction vessel, combine the aniline derivative (1.0 eq), sulfonyl fluoride (1.8 eq), a photocatalyst such as Ir[(ppy)2(dtbbpy)]Cl (5 mol%), and a base like NaHCO3 (1.8 eq) in a suitable solvent (e.g., MeCN).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Irradiate the reaction mixture with a blue LED light source (e.g., 30-W) at a controlled temperature (e.g., 50°C) for a specified time (typically 12-24 hours), with continuous stirring.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired sulfonylaniline derivative.
Electrochemical Synthesis
Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonylanilines, avoiding the need for stoichiometric oxidants or catalysts in some cases. These reactions typically involve the anodic oxidation of an aniline derivative and a sulfinate salt.
Experimental Protocol: Electrochemical Synthesis of Sulfonylanilines [4]
-
Electrolytic Cell Setup: Assemble a two-cell cationic diaphragm electrolytic cell with a suitable anode (e.g., platinum) and cathode (e.g., lead plate).
-
Electrolyte Preparation: Prepare an electrolyte solution containing the p-nitrophenyl-β-hydroxyethyl sulfone in an aqueous solution of sulfuric acid.
-
Electrolysis: Conduct the electrolysis under controlled conditions of current density (e.g., 300 A·m⁻²), temperature (e.g., 70°C), and charge passed (e.g., 6.0 F·mol⁻¹).
-
Product Isolation: After electrolysis, neutralize the catholyte and extract the product with an organic solvent.
-
Purification: Purify the extracted product by recrystallization or column chromatography to yield the p-(β-hydroxyethyl sulfone) aniline.
Multi-Step Synthesis of 4-(Methylsulfonyl)aniline
A traditional and scalable approach to specific sulfonylaniline derivatives often involves a multi-step synthesis. The synthesis of 4-(methylsulfonyl)aniline, a key intermediate for various pharmaceuticals, serves as a representative example.
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)aniline
This synthesis typically starts from 4-nitrothiophenol and involves the following key transformations:
-
S-methylation: Reaction of 4-nitrothiophenol with a methylating agent (e.g., dimethyl sulfate) in the presence of a base to form 4-(methylthio)nitrobenzene.
-
Oxidation: Oxidation of the sulfide to a sulfone using an oxidizing agent like hydrogen peroxide in acetic acid, yielding 4-(methylsulfonyl)nitrobenzene.
-
Reduction: Reduction of the nitro group to an amine using a reducing agent such as iron powder in acidic medium or catalytic hydrogenation to afford the final product, 4-(methylsulfonyl)aniline.
Characterization of Sulfonylaniline Derivatives
The structural elucidation and purity assessment of synthesized sulfonylaniline derivatives are performed using a combination of spectroscopic and analytical techniques.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure.
| Proton (¹H) NMR | Chemical Shift (δ, ppm) | Carbon (¹³C) NMR | Chemical Shift (δ, ppm) |
| Aromatic protons | 6.5 - 8.0 | Aromatic carbons | 110 - 150 |
| N-H proton | 4.0 - 6.0 (broad) | Carbon attached to nitrogen | 140 - 150 |
| Methyl protons (on sulfonyl) | 2.5 - 3.5 | Methyl carbon (on sulfonyl) | 40 - 50 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretching | 3300 - 3500 (often two bands for primary amines) |
| S=O stretching (asymmetric) | 1300 - 1350 |
| S=O stretching (symmetric) | 1140 - 1180 |
| C-N stretching | 1250 - 1350 |
| Aromatic C=C stretching | 1450 - 1600 |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. Common fragmentation patterns involve the cleavage of the C-S and S-N bonds.
Physical Characterization
Melting Point: The melting point is a crucial indicator of the purity of the synthesized compound. A sharp melting point range suggests a high degree of purity.
Elemental Analysis: Elemental analysis (CHNOS) is performed to determine the elemental composition of the compound, which should be in close agreement with the calculated values for the proposed structure.
Biological Significance and Signaling Pathways
Sulfonylaniline derivatives are known to interact with various biological targets, leading to their therapeutic effects.
Inhibition of Kinase Signaling Pathways
Many sulfonylaniline derivatives act as inhibitors of protein kinases, which are key regulators of cellular processes. Overactivity of kinases like Src is implicated in cancer progression.
Caption: Src Kinase Signaling Pathway and Inhibition by Sulfonylaniline Derivatives.
The PI3K/AKT/mTOR pathway is another critical signaling cascade involved in cell growth and survival that is often dysregulated in cancer. Certain sulfonylaniline derivatives have been shown to modulate this pathway.[5][6]
Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.
Antimicrobial Activity: Inhibition of Folic Acid Synthesis
The antibacterial action of sulfonamides, a class of sulfonylaniline derivatives, is well-established. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, this pathway is an excellent target for selective toxicity.[7][8][9]
Caption: Inhibition of Bacterial Folic Acid Synthesis by Sulfonamides.
Experimental Workflows
The synthesis and characterization of sulfonylaniline derivatives follow a logical workflow to ensure the desired product is obtained with high purity and its structure is correctly identified.
Caption: General Workflow for the Synthesis and Purification of Sulfonylaniline Derivatives.
Caption: Workflow for the Characterization of Sulfonylaniline Derivatives.
Conclusion
The synthesis and characterization of sulfonylaniline derivatives are of paramount importance for the advancement of medicinal chemistry and drug discovery. Modern synthetic techniques, such as visible-light photocatalysis and electrochemistry, provide efficient and sustainable routes to these valuable compounds. A thorough characterization using a suite of spectroscopic and analytical methods is essential to confirm their structure and purity. The diverse biological activities of sulfonylaniline derivatives, particularly as kinase inhibitors and antimicrobial agents, underscore their potential as scaffolds for the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals working in this exciting and impactful field.
References
- 1. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Direct sulfonylation of anilines mediated by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. microbenotes.com [microbenotes.com]
The Dawn of a Chemotherapeutic Era: A Technical Guide to the Historical Development of Sulfonylamine Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical and ongoing development of sulfonylamine chemistry. From the serendipitous discovery of the first synthetic antibacterial agent to the sophisticated synthetic methodologies of the 21st century, sulfonylamines have left an indelible mark on medicine and organic chemistry. This document details the key scientific milestones, provides comprehensive experimental protocols for seminal syntheses, presents quantitative data on the efficacy of early compounds, and visualizes the core chemical pathways and workflows that define this critical class of molecules.
A Serendipitous Beginning: The Discovery of Prontosil and the Birth of Sulfa Drugs
The journey of sulfonylamine chemistry began in the 1930s at the Bayer Laboratories of IG Farben in Germany. At the time, the medical community had limited options for treating systemic bacterial infections. The prevailing belief was that synthetic chemicals were too toxic to be used as selective antibacterial agents within the human body.
This paradigm shifted with the work of German chemist Gerhard Domagk. In 1932, while screening newly synthesized azo dyes for potential therapeutic properties, Domagk and his team, including chemists Josef Klarer and Fritz Mietzsch, discovered that a red dye named Prontosil rubrum exhibited remarkable antibacterial activity in mice infected with streptococci.[1] Crucially, Prontosil was effective in vivo but showed no activity in vitro.[2] This puzzling observation was later explained in 1935 by researchers at the Pasteur Institute in France, who demonstrated that Prontosil is a prodrug.[1] In the body, it is metabolized to the active, colorless compound p-aminobenzenesulfonamide, more commonly known as sulfanilamide.[3] This discovery marked the advent of the first commercially available antibacterial agents, the "sulfa drugs," and earned Domagk the 1939 Nobel Prize in Physiology or Medicine.[1]
The core structure of a sulfonylamine, also known as a sulfonamide, consists of a sulfonyl group directly bonded to a nitrogen atom. In the context of antibacterial sulfa drugs, a key structural feature is an unsubstituted aromatic amine group (para to the sulfonamide group), which is crucial for its mechanism of action.[4]
Classical Synthesis: The Foundation of Sulfonylamine Chemistry
The initial surge in the development of sulfa drugs relied on a now-classical synthetic route starting from readily available aromatic compounds. The synthesis of sulfanilamide from aniline is a cornerstone of this early period and a common procedure in academic laboratories.
Experimental Protocol: Synthesis of Sulfanilamide from Aniline
This multi-step synthesis involves the protection of the aniline's amino group, chlorosulfonation of the aromatic ring, amination of the resulting sulfonyl chloride, and finally, deprotection to yield sulfanilamide.
Step 1: Acetylation of Aniline to Acetanilide
-
Procedure: In a 250 mL Erlenmeyer flask, dissolve 3.6 mL of aniline in 100 mL of 0.4 M hydrochloric acid. Warm the solution to 50°C with stirring. In a separate flask, prepare a solution of 6.0 g of sodium acetate trihydrate in 20 mL of water. To the warm aniline hydrochloride solution, add 4.4 mL of acetic anhydride in one portion with vigorous stirring, followed immediately by the sodium acetate solution.
-
Work-up: Cool the reaction mixture in an ice bath to induce crystallization. Collect the precipitated acetanilide by vacuum filtration and wash the solid with cold water until the filtrate is neutral to pH paper. Air-dry the product.
Step 2: Chlorosulfonation of Acetanilide to p-Acetamidobenzenesulfonyl Chloride
-
Procedure: In a dry 125 mL Erlenmeyer flask, cautiously add 5.0 mL of chlorosulfonic acid to 1.0 g of dry acetanilide in small portions. Swirl the flask gently to ensure mixing. The reaction is exothermic and will evolve hydrogen chloride gas. Once the initial reaction subsides, heat the mixture in a water bath at 60-70°C for 10 minutes to complete the reaction.
-
Work-up: Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker. The p-acetamidobenzenesulfonyl chloride will precipitate as a white solid. Collect the product by vacuum filtration and wash it thoroughly with cold water.
Step 3: Amination of p-Acetamidobenzenesulfonyl Chloride to p-Acetamidobenzenesulfonamide
-
Procedure: Transfer the moist p-acetamidobenzenesulfonyl chloride to a 125 mL Erlenmeyer flask and add 15 mL of concentrated aqueous ammonia (28%). Stir the mixture and gently heat it in a fume hood until the evolution of ammonia ceases.
-
Work-up: Cool the reaction mixture in an ice bath. The p-acetamidobenzenesulfonamide will precipitate. Collect the solid by vacuum filtration and wash it with a small amount of cold water.
Step 4: Hydrolysis of p-Acetamidobenzenesulfonamide to Sulfanilamide
-
Procedure: Transfer the p-acetamidobenzenesulfonamide to a round-bottom flask and add 10 mL of 6 M hydrochloric acid. Heat the mixture at reflux for 15-20 minutes.
-
Work-up: Allow the solution to cool to room temperature. If any solid precipitates, it is unreacted starting material and should be removed by filtration. Carefully add a saturated solution of sodium bicarbonate to the filtrate until the solution is neutral to pH paper. The sulfanilamide will precipitate. Cool the mixture in an ice bath to maximize precipitation. Collect the sulfanilamide by vacuum filtration and wash it with cold water. The crude product can be recrystallized from hot water to yield pure sulfanilamide.
Experimental Protocol: Synthesis of Prontosil
The synthesis of Prontosil involves the diazotization of sulfanilamide followed by an azo coupling reaction with m-phenylenediamine.
-
Procedure:
-
Diazotization of Sulfanilamide: Dissolve 1.0 g of sulfanilamide in 10 mL of 1 M hydrochloric acid, warming gently if necessary. Cool the solution to 0-5°C in an ice bath. While maintaining this temperature, slowly add a solution of 0.45 g of sodium nitrite in 2 mL of water with constant stirring. The formation of the diazonium salt is indicated by a slight yellowing of the solution.
-
Azo Coupling: In a separate beaker, dissolve 0.63 g of m-phenylenediamine in 10 mL of water. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the m-phenylenediamine solution with continuous stirring. A deep red precipitate of Prontosil will form.
-
-
Work-up: After the addition is complete, allow the mixture to stand in the ice bath for 15 minutes. Collect the crude Prontosil by vacuum filtration and wash it with cold water. The product can be recrystallized from hot water to afford purified Prontosil.
The Evolution of Synthesis: Modern Methodologies in Sulfonylamine Chemistry
While the classical methods were instrumental in the initial development of sulfonylamines, they often require harsh conditions and have limitations in terms of substrate scope and functional group tolerance. Modern organic synthesis has introduced a variety of more efficient and versatile methods for the construction of the sulfonamide linkage.
Palladium-Catalyzed Synthesis
Palladium catalysis has emerged as a powerful tool for the formation of C-N and C-S bonds. In the context of sulfonylamine synthesis, palladium-catalyzed cross-coupling reactions have enabled the synthesis of a wide array of aryl sulfonamides under mild conditions.[5] A common approach involves the coupling of arylboronic acids with a sulfur dioxide source and an amine.[5]
Representative Experimental Protocol: Palladium-Catalyzed Three-Component Synthesis of an Aryl Sulfonamide
-
Procedure: To an oven-dried vial, add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), the arylboronic acid (1.0 mmol), 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) (0.6 mmol), and a carbonate base (e.g., K₂CO₃, 2.0 mmol). Add the amine (1.2 mmol) and a solvent such as dioxane (2 mL). Seal the vial and heat the reaction mixture at 100°C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Copper-Catalyzed Synthesis
Copper-catalyzed reactions have also become a mainstay in modern sulfonylamine synthesis, offering a cost-effective alternative to palladium. These methods often involve the coupling of aryl halides, boronic acids, or other organometallic reagents with a sulfur dioxide surrogate and an amine.
Representative Experimental Protocol: Copper-Catalyzed Synthesis from an Arylboronic Acid
-
Procedure: In a reaction tube, combine the arylboronic acid (1.0 mmol), the amine (1.2 mmol), DABSO (0.6 mmol), Cu(OAc)₂ (10 mol%), and a base such as pyridine (2.0 mmol) in a solvent like DMSO (2 mL). Seal the tube and heat the mixture at 110°C for 12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by column chromatography.
Electrochemical Synthesis
Electrochemical methods offer a green and efficient alternative for sulfonylamine synthesis by avoiding the need for chemical oxidants and catalysts.[6][7] These reactions are driven by an applied electrical potential and can often be performed under mild conditions. A notable approach is the oxidative coupling of thiols and amines.[7]
Representative Experimental Protocol: Electrochemical Oxidative Coupling of a Thiol and an Amine
-
Procedure: In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, dissolve the thiol (1.0 mmol) and the amine (1.5 mmol) in a suitable electrolyte solution (e.g., a mixture of acetonitrile and water containing a supporting electrolyte like LiClO₄). Apply a constant current (e.g., 10 mA) to the cell and stir the solution at room temperature. Monitor the reaction progress by techniques such as TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove the electrolyte. Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Analysis of Antibacterial Activity
The efficacy of the early sulfa drugs was a key driver of their widespread adoption. The antibacterial activity of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.
| Sulfonamide Derivative | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| Sulfanilamide | >1000 | 256-1024 |
| Sulfapyridine | 64-256 | 128-512 |
| Sulfathiazole | 8-64 | 32-128 |
| Sulfadiazine | 16-128 | 32-256 |
| Sulfamethoxazole | 8-32 | 16-64 |
Note: The MIC values can vary depending on the specific bacterial strain and the testing methodology. The data presented here is a representative range compiled from multiple sources.
Mechanism of Action: Inhibition of Folic Acid Synthesis
The selective toxicity of sulfonamides against bacteria lies in their ability to interfere with a metabolic pathway that is essential for bacteria but not for humans. Bacteria must synthesize their own folic acid (vitamin B9), a crucial cofactor for the synthesis of nucleotides and certain amino acids. Humans, on the other hand, obtain folic acid from their diet.
Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), a key substrate in the bacterial folic acid synthesis pathway. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA and dihydropteridine pyrophosphate to form dihydropteroate. By blocking this step, sulfonamides halt the production of folic acid, leading to the cessation of bacterial growth and replication (a bacteriostatic effect).
Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.
Visualizing Synthetic Workflows
The evolution of sulfonylamine synthesis can be effectively visualized by comparing the classical multi-step approach with a more modern, convergent catalytic method.
Classical Synthesis Workflow
Caption: Workflow for the classical synthesis of sulfanilamide from aniline.
Modern Catalytic Synthesis Workflow
Caption: A modern, one-pot catalytic workflow for aryl sulfonamide synthesis.
Conclusion: The Enduring Legacy of Sulfonylamine Chemistry
The discovery of Prontosil and the subsequent development of sulfonylamine-based drugs revolutionized medicine, providing the first effective treatments for a wide range of bacterial infections and saving countless lives. While the emergence of antibiotics like penicillin and the rise of bacterial resistance have somewhat diminished the role of sulfa drugs as frontline antibacterial agents, the sulfonamide functional group remains a vital scaffold in modern drug discovery. Its unique physicochemical properties have led to its incorporation into a diverse array of therapeutics, including diuretics, anticonvulsants, anti-inflammatory agents, and antiviral drugs. The continuous evolution of synthetic methodologies, from classical multi-step procedures to elegant catalytic and electrochemical strategies, underscores the enduring importance of sulfonylamine chemistry and ensures its continued relevance in the development of new medicines for the challenges of today and tomorrow.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure [mdpi.com]
- 7. THE MODE OF ACTION OF SULFANILAMIDE ON STREPTOCOCCUS. II - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Aromatic Aminosulfones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic aminosulfones, a class of organic compounds characterized by a sulfonyl group connected to at least one aromatic ring and an amino group, have garnered significant attention in medicinal chemistry. Their diverse pharmacological properties, ranging from antimicrobial and anticancer to anti-inflammatory activities, have established them as a critical scaffold in drug discovery and development. This technical guide provides an in-depth exploration of the biological activities of aromatic aminosulfones, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a comprehensive resource for researchers in the field.
Anticancer Activity
Aromatic aminosulfones have emerged as a promising class of compounds in oncology, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines. The mechanisms underlying their anticancer activity are multifaceted and appear to involve the modulation of key cellular signaling pathways.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected aromatic aminosulfones, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Dapsone | DU145 (Prostate) | 11.11 | |
| HeLa (Cervical) | 13.07 | ||
| DDS-13 (Dapsone Derivative) | DU145 (Prostate) | 19.06 | |
| HeLa (Cervical) | 67.91 | ||
| Sulfonamide Derivative 1 | MDA-MB-468 (Breast) | < 30 | |
| MCF-7 (Breast) | < 128 | ||
| HeLa (Cervical) | < 360 | ||
| Sulfanilamide Schiff Base 4 | MCF-7 (Breast) | 96 | |
| Human Lung | 110 | ||
| Sulfanilamide Schiff Base 8 | MCF-7 (Breast) | 110 | |
| Human Lung | 120 | ||
| Sulfanilamide Schiff Base 13 | MCF-7 (Breast) | 166 | |
| Human Lung | 140 | ||
| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide 2 | HOP-92 (Lung) | 4.56 | |
| MDA-MB-468 (Breast) | 21.0 | ||
| SK-MEL-5 (Melanoma) | 30.3 | ||
| Aminonaphthoquinone 2 | HCT-8 (Colon) | 0.49 µg/mL | |
| SF-295 (Glioblastoma) | 1.31 µg/mL | ||
| MDAMB-435 (Breast) | 1.18 µg/mL | ||
| Aminonaphthoquinone 5 | HCT-8 (Colon) | < 1.0 µg/mL | |
| MDAMB-435 (Breast) | < 1.0 µg/mL | ||
| SF-295 (Glioblastoma) | < 1.0 µg/mL | ||
| Aminonaphthoquinone 6 | SF-295 (Glioblastoma) | 0.65 µg/mL | |
| Aminonaphthoquinone 7 | SF-295 (Glioblastoma) | 0.83 µg/mL | |
| Aminonaphthoquinone 9 | MDAMB-435 (Breast) | 1.18 µg/mL | |
| HCT-8 (Colon) | 1.33 µg/mL |
Signaling Pathways in Cancer
The anticancer effects of aromatic aminosulfones are believed to be mediated, in part, through the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are two such key cascades often dysregulated in cancer.
The MAPK pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus, influencing a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is a common feature in many cancers.
The PI3K/Akt pathway is another central signaling network that governs cell survival, growth, and metabolism. Its dysregulation is a frequent event in cancer, promoting tumor progression and resistance to therapy.
Antimicrobial Activity
Aromatic aminosulfones, most notably dapsone, have a long history of use as antimicrobial agents. Their primary mechanism of action involves the inhibition of folate synthesis in susceptible microorganisms.
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of selected aromatic aminosulfones, with data presented as Minimum Inhibitory Concentration (MIC) values.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Sulfonamide Derivative I | Staphylococcus aureus | 32-512 | |
| Sulfonamide Derivative II | Staphylococcus aureus | 64-512 | |
| Sulfonamide Derivative III | Staphylococcus aureus | 128-512 | |
| Pyrazoline Derivative 5 | Staphylococcus aureus | 64 | |
| Candida albicans | 64 | ||
| Pyrazoline Derivative 19 | Staphylococcus aureus | 64 | |
| Pseudomonas aeruginosa | 128 | ||
| Pyrazoline Derivative 22 | Pseudomonas aeruginosa | 128 | |
| Bacillus subtilis | 64 | ||
| Enterococcus faecalis | 32 | ||
| Pyrazoline Derivative 24 | Staphylococcus aureus | 64 | |
| Enterococcus faecalis | 32 | ||
| Pyrazoline Derivative 26 | Bacillus subtilis | 64 | |
| Thienopyrimidine-sulfadiazine hybrid 12ii | Staphylococcus aureus | 125 | |
| Escherichia coli | 125 | ||
| Carbazole Derivative 2 | Staphylococcus aureus ATCC 29213 | 30 | |
| Staphylococcus aureus ATCC 6358 | 30 | ||
| Staphylococcus epidermidis ATCC 12228 | 50 | ||
| Streptococcus pyogenes ATCC 19615 | 40 |
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of aromatic aminosulfones is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. This pathway is responsible for the production of tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids and certain amino acids. By competitively inhibiting DHPS, aminosulfones disrupt these crucial biosynthetic processes, leading to bacteriostasis.
Anti-inflammatory Activity
Dapsone, the most well-known aromatic aminosulfone, possesses significant anti-inflammatory properties, which contribute to its therapeutic efficacy in various dermatological conditions. Its anti-inflammatory effects are primarily mediated through the modulation of neutrophil function.
Signaling Pathways in Inflammation
Dapsone has been shown to interfere with several key signaling events in neutrophils, leading to a reduction in the inflammatory response. This includes the inhibition of G-protein-coupled receptor signaling, which in turn suppresses the production of pro-inflammatory mediators and the expression of adhesion molecules.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays commonly used to evaluate the biological activities of aromatic aminosulfones.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Aromatic aminosulfone compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aromatic aminosulfone compounds in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a further 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Kirby-Bauer Disk Diffusion Method for Antimicrobial Susceptibility
The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to various antimicrobial agents.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial strains
-
Sterile cotton swabs
-
Aromatic aminosulfone-impregnated paper disks
-
Sterile saline or broth
-
McFarland turbidity standards (0.5)
-
Incubator
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh culture in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension and remove any excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply the aromatic aminosulfone-impregnated paper disks to the surface of the inoculated MHA plate. Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate.
-
Incubation: Invert the plates and incubate them at 35-37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
Interpretation: Compare the measured zone diameters to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.
Conclusion
Aromatic aminosulfones represent a versatile and pharmacologically significant class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, mechanistic insights, and detailed experimental protocols. It is anticipated that this resource will facilitate further research and development in this exciting area of medicinal chemistry.
2-(4-Aminophenyl)sulfonylaniline synonyms and trade names
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Aminophenyl)sulfonylaniline, a key impurity of the drug Dapsone. This document outlines its chemical synonyms, physical and spectroscopic properties, a detailed synthesis protocol, and analytical methodologies.
Chemical Identity and Synonyms
This compound is most commonly known in the pharmaceutical industry as Dapsone Impurity 5.[1][2] It is a process-related impurity formed during the commercial production of Dapsone.[3] Due to its status as an impurity rather than a commercial product, it is not marketed under any specific trade names. It is primarily available from specialized chemical suppliers for research and reference standard purposes.[1][2][4][5][6][7]
The compound is identified by the following synonyms and identifiers:
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 27147-69-9 |
| Molecular Formula | C12H12N2O2S |
| Molecular Weight | 248.31 g/mol |
| InChIKey | BYVOGVXITRNMSF-UHFFFAOYSA-N |
| Synonyms | 2,4'-Diaminodiphenyl sulfone, 2-((4-Aminophenyl)sulfonyl)aniline, 4,2'-Bis(aminophenyl) sulfone, Dapsone Impurity 5, o,p'-Sulfonyldianiline, 2,4'-Diamino[sulfonylbisbenzene], Benzenamine, 2-[(4-aminophenyl)sulfonyl]- |
Physicochemical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 248.31 g/mol | [4] |
| Appearance | Light brown solid | [3] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d6) | δ (ppm): 7.8 (d, 4H, J = 8.7 Hz), 7.5 (d, 4H, J = 8.7 Hz), 7.2 (d, 4H, J = 8.7 Hz), 6.6 (d, 4H, J = 8.7 Hz), 6.2 (brs, 4H) | [3] |
| ¹³C NMR (100 MHz, DMSO-d6) | δ (ppm): 158.8, 153.6, 138.8, 129.5, 129.3, 125.6, 119.6, 113.1 | [3] |
| Mass Spectrometry (ESI-MS) | m/z: 481.1 [M+H]⁺, 503.0 [M+Na]⁺ (for a related dimer, impurity 5 was not explicitly mass characterized in the source) | [3] |
| FTIR | N-H stretching: 3300-3500 cm⁻¹ (typical for primary amines). SO₂ asymmetric stretching: 1350-1300 cm⁻¹. SO₂ symmetric stretching: 1200-1150 cm⁻¹. |
Experimental Protocols
Synthesis of this compound (Dapsone Impurity 5)
A reported synthesis of a related dapsone impurity (designated as impurity 5 in the cited literature, which is a dimer) provides a methodological framework that can be adapted.[3] The synthesis of the monomeric 2,4'-diaminodiphenyl sulfone would involve similar coupling strategies. A general synthetic approach involves the coupling of a suitably protected or derivatized aminophenylsulfone precursor.
A representative synthesis for a related impurity is as follows:
Materials:
-
Intermediate 6 (structure not provided in the abstract, but is a precursor in the synthesis of the dimeric impurity 5)[3]
-
Dimethyl sulfoxide (DMSO)
-
L-proline
-
Copper(I) iodide (CuI)
-
Potassium hydroxide (KOH)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
A solution of intermediate 6 (20.0 g, 0.055 mol) in DMSO (100 mL) is prepared.
-
To this solution, L-proline (2.6 g, 0.022 mol), CuI (1.0 g, 0.0055 mol), and a solution of KOH (12.4 g in 100 mL of water) are added with stirring.[3]
-
The reaction mixture is heated to 90-100 °C for 12 hours.[3]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to 25-30 °C and filtered through a celite bed. The residue is washed with DMSO.
-
The filtrate is diluted with water (1.0 L) and acidified to pH 4 with dilute HCl.
-
The product is extracted with ethyl acetate (4 x 100 mL).[3]
-
The combined ethyl acetate layers are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.[3]
-
The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:1) as the eluent to yield the final product.[3]
Analytical Methodologies
The primary analytical technique for the identification and quantification of this compound as an impurity in Dapsone is High-Performance Liquid Chromatography (HPLC).[8][9]
A general gradient HPLC method for the impurity profiling of Dapsone has been developed, which is capable of separating all relevant impurities, including this compound.[8][9] The separation is typically achieved on a C18 stationary phase with a water-acetonitrile gradient.[8][10] For such methods, a limit of detection (LOD) of 0.02% for specified impurities has been reported.[8]
-
Column: C18 stationary phase (e.g., Waters XTerra® RP18, 5 μm, 4.6 × 250 mm).[9]
-
Detection: UV detection at a suitable wavelength.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Biological Significance
As an impurity of Dapsone, this compound is of interest primarily from a pharmaceutical quality and safety perspective. The biological activity of this specific impurity is not extensively documented in publicly available literature. The focus of research has been on the parent compound, Dapsone, which is an antibacterial and anti-inflammatory agent.[3] The biological effects of Dapsone are complex and involve multiple mechanisms, including the inhibition of folate synthesis in bacteria and modulation of inflammatory pathways in humans.[11] Any potential biological activity of this compound would be relevant in the context of the overall safety profile of Dapsone. There is no readily available information linking this specific impurity to the modulation of distinct signaling pathways.
References
- 1. Dapsone Impurity 5 | CAS No- 27147-69-9 | Simson Pharma Limited [simsonpharma.com]
- 2. 2-((4-aminophenyl)sulfonyl)aniline | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. article.scirea.org [article.scirea.org]
- 4. Dapsone Impurity 5 [sincopharmachem.com]
- 5. 2-4-Diamino Diphenyl sulphone | CAS No- 27147-69-9 | Simson Pharma Limited [simsonpharma.com]
- 6. Dapsone Impurity Suppliers, Dapsone Impurities Manufacturer [hemarsh.com]
- 7. elitesynthlaboratories.com [elitesynthlaboratories.com]
- 8. Impurity profiling of dapsone using gradient HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2-(4-Aminophenyl)sulfonylaniline in Organic Solvents: A Technical Guide
Introduction
2-(4-Aminophenyl)sulfonylaniline, an isomer of the well-known pharmaceutical compound dapsone, is a molecule of interest in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is crucial for processes such as synthesis, purification, formulation, and analytical method development. This technical guide provides a summary of the available solubility data for the isomeric dapsone and details a standard experimental protocol for solubility determination.
Solubility Data of 4,4'-Diaminodiphenyl Sulfone (Dapsone)
The following tables summarize the quantitative and qualitative solubility of dapsone in a range of organic solvents. This data provides a strong indication of the types of solvents in which this compound is likely to be soluble.
Table 1: Quantitative Solubility of Dapsone in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Mole Fraction (x 10⁻⁴) |
| Dimethyl Sulfoxide (DMSO) | 25 | 49[1] | 0.197 | 187.57 |
| Ethanol | 25 | 10[1] | 0.040 | - |
| N-methyl-2-pyrrolidone (NMP) | 25 | - | - | 10.6 |
| 4-formylmorpholine (4FM) | 25 | - | - | <10 |
| Tetraethylene pentamine (TEPA) | 25 | - | - | ~15 |
| Diethylene glycol bis(3-aminopropyl) ether (B3APE) | 25 | - | - | ~150 |
Data for NMP, 4FM, TEPA, and B3APE was reported as mole fraction at 298.15 K (25 °C) in a 2023 study.
Table 2: Qualitative Solubility of Dapsone
| Solvent | Solubility Description |
| Acetone | Soluble[2][3] |
| Methanol | Soluble[2] |
| Alcohol | Soluble[2] |
| Dilute Hydrochloric Acid | Soluble[2] |
| Water | Practically Insoluble[2] |
| Fixed and vegetable oils | Insoluble[2] |
Experimental Protocol: Determination of Solubility by the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[4][5][6]
3.1. Materials and Apparatus
-
This compound (or appropriate solid)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To remove any remaining solid particles, either centrifuge the supernatant at a high speed or filter it through a syringe filter. This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
3.3. Data Analysis
-
Prepare a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus a series of known concentrations of the compound.
-
Use the calibration curve to determine the concentration of the compound in the diluted saturated solution.
-
Calculate the solubility by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.
Caption: Workflow for solubility determination via the shake-flask method.
Conclusion
While specific solubility data for this compound remains to be experimentally determined, the provided data for its isomer, dapsone, offers valuable insights into its likely solubility profile. The detailed experimental protocol for the shake-flask method provides a robust framework for researchers to precisely determine the solubility of this and other solid organic compounds in various organic solvents, which is a fundamental parameter in drug development and chemical research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-Diaminodiphenyl sulfone, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. enamine.net [enamine.net]
- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Quantum Chemical Blueprint of 2-(4-Aminophenyl)sulfonylaniline: A Technical Deep Dive
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the computational exploration of 2-(4-Aminophenyl)sulfonylaniline, a molecule of significant interest in medicinal and materials chemistry. While a comprehensive repository of experimental and computational data for this specific isomer is not extensively available in the public domain, this document outlines the established quantum chemical methodologies and presents a framework for such an investigation. The data structures and workflows provided herein are based on standard computational chemistry practices and findings for analogous sulfonylaniline compounds.
Core Computational Methodologies
Quantum chemical calculations are pivotal in elucidating the electronic structure, molecular geometry, and spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a widely employed method for these investigations due to its balance of accuracy and computational cost.
Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis
A typical computational protocol for analyzing this compound would involve the following steps:
-
Initial Structure Generation: The 3D structure of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common approach is to use the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with a 6-311++G(d,p) basis set. This level of theory provides a good description of electron correlation and includes polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.
-
Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.
Experimental Protocol: Electronic Properties and Molecular Electrostatic Potential (MEP)
-
Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the charge distribution and identify reactive sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface to create a color-coded diagram where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor).
Data Presentation: A Framework for Analysis
The following tables provide a template for summarizing the key quantitative data obtained from quantum chemical calculations of this compound.
Table 1: Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle/Dihedral | Calculated Value |
| Bond Lengths (Å) | C-S | Data not available |
| S=O | Data not available | |
| C-N | Data not available | |
| Bond Angles (°) | C-S-C | Data not available |
| O-S-O | Data not available | |
| Dihedral Angles (°) | C-C-S-C | Data not available |
Table 2: Calculated Vibrational Frequencies (B3LYP/6-311++G(d,p))
| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| ν(N-H) | Data not available | Data not available | Data not available | N-H stretching |
| ν(S=O) | Data not available | Data not available | Data not available | SO₂ asymmetric stretching |
| ν(S=O) | Data not available | Data not available | Data not available | SO₂ symmetric stretching |
| ν(C-S) | Data not available | Data not available | Data not available | C-S stretching |
Table 3: Electronic Properties (B3LYP/6-311++G(d,p))
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Ionization Potential | Data not available |
| Electron Affinity | Data not available |
| Electronegativity | Data not available |
| Chemical Hardness | Data not available |
| Chemical Softness | Data not available |
| Electrophilicity Index | Data not available |
Visualizing Computational Workflows
Computational Chemistry Workflow
The following diagram illustrates a typical workflow for the quantum chemical analysis of a molecule like this compound.
Methodological & Application
Synthesis of High-Performance Polyimides from 2-(4-Aminophenyl)sulfonylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance polyimides derived from the diamine monomer, 2-(4-Aminophenyl)sulfonylaniline. These polyimides exhibit exceptional thermal stability, mechanical strength, and desirable dielectric properties, making them suitable for a wide range of advanced applications.
Introduction
Polyimides are a class of high-performance polymers known for their outstanding thermal and chemical resistance, excellent mechanical properties, and electrical insulation capabilities.[1][2] The properties of polyimides can be tailored by carefully selecting the diamine and dianhydride monomers. The use of this compound as a diamine monomer is of particular interest due to the presence of the sulfonyl group, which can enhance solubility and modify the polymer's final properties.
This guide outlines the synthesis of polyimides from this compound and various aromatic dianhydrides via a conventional two-step method. This method involves the formation of a poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization to yield the final polyimide.[3][4]
Synthesis Pathway and Logical Workflow
The synthesis of polyimides from this compound follows a well-established two-step process. The overall workflow, from monomer preparation to final polymer characterization, is depicted below.
Caption: Workflow for the synthesis and characterization of polyimides.
Experimental Protocols
Materials
-
Diamine: this compound (APS)
-
Dianhydrides:
-
Pyromellitic dianhydride (PMDA)
-
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)
-
4,4'-Oxydiphthalic anhydride (ODPA)
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)
-
-
Solvents: N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Chemical Imidization Agents (Optional): Acetic anhydride and pyridine
Protocol for Poly(amic acid) (PAA) Synthesis
This protocol describes the synthesis of the PAA precursor, the first step in polyimide formation.
Caption: Protocol for the synthesis of the poly(amic acid) precursor.
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific amount of this compound in anhydrous DMAc to achieve a solid content of 15-20 wt%.
-
Stir the solution under a nitrogen atmosphere until the diamine is completely dissolved.
-
Gradually add an equimolar amount of the chosen dianhydride (e.g., PMDA, BPDA) to the solution.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours to obtain a viscous PAA solution.
Protocol for Thermal Imidization
This is the most common method for converting the PAA precursor into the final polyimide film.[5]
-
Pour the viscous PAA solution onto a clean, dry glass plate.
-
Cast the film to a desired thickness using a doctor blade.
-
Place the glass plate in a vacuum oven and subject it to a staged heating program:
-
80°C for 1 hour to slowly remove the solvent.
-
150°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.[5]
-
-
After cooling to room temperature, immerse the glass plate in water to detach the polyimide film.
Protocol for Chemical Imidization (Alternative)
Chemical imidization can be performed at lower temperatures.[6]
-
To the PAA solution, add a mixture of acetic anhydride and pyridine (molar ratio of acetic anhydride to amide acid unit is typically 4:1, and pyridine to acetic anhydride is 1:1).
-
Stir the mixture at room temperature for 12 hours.
-
Precipitate the polyimide by pouring the solution into a non-solvent like ethanol.
-
Collect the polymer by filtration, wash with ethanol, and dry in a vacuum oven at 80-100°C.
Characterization Data
The properties of the resulting polyimides are highly dependent on the dianhydride used. The following tables summarize expected quantitative data based on literature values for similar aromatic polyimides.
Table 1: Thermal Properties of Polyimides Derived from this compound
| Dianhydride | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) in N₂ |
| PMDA | > 400 | ~550 |
| BPDA | ~380 | ~570 |
| ODPA | ~350 | ~540 |
| BTDA | ~360 | ~560 |
Note: These are representative values and may vary based on specific synthesis and processing conditions.
Table 2: Mechanical Properties of Polyimide Films
| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PMDA | 120 - 150 | 3.5 - 4.5 | 5 - 10 |
| BPDA | 100 - 130 | 3.0 - 4.0 | 10 - 20 |
| ODPA | 90 - 120 | 2.5 - 3.5 | 20 - 40 |
| BTDA | 100 - 140 | 3.2 - 4.2 | 8 - 15 |
Note: Mechanical properties are highly dependent on film thickness and processing conditions.
Key Characterization Techniques
A comprehensive characterization of the synthesized polyimides is crucial to confirm their structure and evaluate their performance.
Caption: Key characterization techniques for polyimides.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of PAA to polyimide by observing the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of amic acid bands.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyimide by determining the decomposition temperature.[7]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which indicates the upper service temperature of the polymer.[7]
-
Mechanical Testing: To measure properties such as tensile strength, Young's modulus, and elongation at break, which are critical for structural applications.[8]
Applications
Polyimides derived from this compound are expected to be suitable for a variety of high-performance applications, including:
-
Microelectronics: As insulating layers, passivation coatings, and flexible substrates.[1][9]
-
Aerospace: In composites, adhesives, and films due to their high thermal stability and mechanical strength.[10]
-
Membranes: For gas separation and filtration applications.
-
Flexible Displays and Electronics: As substrates for flexible circuits and displays.[11]
Conclusion
The synthesis of high-performance polyimides from this compound offers a versatile platform for developing materials with tailored properties. By following the detailed protocols and utilizing the characterization techniques outlined in these notes, researchers can effectively synthesize and evaluate these advanced polymers for a wide range of demanding applications. The incorporation of the sulfonyl-containing diamine provides a promising avenue for achieving enhanced solubility and performance characteristics in polyimide systems.
References
- 1. researchgate.net [researchgate.net]
- 2. api.pageplace.de [api.pageplace.de]
- 3. dakenchem.com [dakenchem.com]
- 4. matec-conferences.org [matec-conferences.org]
- 5. 4.2. Synthesis of Monomers and Polyimides [bio-protocol.org]
- 6. CN105085281B - Diamine monomer, preparation method containing diphenylamines fluorenes and its application in polyimides is prepared - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. fire.tc.faa.gov [fire.tc.faa.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: 2-(4-Aminophenyl)sulfonylaniline in Polymer Synthesis
Introduction
2-(4-Aminophenyl)sulfonylaniline, also known as 2,4'-Diaminodiphenyl sulfone, is a versatile aromatic diamine monomer with significant potential in the synthesis of high-performance polymers.[1][2] Its molecular structure, featuring two reactive aminophenyl groups linked by a sulfonyl moiety, provides a unique combination of properties. The sulfonyl group (SO₂) is strongly electron-withdrawing, which influences the reactivity of the aromatic rings and imparts rigidity and thermal stability to the resulting polymer backbone.[3][4] The presence of two primary amine groups allows it to serve as a building block in various polymerization reactions, including oxidative polymerization and condensation polymerization, to form polyanilines, polyimides, and other advanced materials.
The resulting polymers are of interest to researchers in materials science and drug development due to their potential for enhanced thermal stability, electrical conductivity, and chemical resistance. These properties make them suitable for applications ranging from anti-corrosion coatings and electronic sensors to matrices for controlled drug release.[5][6]
Key Polymer Properties & Applications
Polymers derived from this compound are expected to exhibit a range of desirable characteristics, drawing analogies from similar sulfone-containing aromatic polymers and polyaniline derivatives.
-
High Thermal Stability: The incorporation of aromatic rings and sulfone groups into the polymer backbone typically enhances thermal resistance, making these materials suitable for high-temperature applications.[4][6]
-
Electrical Conductivity: Through oxidative polymerization, this monomer can form conductive polymers similar to polyaniline (PANI). The conductivity can be tuned by doping, making it a candidate for flexible electronics, sensors, and electromagnetic shielding.[5][7]
-
Chemical Resistance and Mechanical Strength: The rigid aromatic structure contributes to robust mechanical properties and resistance to various chemical environments.
-
Potential in Drug Development: The polymer backbone can be functionalized, and its properties can be tailored for use in drug delivery systems. The inherent biocompatibility of some polymer classes, like polyamides, combined with the unique properties imparted by the sulfonylaniline moiety, opens avenues for creating novel biomaterials.
Data Summary
The following tables summarize the key properties of the this compound monomer and the anticipated properties of its corresponding homopolymer.
Table 1: Physicochemical Properties of this compound Monomer
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂N₂O₂S | [1][2] |
| Molecular Weight | 248.30 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,4'-Diaminophenyl Sulfone, Dapsone Impurity 5 | [1] |
| Appearance | Typically a solid powder | |
| FTIR Peaks (cm⁻¹) | N-H stretch: 3300-3500; SO₂ asymm. stretch: 1300-1350; SO₂ symm. stretch: 1150-1200 | [3] |
Table 2: Expected Properties of Poly(this compound)
| Property | Expected Characteristic / Range | Rationale |
| Thermal Stability (TGA) | High decomposition temperature | Aromatic and sulfone groups in the main chain increase thermal resistance.[4][6] |
| Electrical Conductivity | Semiconducting range (e.g., 10⁻⁵ to 10¹ S/cm) | By analogy to doped polyaniline and its derivatives.[7][8] |
| Solubility | Limited in common solvents; soluble in polar aprotic solvents | The rigid backbone typical of PANI derivatives reduces solubility.[5] |
| Morphology | Typically amorphous or semi-crystalline | Dependent on polymerization conditions. |
| Electroactivity | Expected to show redox peaks in cyclic voltammetry | The polyaniline-like backbone should be electrochemically active.[9] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of poly(this compound) via chemical oxidative polymerization.
Protocol 1: Chemical Oxidative Polymerization
This protocol describes a general method for synthesizing the polymer using a common oxidant, ammonium persulfate, in an acidic medium. The conditions are adapted from established procedures for aniline and its derivatives.[3][5]
Materials and Equipment:
-
This compound (monomer)
-
Ammonium persulfate (APS), (NH₄)₂S₂O₈ (oxidant)
-
Hydrochloric acid (HCl), 1 M
-
Deionized (DI) water
-
Methanol
-
Ammonium hydroxide (0.1 M)
-
Magnetic stirrer with hotplate and cooling bath (ice/water)
-
Beakers, graduated cylinders, and Büchner funnel
-
pH meter or pH paper
-
Vacuum oven
Workflow Diagram: Oxidative Polymerization
Caption: A flowchart illustrating the key steps in the synthesis and purification of poly(this compound).
Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve 2.48 g (0.01 mol) of this compound in 100 mL of 1 M HCl. Stir until the monomer is completely dissolved.
-
Cooling: Place the beaker in an ice bath and cool the solution to a temperature between 0 and 5 °C while stirring.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 2.85 g (0.0125 mol) of ammonium persulfate (APS) in 50 mL of 1 M HCl. An oxidant-to-monomer molar ratio of 1.25:1 is a common starting point.[7]
-
Initiation of Polymerization: Slowly add the APS solution dropwise to the cooled monomer solution over 30 minutes with continuous stirring. Keep the reaction vessel in the ice bath to maintain a low temperature.
-
Polymerization: After the addition is complete, allow the reaction to proceed for 24 hours at 0-5 °C with constant stirring. A dark-colored precipitate (typically dark green or black) should form, indicating polymerization.
-
Polymer Collection: Collect the polymer precipitate by vacuum filtration using a Büchner funnel.
-
Washing:
-
Wash the collected polymer with copious amounts of DI water until the filtrate becomes colorless and the pH is neutral. This removes excess acid and unreacted APS.
-
Subsequently, wash the polymer with methanol to remove any unreacted monomer and oligomers.
-
-
Drying: Dry the final polymer product in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved. The resulting product is the protonated (doped) form of the polymer.
Conceptual Polymerization Diagram
Caption: A conceptual diagram showing the transformation of the monomer into a polymer chain.
Characterization
-
FTIR Spectroscopy: Confirm the polymer structure by comparing its spectrum to the monomer's. Look for the broadening of N-H stretching bands and the appearance of peaks characteristic of the quinoid and benzenoid rings in the polymer backbone.[3]
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the synthesized polymer by determining its decomposition temperature.
-
Four-Point Probe Measurement: Measure the electrical conductivity of the pressed polymer pellet to assess its conducting properties.
-
Cyclic Voltammetry (CV): Analyze the electrochemical behavior and redox activity of the polymer.
References
- 1. This compound | C12H12N2O2S | CID 458049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[(4-aminophenyl)sulfonyl]aniline [stenutz.eu]
- 3. This compound | 27147-69-9 | Benchchem [benchchem.com]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(4-Aminophenyl)sulfonylaniline in Materials Science
Introduction
2-(4-Aminophenyl)sulfonylaniline, also known as 2,4'-Diaminodiphenyl Sulfone, is an aromatic diamine with the chemical formula C₁₂H₁₂N₂O₂S.[1] Its molecular structure is characterized by two aminophenyl rings linked by a sulfonyl (-SO₂-) group. The presence of aromatic rings and the electron-withdrawing sulfonyl group imparts rigidity and high thermal stability, while the two primary amine groups serve as reactive sites for polymerization and cross-linking. The asymmetric (2,4'-) substitution pattern can disrupt chain packing, often leading to improved solubility and processability in the resulting polymers compared to their symmetric 4,4'- counterparts. These features make this compound a valuable monomer and building block for a variety of high-performance materials.
Application Note 1: Monomer for High-Performance Polyimides
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and dielectric properties.[2][3] this compound serves as an excellent diamine monomer for synthesizing polyimides suitable for demanding applications in the aerospace, electronics, and automotive industries.[3][4]
Rationale for Use:
-
High Thermal Stability: The sulfonyl group and aromatic backbone contribute to a high glass transition temperature (Tg) and excellent thermo-oxidative stability.[5]
-
Enhanced Solubility: The non-linear, asymmetric structure of the diamine can reduce inter-chain packing, making the resulting polyimides more soluble in organic solvents, which simplifies processing.[4]
-
Good Mechanical Properties: The rigid polymer backbone results in materials with high tensile strength and modulus.[3]
-
Favorable Dielectric Properties: The introduction of sulfonyl groups can increase the polymer chain spacing and free volume, which can help in achieving a desirable balance of dielectric constant and low dielectric loss, making them suitable for use in polymer film capacitors and microelectronics.[6]
Data Presentation: Expected Properties of Sulfone-Containing Polyimides
While specific data for polyimides derived exclusively from this compound is not extensively published, the following table summarizes representative properties expected from aromatic polyimides synthesized using structurally similar sulfone-containing diamines and various dianhydrides. These values serve as a general guideline for performance.
| Property | Representative Value Range | Characterization Method |
| Glass Transition Temp. (Tg) | 220 - 370 °C | DSC, DMA |
| 5% Weight Loss Temp. (Td5) | > 450 °C (in N₂) / > 400 °C (in air) | TGA |
| Tensile Strength | 40 - 120 MPa | Universal Testing Machine |
| Tensile Modulus | 1.1 - 3.5 GPa | Universal Testing Machine |
| Elongation at Break | 3 - 10% | Universal Testing Machine |
| Dielectric Constant (1 kHz) | 2.9 - 4.5 | Dielectric Analyzer |
Data compiled from analogous systems reported in the literature.[7][8][9]
Application Note 2: Curing Agent for Epoxy Resins
Aromatic diamines are widely used as curing agents (hardeners) for epoxy resins. This compound can function as a curing agent, reacting with epoxy groups to form a rigid, cross-linked thermoset network.
Rationale for Use:
-
High-Temperature Performance: The aromatic structure leads to cured materials with a high glass transition temperature and excellent performance at elevated temperatures.[10]
-
Chemical Resistance: The dense, cross-linked network provides strong resistance to solvents and other chemicals.[11]
-
Controlled Reactivity: Aromatic amines are generally less reactive than aliphatic amines, providing a longer pot life which can be advantageous for manufacturing complex composite parts.[10] Heat is typically required to achieve a full cure.
Application Note 3: Linker for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous materials built from organic linkers.[12] The defined geometry and reactive amine groups of this compound make it a potential candidate as a linker molecule for synthesizing novel COFs.
Rationale for Use:
-
Structural Rigidity: The aromatic sulfone structure provides the rigidity needed to form a stable, porous framework.
-
Tunable Porosity: As a linker, it can be combined with various aldehyde-containing nodes to create COFs with tailored pore sizes and functionalities.[13]
-
Potential Applications: COFs derived from such linkers could be explored for applications in gas separation (e.g., CO₂/CH₄), catalysis, and sensing.[13][14]
Logical Relationship Diagram
Caption: Monomer structure leading to diverse material applications.
Experimental Protocols
Protocol 1: Synthesis of an Aromatic Polyimide Film
This protocol describes a standard two-step method for synthesizing a polyimide film from this compound and an aromatic dianhydride (e.g., Pyromellitic dianhydride, PMDA).
Materials:
-
This compound (Diamine)
-
Pyromellitic dianhydride (PMDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas supply
-
Three-neck round-bottom flask with mechanical stirrer and N₂ inlet
-
Glass plate
-
Programmable oven or furnace
Procedure:
Step 1: Synthesis of Poly(amic acid) (PAA) Precursor
-
Set up the flask assembly and dry thoroughly. Purge the flask with dry nitrogen gas.
-
Dissolve a specific molar amount of this compound in anhydrous NMP inside the flask. Stir under a gentle nitrogen flow until fully dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
Gradually add an equimolar amount of PMDA powder to the stirred diamine solution over 30-60 minutes. Ensure the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere. The solution will become highly viscous, indicating the formation of the PAA.
Step 2: Thermal Imidization and Film Casting
-
Pour the viscous PAA solution onto a clean, dry glass plate.
-
Use a doctor blade to cast a film of uniform thickness.
-
Place the cast film in a programmable oven and perform a staged thermal cure under a nitrogen atmosphere:
-
80 °C for 2 hours (to slowly evaporate the solvent).
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour (to ensure complete imidization).
-
-
After the curing cycle, allow the oven to cool down slowly to room temperature to prevent thermal shock.
-
Carefully peel the resulting flexible, transparent polyimide film from the glass substrate.
Polyimide Synthesis Workflow
Caption: Two-step workflow for polyimide film synthesis.
Protocol 2: Key Characterization Methods
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm the conversion of the poly(amic acid) to polyimide.
-
Methodology:
-
Obtain a spectrum of the final polyimide film using an FTIR spectrometer in transmission or ATR mode.
-
Analysis: Look for the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (C=O asymmetric stretching) and 1720 cm⁻¹ (C=O symmetric stretching), and a C-N stretching band near 1370 cm⁻¹. Confirm the disappearance of the broad amide and carboxylic acid bands from the PAA precursor.
-
2. Thermogravimetric Analysis (TGA)
-
Purpose: To determine the thermal stability of the polymer.
-
Methodology:
-
Place a small sample (5-10 mg) of the polyimide film into a TGA crucible.
-
Heat the sample from room temperature to ~800 °C at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Analysis: Record the temperature at which 5% weight loss occurs (Td5). A higher Td5 indicates greater thermal stability.[15]
-
3. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg).
-
Methodology:
-
Seal a small sample (5-10 mg) of the polyimide film in a DSC pan.
-
Heat the sample to a temperature above its expected Tg, then cool it rapidly.
-
Perform a second heating scan at a controlled rate (e.g., 10 °C/min).
-
Analysis: The Tg is identified as the midpoint of the step transition in the heat flow curve during the second heating scan.
-
References
- 1. This compound | C12H12N2O2S | CID 458049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. zeusinc.com [zeusinc.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. fire.tc.faa.gov [fire.tc.faa.gov]
- 5. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05012J [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. threebond.co.jp [threebond.co.jp]
- 11. products.evonik.com [products.evonik.com]
- 12. Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation [mdpi.com]
- 14. Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. chemrevlett.com [chemrevlett.com]
Application Notes and Protocols for Oxidative Polymerization of Sulfonylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of conducting polymers from various sulfonylaniline derivatives through oxidative polymerization. The methodologies outlined below are intended to serve as a guide for researchers in the fields of materials science, polymer chemistry, and drug development, offering a starting point for the synthesis and exploration of these functional materials.
Introduction
The oxidative polymerization of aniline and its derivatives is a well-established method for producing polyaniline (PANI), a versatile conducting polymer with applications in sensors, electrochromic devices, and as a component in drug delivery systems. The incorporation of sulfonyl groups into the aniline monomer can enhance the solubility and processability of the resulting polymer, as well as introduce new functionalities. This document details protocols for the oxidative polymerization of N-phenylanthranilic acid, metanilic acid, and sulfanilic acid.
Experimental Protocols
Oxidative Polymerization of N-Phenylanthranilic Acid in a Heterophase System
This protocol describes the synthesis of poly(N-phenylanthranilic acid) in a two-phase system, which is particularly useful for monomers with limited solubility in aqueous acidic solutions.
Materials:
-
N-phenylanthranilic acid
-
Ammonium persulfate (APS)
-
Ammonium hydroxide (NH₄OH)
-
Chloroform (CHCl₃)
-
Distilled water
Equipment:
-
Reaction vessel with a stirrer
-
Funnel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: Dissolve the desired amount of N-phenylanthranilic acid in chloroform.
-
Oxidant Solution Preparation: In a separate vessel, dissolve ammonium persulfate and ammonium hydroxide in distilled water.
-
Reaction Initiation: Mix the organic and aqueous solutions in the reaction vessel with vigorous stirring. The ratio of the aqueous to the organic phase should be 1:1.
-
Polymerization: Continue stirring for the specified reaction time at a controlled temperature.
-
Product Isolation: After the reaction is complete, separate the phases. The polymer precipitates at the interface or in the organic phase.
-
Purification: Collect the polymer by filtration. Wash the polymer sequentially with distilled water and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
Quantitative Data:
| Parameter | Value | Reference |
| Monomer Concentration | 0.1 - 0.2 mol/L | [1] |
| Oxidant (APS) Concentration | 0.2 - 0.5 mol/L | [1] |
| NH₄OH Concentration | 0.5 - 1.0 mol/L | [1] |
| Reaction Temperature | 0 - 15 °C | [1] |
| Reaction Time | 3 - 6 hours | [1] |
| Resulting Polymer Properties | ||
| Polymer Yield | 72 - 79% | [1] |
| Weight-Average Molecular Weight (Mw) | 2.6 x 10⁴ g/mol | [1] |
| Polydispersity Index (PDI) | 2.2 | [1] |
Enzymatic Oxidative Polymerization of Metanilic Acid (3-Aminobenzenesulfonic Acid)
This protocol utilizes a laccase enzyme as a biocatalyst for the polymerization of metanilic acid, offering a greener and more specific synthesis route.
Materials:
-
Metanilic acid (3-aminobenzenesulfonic acid, 3-ABSa)
-
Laccase from Trametes versicolor
-
Acetate buffer (0.1 M, pH 4.6)
-
Deionized water
Equipment:
-
Reaction vessel
-
UV-vis spectrophotometer
-
Lyophilizer
Procedure:
-
Solution Preparation: Prepare a solution of metanilic acid in 0.1 M acetate buffer (pH 4.6). Prepare a separate solution of laccase in the same buffer.
-
Reaction Initiation: Mix the metanilic acid solution with the laccase solution. The reaction is typically carried out at room temperature.
-
Monitoring: The progress of the polymerization can be monitored by observing the color change of the solution to red-purple and by UV-vis spectroscopy, looking for the emergence of a peak around 565 nm.[2]
-
Product Formation: Allow the reaction to proceed for 24 hours to ensure significant polymer formation.
-
Product Isolation: The resulting polymer solution can be used directly for some applications, or the polymer can be isolated by lyophilization (freeze-drying) of the solution.
Quantitative Data:
| Parameter | Value | Reference |
| Monomer (3-ABSa) Concentration | 13.2 mM | [2] |
| Laccase Concentration | 66 µM | [2] |
| Monomer to Laccase Molar Ratio | 200:1 | [2] |
| pH | 4.6 (Acetate Buffer) | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | 24 hours | [2] |
| Resulting Polymer Properties | ||
| Main Product | Sulfonated Polyaniline (SPANI) | [2] |
| Byproduct | 3,3'-bis(sulfonated) azobenzene | [2] |
Chemical Oxidative Polymerization of Sulfonated Anilines (General Protocol)
This protocol provides a general framework for the chemical oxidative polymerization of sulfonated anilines like sulfanilic acid and metanilic acid in an acidic medium. Specific conditions may need to be optimized for each monomer.
Materials:
-
Sulfonated aniline monomer (e.g., sulfanilic acid or metanilic acid)
-
Ammonium persulfate (APS) or Ferric chloride (FeCl₃)
-
Hydrochloric acid (HCl) or other suitable acid
-
Methanol
-
Distilled water
Equipment:
-
Reaction vessel with a magnetic stirrer and thermometer
-
Ice bath
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer Solution: Dissolve the sulfonated aniline monomer in an acidic aqueous solution (e.g., 1 M HCl). Cool the solution in an ice bath to 0-5°C.
-
Oxidant Solution: Dissolve the oxidizing agent (e.g., APS or FeCl₃) in a separate acidic aqueous solution and cool it in an ice bath.
-
Polymerization: Slowly add the chilled oxidant solution to the stirred monomer solution while maintaining the temperature between 0 and 5°C.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for several hours (typically 2-24 hours). The formation of a colored precipitate indicates polymer formation.
-
Product Isolation: Collect the polymer precipitate by vacuum filtration.
-
Purification: Wash the polymer with the acidic solution used for the reaction, followed by distilled water and then methanol to remove impurities.
-
Drying: Dry the polymer product in a vacuum oven at a moderate temperature (e.g., 60°C).
Quantitative Data (Illustrative - requires optimization for specific monomers):
| Parameter | Typical Range |
| Monomer Concentration | 0.1 - 1.0 M |
| Oxidant/Monomer Molar Ratio | 1:1 to 1.25:1 |
| Acid Concentration | 1.0 - 2.0 M |
| Reaction Temperature | 0 - 5 °C |
| Reaction Time | 2 - 24 hours |
| Resulting Polymer Properties | |
| Polymer Yield | Varies |
| Conductivity | Varies |
| Molecular Weight | Varies |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of oxidative polymerization and the experimental workflow.
Caption: General mechanism of oxidative polymerization of aniline derivatives.
Caption: General experimental workflow for chemical oxidative polymerization.
Characterization of Sulfonylaniline Polymers
The synthesized polymers should be characterized to determine their structure, morphology, and properties. Common characterization techniques include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups and the polymer backbone structure.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and determine the oxidation state of the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.
-
Scanning Electron Microscopy (SEM): To investigate the surface morphology of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Four-Point Probe Method: To measure the electrical conductivity of the polymer films.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aniline and its derivatives can be toxic. Handle with care and avoid inhalation, ingestion, and skin contact.
-
Oxidizing agents like ammonium persulfate are strong oxidizers and should be handled with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(4-Aminophenyl)sulfonylaniline as an Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of azo dyes derived from the intermediate 2-(4-aminophenyl)sulfonylaniline, also known as 2,4'-diaminodiphenyl sulfone. This versatile molecule serves as a key building block in the creation of a diverse range of azo dyes with applications in textiles, printing, and potentially as biological probes or imaging agents.
Introduction
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The specific properties of these dyes, including their color, solubility, and fastness, are determined by the chemical nature of the aromatic amines and coupling components used in their synthesis. This compound is a valuable intermediate because it contains two primary aromatic amino groups that can be selectively diazotized, allowing for the synthesis of monoazo and bisazo dyes. The sulfonyl group (–SO2–) in the backbone of the molecule often contributes to the thermal and light stability of the resulting dyes.[1]
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization followed by an azo coupling reaction.[2]
Key Applications
Azo dyes synthesized from this compound and its derivatives have shown applicability in dyeing various fibers, including wool and nylon. These dyes can produce a range of bright and deep colors, from orange to red and violet.[3] The fastness properties of these dyes, which describe their resistance to fading from light, washing, and rubbing, are crucial for their commercial viability and are influenced by the overall molecular structure.[3][4]
Quantitative Data Summary
The following table summarizes the spectral and fastness properties of a series of azo dyes synthesized from a structurally related aminophenyl derivative, 2-(4'-aminophenyl)-4-quinolinecarboxylic acid. This data provides a representative example of the characteristics that can be expected from dyes derived from intermediates containing the aminophenyl sulfonyl moiety.
Table 1: Spectral and Fastness Properties of Azo Dyes [3]
| Dye Structure (Coupling Component) | λmax (nm) | Light Fastness (Wool) | Light Fastness (Nylon) | Wet Processing Fastness (Wool) | Wet Processing Fastness (Nylon) |
| Naphthionic acid | 480 | 4 | 3 | 4 | 4 |
| Nevile-Winther acid | 495 | 4 | 3 | 4 | 4 |
| Laurent's acid | 510 | 4 | 3 | 4 | 4 |
| Peri acid | 550 | 3 | 2-3 | 4 | 4 |
| G-salt | 490 | 4 | 3 | 4 | 4 |
Note: The light fastness was assessed on a scale of 1-8, and wet processing fastness on a scale of 1-5, with higher numbers indicating better fastness.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of azo dyes using this compound as the diazo component.
Protocol 1: Diazotization of this compound
This procedure describes the formation of the diazonium salt of this compound. The diazotization should be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[2]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Suspend a specific molar equivalent of this compound in a mixture of distilled water and concentrated hydrochloric acid in a beaker.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in distilled water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the suspension of the amine hydrochloride. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates the completion of the diazotization reaction.
-
The resulting diazonium salt solution is typically used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol outlines the coupling of the freshly prepared diazonium salt with a suitable coupling component (e.g., a naphthol derivative) to form the azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., 2-naphthol, Naphthionic acid)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na2CO3) solution
-
Sodium Chloride (NaCl)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the coupling component in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate solution).
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
Maintain the pH of the reaction mixture within the optimal range for coupling (typically alkaline for phenols and weakly acidic for amines) by the controlled addition of an acid or base.
-
Continue stirring the reaction mixture for 2-4 hours at 0-5 °C to ensure complete coupling.
-
The precipitated azo dye can be isolated by salting out with sodium chloride, followed by filtration.
-
Wash the filtered dye with a cold brine solution and then with cold water to remove any unreacted starting materials and salts.
-
Dry the purified azo dye in a vacuum oven at a low temperature.
Characterization of the Synthesized Dye
The synthesized azo dye should be characterized using standard analytical techniques to confirm its structure and purity.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N=N azo linkage, SO2 group, and any other functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized dye.
Visualizations
Experimental Workflow for Azo Dye Synthesis
Caption: Workflow for the synthesis of an azo dye.
Logical Relationship in Azo Dye Synthesis
Caption: Key components in azo dye synthesis.
References
Application Notes and Protocols: Functionalization of Amino Groups in 2-(4-Aminophenyl)sulfonylaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(4-Aminophenyl)sulfonylaniline, also known as 2,4'-diaminodiphenyl sulfone, is a non-symmetrical aromatic sulfone containing two primary amino groups.[1][2] The sulfonylaniline moiety is a significant structural feature in modern chemical synthesis due to its unique electronic and steric properties.[3] The sulfonyl group is strongly electron-withdrawing, which influences the reactivity of the attached aromatic rings.[3] This electronic disparity renders the two amino groups chemically non-equivalent, providing an opportunity for selective functionalization, a key strategy in multi-step organic synthesis.[4] Functionalized derivatives of this scaffold are valuable intermediates in medicinal chemistry and materials science.[3] These application notes provide detailed protocols for the selective and non-selective functionalization of the amino groups of this compound.
Principle of Reactivity: The core structure features two aniline-type amino groups in different chemical environments. The para-amino group (on the 4-aminophenyl ring) and the ortho-amino group (on the 2-aminophenyl ring) exhibit different nucleophilicity. The sulfonyl group (-SO₂) deactivates both rings through resonance and inductive effects. However, the ortho-amino group is expected to be significantly less nucleophilic than the para-amino group due to the combined effects of steric hindrance and the strong ortho-electron-withdrawing effect of the adjacent sulfonyl group. This difference in reactivity allows for the selective functionalization of the more nucleophilic para-amino group under controlled reaction conditions.
Experimental Protocols
Protocol 1: Selective Mono-Acylation of the para-Amino Group
Materials and Reagents:
-
This compound
-
Acetyl chloride (or other acid chloride/anhydride)
-
Pyridine (or other non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration). Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: While stirring, slowly add a solution of acetyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled mixture over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-acylated product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Exhaustive Di-Acylation of Both Amino Groups
This protocol functionalizes both amino groups by using an excess of the acylating agent and stronger reaction conditions.
Materials and Reagents:
-
Same as Protocol 1, with the exception of the stoichiometry of the acylating agent and base.
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM or a suitable solvent in a round-bottom flask. Add pyridine (2.5 eq) and stir.
-
Addition of Acylating Agent: Add acetyl chloride (2.5 eq) dropwise to the solution at room temperature. An exotherm may be observed.
-
Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature or gently heat to 40 °C to ensure complete conversion. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the same work-up, isolation, and purification steps as described in Protocol 1. The polarity of the di-acylated product will be significantly different from the mono-acylated and starting materials, requiring adjustment of the chromatography eluent.
Protocol 3: Orthogonal Protection for Stepwise Functionalization
For complex syntheses requiring different functionalities on each amino group, an orthogonal protection strategy is necessary.[6][7] This involves selectively protecting one amine, functionalizing the other, deprotecting the first, and then functionalizing it. Carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy) are common amine protecting groups.[8][9]
Step 3A: Selective Protection of the para-Amino Group
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Protection: Add sodium bicarbonate (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at room temperature.
-
Reaction and Work-up: Stir the mixture overnight. Extract the product with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the mono-Boc-protected intermediate, which can be purified by chromatography.
Step 3B: Functionalization of the ortho-Amino Group
-
Using the mono-Boc-protected intermediate from Step 3A as the starting material, perform an acylation or alkylation reaction (as described in Protocols 1 or general alkylation methods) targeting the free ortho-amino group.[10][11] Note that this reaction may require more forcing conditions due to the lower nucleophilicity of the ortho-amine.
Step 3C: Deprotection of the para-Amino Group
-
Deprotection: Dissolve the product from Step 3B in DCM. Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).[9]
-
Isolation: Remove the solvent and excess acid under reduced pressure. Neutralize the residue with a saturated NaHCO₃ solution and extract the product.
Step 3D: Functionalization of the Deprotected para-Amino Group
-
The resulting product, now with a functionalized ortho-group and a free para-amino group, can undergo a second, different functionalization reaction using a desired reagent.
Data Presentation
The outcomes of functionalization reactions can be summarized for comparative analysis.
| Entry | Reaction Type | Amine Target | Reagent (eq) | Base (eq) | Product | Yield (%) |
| 1 | Acylation | para (Selective) | Acetyl Chloride (1.0) | Pyridine (1.1) | Mono-acetylated | 85-95 |
| 2 | Acylation | Both | Acetyl Chloride (2.5) | Pyridine (2.5) | Di-acetylated | >90 |
| 3 | Protection | para (Selective) | Boc₂O (1.1) | NaHCO₃ (1.5) | Mono-Boc | 80-90 |
| 4 | Alkylation | Both | Methyl Iodide (2.5) | K₂CO₃ (3.0) | Di-methylated | 70-80 |
Note: Yields are representative and may vary based on specific substrates and reaction scale.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the functionalization of this compound.
Caption: General experimental workflow for selective and exhaustive functionalization.
Logical Relationships in Synthesis
This diagram shows the synthetic pathways from the starting material to various functionalized derivatives.
Caption: Logical relationships between starting material, intermediates, and products.
References
- 1. This compound | C12H12N2O2S | CID 458049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. This compound | 27147-69-9 | Benchchem [benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. fiveable.me [fiveable.me]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US5103059A - Process for alkylation of aromatic diamines - Google Patents [patents.google.com]
- 11. US5734084A - Synthesis of alkylated aromatic amines - Google Patents [patents.google.com]
Application Notes and Protocols for 2-(4-Aminophenyl)sulfonylaniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)sulfonylaniline, also known as 2,4'-diaminodiphenyl sulfone, is a versatile organic molecule with significant potential in medicinal chemistry.[1][2][3] Its structure, featuring two aminophenyl groups linked by a sulfonyl moiety, incorporates key pharmacophores—the sulfonamide and aniline groups—which are present in a wide array of therapeutic agents.[1] The sulfonamide group is a well-established pharmacophore found in numerous antibacterial drugs, while the aniline moiety serves as a crucial building block for various biologically active compounds.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound and its derivatives in medicinal chemistry, with a focus on its potential as an anticancer and antimicrobial agent.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [2] |
| Molecular Weight | 248.31 g/mol | [3] |
| CAS Number | 27147-69-9 | [2] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 226-228 °C (for the related 4,4'-isomer) | [4] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF | - |
Applications in Medicinal Chemistry
The unique structural features of this compound make it a promising scaffold for the development of novel therapeutic agents. The presence of two primary aromatic amine groups allows for further chemical modifications to explore structure-activity relationships (SAR).
Anticancer Activity
Sulfonamide derivatives have emerged as a significant class of anticancer agents, targeting various proteins and pathways overexpressed in cancer cells.[5][6] They have been shown to act as inhibitors of tyrosine kinases, carbonic anhydrases, and matrix metalloproteinases, and can also play a role in epigenetic-based therapies as histone deacetylase inhibitors.[5] Derivatives of this compound can be designed to target specific cancer-related signaling pathways, such as the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis.[7][8]
Antimicrobial Activity
The sulfonamide moiety is a classic antibacterial pharmacophore that acts by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[9][10] By derivatizing the amino groups of this compound, novel antimicrobial agents with broad-spectrum activity against various bacterial and fungal strains can be developed.[10]
Experimental Protocols
Synthesis of this compound
A classic indirect route for the synthesis of sulfonylanilines involves a two-step process: nucleophilic aromatic substitution followed by reduction.[1]
Step 1: Synthesis of N-(4-nitrophenyl)-2-aminobenzenesulfonamide
-
In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (1 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Add 2-aminobenzenesulfonamide (1 eq.) and a weak base such as potassium carbonate (2 eq.).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Reduction of the nitro group to synthesize this compound
-
Dissolve the N-(4-nitrophenyl)-2-aminobenzenesulfonamide (1 eq.) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
In Vitro Anticancer Activity Evaluation
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on other novel sulfonamide derivatives.[11]
-
Seed cancer cell lines (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or its derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Quantitative Data for Related Sulfonamide Derivatives (for comparison)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Novel 1,2,4-Triazine Sulfonamide | DLD-1 (Colon Cancer) | 3.4 | [11] |
| Novel 1,2,4-Triazine Sulfonamide | HT-29 (Colon Cancer) | 3.9 | [11] |
| 2-Aryl-4-aminoquinazoline 4a | KB (Epidermic Carcinoma) | 6.5 µg/mL | [12] |
| 2-Morpholino-4-anilinoquinoline 3d | HepG2 (Hepatocellular Carcinoma) | 8.50 | [13] |
| 2,4-pyrimidinediamine derivative 12a | H2228 (Lung Cancer) | 0.011 | [14] |
In Vitro Antimicrobial Activity Screening
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)
This protocol is a standard method for determining the MIC of a compound.
-
Prepare a stock solution of this compound or its derivatives in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).
-
Include positive (microbes with no compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data for Related Aniline/Sulfonamide Derivatives (for comparison)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline derivative 5m | S. aureus | 4-16 | [15] |
| Quinoxaline derivative 5m | E. coli | 4-32 | [15] |
| 4-(4-aminophenyl)morpholin-3-one derivatives | B. megaterium, S. typhi, Micrococcus spp., E. coli | - | [10] |
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways affected by this compound are yet to be fully elucidated, based on the activities of related sulfonamides, several potential mechanisms can be proposed.
Potential Anticancer Signaling Pathways
Sulfonamide-based anticancer agents have been shown to interfere with several key signaling pathways involved in cancer progression.
Caption: Potential anticancer mechanisms of this compound derivatives.
Antimicrobial Mechanism of Action
The primary antimicrobial mechanism of sulfonamides is the inhibition of folic acid synthesis in bacteria.
Caption: Antimicrobial mechanism via folic acid synthesis inhibition.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and biological evaluation of novel derivatives of this compound.
Caption: Workflow for synthesis and evaluation of derivatives.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry. Its inherent structural features, combined with the potential for diverse chemical modifications, make it an attractive starting point for the development of novel anticancer and antimicrobial agents. The protocols and data presented in these application notes provide a framework for researchers to explore the therapeutic potential of this promising compound and its derivatives. Further investigation into its specific molecular targets and mechanisms of action will be crucial for its advancement in drug discovery pipelines.
References
- 1. This compound | 27147-69-9 | Benchchem [benchchem.com]
- 2. This compound | C12H12N2O2S | CID 458049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[(4-aminophenyl)sulfonyl]aniline [stenutz.eu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijnrd.org [ijnrd.org]
- 11. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Polyimide/SiO2 Composite Films Using 4-Aminophenyl Sulfone
Audience: Researchers, scientists, and materials development professionals.
Introduction: Polyimides are high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical and electrical insulating properties.[1] These characteristics make them suitable for demanding applications in the aerospace and microelectronics industries.[1][2] To further enhance their performance, inorganic nanoparticles like silicon dioxide (SiO₂) can be incorporated into the polyimide matrix to create organic-inorganic hybrid composite films.
This document outlines a detailed protocol for the preparation of polyimide/SiO₂ composite films using 4-aminophenyl sulfone (4-APS) as the diamine monomer and 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) as the dianhydride.[1][3][4][5] The method employs an in-situ sol-gel process with tetraethoxysilane (TEOS) as the SiO₂ precursor.[1][3][5] This process ensures a homogeneous dispersion of nano-sized SiO₂ particles within the polyimide matrix, leading to composite films with improved thermal stability.[3][4][5][6]
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) (PAA) Solution
This protocol describes the synthesis of the poly(amic acid) (PAA) precursor, which is the foundation for the polyimide film.
-
Preparation of Monomer Solutions:
-
In a 50 mL round-bottom flask equipped with a mechanical stirrer, dissolve 0.372 g (1.5 mmol) of 4-aminophenyl sulfone (4-APS) in 3.0 g of N-Methyl-2-pyrrolidinone (NMP).[2]
-
In a separate container, prepare a solution of 0.483 g (1.5 mmol) of 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) in 3.0 g of NMP.[2]
-
-
Polymerization:
Protocol 2: Preparation of Polyimide/SiO₂ Composite Films via Sol-Gel Process
This protocol details the incorporation of the SiO₂ precursor into the PAA solution and the subsequent formation of the composite film.
-
Preparation of SiO₂ Precursor Mixture:
-
Prepare a mixture of tetraethoxysilane (TEOS) and distilled water. The amount of TEOS will vary depending on the desired weight percentage of SiO₂ in the final composite (e.g., 10, 30, 50 wt%).
-
Add a catalytic amount of hydrochloric acid (HCl) to the TEOS/water mixture to adjust the pH to approximately 4.[5]
-
-
Formation of the Hybrid Solution:
-
Film Casting and Thermal Imidization:
-
Cast the final hybrid solution onto a clean, dry glass plate.
-
Place the cast film in an oven and subject it to a staged thermal curing process to evaporate the solvent and induce imidization. A typical heating schedule is as follows:
-
80°C for 1 hour
-
120°C for 30 minutes
-
160°C for 30 minutes
-
200°C for 30 minutes
-
250°C for 30 minutes
-
300°C for 30 minutes
-
350°C for 1 hour[7]
-
-
After the heating program is complete, allow the oven to cool down to room temperature.
-
Carefully peel the resulting polyimide/SiO₂ composite film from the glass substrate.
-
Data Presentation
The incorporation of SiO₂ via the sol-gel process significantly impacts the morphological and thermal properties of the polyimide films.
Table 1: Effect of TEOS Loading on SiO₂ Particle Size The average size of the SiO₂ particles dispersed within the polyimide matrix increases with higher concentrations of the TEOS precursor.
| TEOS Loading (wt%) | Average SiO₂ Particle Size (nm) |
| 10 | ~265[1] |
| 30 | ~374[1] |
| 50 | ~580[1] |
Table 2: Thermal Properties of Polyimide/SiO₂ Composite Films The thermal stability of the composite films, as indicated by the activation energy of thermal degradation, improves with increasing SiO₂ content.
| Sample | TEOS Loading (wt%) | Activation Energy (Ea) in kJ/mol |
| Pure Polyimide | 0 | 258.7[2] |
| PI/SiO₂ Composite | 10 | 261.4[2] |
| PI/SiO₂ Composite | 30 | 266.5[2] |
| PI/SiO₂ Composite | 50 | 272.4[2] |
Visualizations
Diagram 1: Experimental Workflow The following diagram illustrates the step-by-step workflow for the synthesis of polyimide/SiO₂ composite films.
Caption: Workflow for PI/SiO₂ film synthesis.
Diagram 2: Chemical Synthesis Pathway This diagram shows the two-step chemical reaction for forming the 4-APS/BTDA based polyimide.
Caption: Two-step synthesis of polyimide.
References
- 1. Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, characterization and thermal degradation of polyimide (4-APS/BTDA)/SiO(2) composite films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films [mdpi.com]
- 6. Preparation, characterization and thermal degradation of Polyimide (4-APS/BTDA)/siO2 composite films. - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 7. scielo.br [scielo.br]
Application Notes and Protocols for the Solid-Phase Synthesis of 2-(Aminophenyl)benzothiazolyl Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminophenyl)benzothiazole (AP-BTH) and its peptide conjugates represent a class of heterocyclic compounds with significant pharmacological interest. These scaffolds are recognized for their potent and selective antitumor properties and their potential as therapeutic agents in neurodegenerative disorders such as Alzheimer's disease.[1][2] The core structure of AP-BTH acts as a versatile pharmacophore, and its incorporation into peptides can enhance biological activity and specificity.[1]
Solid-phase peptide synthesis (SPPS) offers an efficient and streamlined approach for the preparation of AP-BTH peptides, allowing for the construction of diverse peptide libraries for drug discovery and development.[2][3] This document provides detailed application notes and experimental protocols for the successful solid-phase synthesis of 2-(aminophenyl)benzothiazolyl peptides.
Biological Significance
The 2-(aminophenyl)benzothiazole scaffold is a "privileged" structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[2]
Antitumor Activity: Certain 2-(4-aminophenyl)benzothiazole derivatives exhibit potent and selective growth inhibition of various human cancer cell lines, including breast, ovarian, colon, and renal cancers.[4][5] The proposed mechanism of action involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Binding of the benzothiazole compound to AhR leads to the induction of cytochrome P450 1A1 (CYP1A1). This enzyme metabolizes the benzothiazole into a reactive electrophilic species that can form DNA adducts, ultimately triggering apoptosis and cell death in cancer cells.[4]
Anti-Alzheimer's Disease Potential: The AP-BTH scaffold has shown a high affinity for amyloid-beta (Aβ) fibrils, which are a pathological hallmark of Alzheimer's disease.[2] Liposomes decorated with 2-(4'-aminophenyl)benzothiazole have been demonstrated to effectively inhibit the formation of Aβ1-42 fibrils.[6] This suggests that AP-BTH peptides could be developed as diagnostic or therapeutic agents to target Aβ plaques.
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis.[3]
Protocol 1: General Solid-Phase Synthesis of C-Terminal Modified 2-(Aminophenyl)benzothiazolyl Peptides
This protocol outlines the key steps for the manual or automated solid-phase synthesis of AP-BTH peptides.
1. Resin Selection and Preparation:
-
Resin: 4-methoxytrityl (Mmt) resin is a suitable choice as it allows for cleavage under mild acidic conditions.[3]
-
Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour before use.
2. Attachment of the First Amino Acid (Loading):
-
Activation: Activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) (3 eq.) and an additive like 1-hydroxybenzotriazole (HOBt) (3 eq.) or OxymaPure® in DMF.
-
Coupling: Add the activated amino acid solution to the swollen resin and agitate at room temperature for 2-4 hours.
-
Capping: After coupling, cap any unreacted amino groups on the resin using a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.
3. Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeated once) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and by-products.
-
Coupling: Couple the next Fmoc-protected amino acid using the activation method described in step 2.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the desired peptide sequence.
4. Incorporation of the 2-(Aminophenyl)benzothiazole Moiety:
-
Coupling of Aminobenzoic Acid: After the final amino acid coupling and Fmoc deprotection, couple either 4-aminobenzoic acid or 3-aminobenzoic acid to the N-terminus of the peptide-resin. Use standard coupling conditions as described above.[2]
5. Cleavage and Cyclization:
-
Cleavage from Resin: Treat the dried peptide-resin with a cleavage cocktail. For side-chain protected peptides, a mild solution of 1.1% trifluoroacetic acid (TFA) in dichloromethane (DCM) with 5% triethylsilane (TES) as a scavenger can be used. For fully deprotected peptides, a stronger solution of 90% TFA in DCM with 5% TES is required.[2]
-
Cyclization: After cleavage, the liberated 2-N-peptidyl-aminobenzenethiol undergoes spontaneous or assisted cyclization to form the benzothiazole ring. This can be facilitated by dissolving the cleaved product in methanol or a mixture of NMP/methanol in the presence of dithiothreitol (DTT) (0.1–0.2 mmol), which acts as a reducing agent to prevent disulfide bond formation.[3] The reaction is typically complete within 1-3 hours at room temperature.
6. Purification and Characterization:
-
Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical RP-HPLC.[7][8]
Data Presentation
The following tables summarize typical quantitative data obtained during the solid-phase synthesis of 2-(aminophenyl)benzothiazolyl peptides and related compounds.
Table 1: Synthesis Yields of AP-BTH Scaffolds
| Compound | Synthesis Method | Yield (%) | Purity | Reference |
| 2-(4-aminophenyl)benzothiazole | Acidic treatment of resin 30 and cyclization | >90 | High | [2] |
| 2-(3-aminophenyl)benzothiazole | Acidic treatment of resin 30 and cyclization | >90 | High | [2] |
Table 2: Yields and Purity of Synthesized AP-BTH Peptides
| Peptide | Synthesis Scale | Yield (%) | Purity | Reference |
| AP-BTH Peptide 42 (side-chain protected) | Scaled-up | High | High | [2] |
| AP-BTH Peptide 43 (side-chain deprotected) | Scaled-up | High | High | [2] |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the solid-phase synthesis of 2-(aminophenyl)benzothiazolyl peptides.
Antitumor Signaling Pathway
Caption: Proposed antitumor signaling pathway of 2-(aminophenyl)benzothiazole derivatives.
Alzheimer's Disease-Related Pathway
References
- 1. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomes Decorated with 2-(4'-Aminophenyl)benzothiazole Effectively Inhibit Aβ1-42 Fibril Formation and Exhibit in Vitro Brain-Targeting Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 2-(4-Aminophenyl)sulfonylaniline in Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2-(4-Aminophenyl)sulfonylaniline, also known as 2,4'-diaminodiphenyl sulfone (2,4'-DDS), as a curing agent for epoxy resins. The information is compiled from scientific literature and is intended to guide researchers in the formulation and characterization of epoxy systems cured with this and related aromatic amines.
Introduction
Aromatic amines are a critical class of curing agents for epoxy resins, imparting high thermal stability, excellent mechanical properties, and superior chemical resistance to the cured thermosets. Among these, diaminodiphenyl sulfones (DDS) are widely used in high-performance applications such as aerospace composites and advanced adhesives. This compound (2,4'-DDS) is an isomer of the more commonly used 3,3'-DDS and 4,4'-DDS. The asymmetrical structure of 2,4'-DDS is expected to influence the crosslinking network and, consequently, the final properties of the cured epoxy resin. These notes will detail the expected role of 2,4'-DDS, drawing comparisons with its isomers, and provide protocols for its use.
Role in Epoxy Resins: Curing Agent
This compound acts as a curing agent for epoxy resins. The primary amine groups (-NH2) on the molecule react with the epoxide groups of the epoxy resin in a polyaddition reaction. This reaction opens the epoxy ring and forms a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxy group, leading to a highly cross-linked, three-dimensional polymer network. This cross-linking process transforms the liquid or low-melting epoxy resin into a rigid, infusible thermoset material with enhanced properties.
The sulfonyl group (-SO2-) in the DDS molecule is strongly electron-withdrawing, which reduces the reactivity of the amine groups compared to other aromatic amines. This results in a longer pot life and requires higher temperatures for curing. However, the rigidity of the diphenyl sulfone structure contributes to the high glass transition temperature (Tg) and excellent thermal stability of the cured epoxy.
Comparative Effects of DDS Isomers on Epoxy Resin Properties
While specific data for 2,4'-DDS is limited in the public domain, extensive research on 3,3'-DDS and 4,4'-DDS provides a strong basis for predicting the performance of 2,4'-DDS. The isomeric position of the amine groups significantly influences the polymer network structure and final properties.
| Property | 3,3'-DDS Cured Epoxy | 4,4'-DDS Cured Epoxy | Expected for 2,4'-DDS Cured Epoxy |
| Glass Transition Temperature (Tg) | Lower Tg compared to 4,4'-DDS.[1] | Higher Tg.[1] | Intermediate to high Tg, likely between that of 3,3'- and 4,4'-DDS. |
| Young's Modulus | Higher Young's Modulus.[1] | Lower Young's Modulus.[1] | Likely to exhibit a high modulus due to the rigid backbone. |
| Density | Higher density.[1] | Lower density.[1] | Expected to have a density comparable to its isomers. |
| Fracture Toughness | Generally higher fracture toughness. | Lower fracture toughness. | The asymmetrical structure may lead to a less uniform network, potentially impacting fracture toughness. |
| Curing Reactivity | Generally more reactive than 4,4'-DDS. | Less reactive, requiring higher curing temperatures. | Reactivity is expected to be in the range of the other isomers, requiring elevated temperatures for curing. |
Experimental Protocols
The following are generalized protocols for the preparation and characterization of epoxy resins cured with this compound. These are based on established procedures for other DDS isomers and should be optimized for specific epoxy resins and desired properties.
Materials
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) or bisphenol F (DGEBF), or tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM).
-
Curing Agent: this compound (2,4'-DDS).
-
Solvent (optional): Acetone or dichloromethane for viscosity reduction.
Protocol 1: Preparation of Cured Epoxy Resin Castings
-
Stoichiometric Calculation: Calculate the required amount of 2,4'-DDS based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. The stoichiometric ratio is typically 1:1 of amine hydrogens to epoxy groups.
-
Drying: Dry the 2,4'-DDS in a vacuum oven at a temperature below its melting point for several hours to remove any absorbed moisture.
-
Mixing:
-
Preheat the epoxy resin to a temperature that reduces its viscosity (e.g., 80-120 °C).
-
Gradually add the dried 2,4'-DDS to the preheated epoxy resin while stirring mechanically.
-
Continue stirring until the curing agent is completely dissolved and the mixture is homogeneous. A clear, viscous liquid should be obtained.
-
If a solvent is used to aid mixing, it must be removed under vacuum before curing.
-
-
Degassing: Place the mixture in a vacuum oven at a temperature sufficient to maintain a liquid state and degas to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into preheated molds treated with a mold release agent.
-
Curing:
-
Place the molds in a programmable oven.
-
A typical curing cycle for DDS-cured epoxies involves a multi-stage heating process. For example:
-
Hold at 120-150 °C for 1-2 hours.
-
Ramp up to 180-200 °C and hold for 2-4 hours.
-
A post-curing step at a higher temperature (e.g., 220 °C) for 1-2 hours may be necessary to achieve full cure and optimal properties.
-
-
The exact curing schedule should be determined experimentally, for example, by using Differential Scanning Calorimetry (DSC) to identify the curing exotherm.
-
-
Cooling and Demolding: Allow the cured samples to cool slowly to room temperature before demolding to prevent thermal shock and internal stresses.
Protocol 2: Characterization of Cured Epoxy Resin
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and the extent of cure.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition temperature of the cured resin.
-
-
Mechanical Testing:
-
Dynamic Mechanical Analysis (DMA): Determine the storage modulus, loss modulus, and tan delta, which provide information about the viscoelastic properties and Tg.
-
Tensile Testing: Measure the tensile strength, Young's modulus, and elongation at break.
-
Flexural Testing: Determine the flexural strength and modulus.
-
Fracture Toughness Testing: Evaluate the resistance to crack propagation.
-
-
Spectroscopic Analysis:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Monitor the curing reaction by observing the disappearance of the epoxide peak (around 915 cm⁻¹) and changes in the amine and hydroxyl regions.
-
Visualizations
Curing Reaction of Epoxy Resin with this compound
Caption: Curing mechanism of epoxy resin with this compound.
Experimental Workflow for Epoxy Resin Formulation and Characterization
Caption: Workflow for preparing and testing epoxy resins cured with 2,4'-DDS.
Conclusion
References
Application Notes and Protocols for Formulating 2-(4-Aminophenyl)sulfonylaniline for Agrochemical Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of 2-(4-Aminophenyl)sulfonylaniline for potential use in agrochemical products. This document outlines key considerations, detailed experimental protocols for creating both wettable powder and emulsifiable concentrate formulations, and essential quality control parameters.
1. Introduction
This compound is an aromatic sulfone, a class of compounds recognized for their diverse biological activities.[] Aromatic aminosulfones are valuable intermediates in the synthesis of various commercial products, including agrochemicals.[] The unique structural features of this compound, such as the presence of amino groups and a sulfonyl moiety, suggest its potential as an active ingredient or a key building block in the development of novel pesticides, including herbicides and fungicides.[] Proper formulation is critical to optimize the delivery, stability, and efficacy of such active ingredients in an agricultural setting.[]
This document provides two distinct formulation strategies for this compound: a Wettable Powder (WP) and an Emulsifiable Concentrate (EC). The choice of formulation will depend on the physicochemical properties of the active ingredient, the intended application, and target pests.
2. Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundational step for developing a stable and effective formulation. The following table outlines the key parameters that should be experimentally determined.
| Property | Value | Significance in Formulation |
| Molecular Formula | C₁₂H₁₂N₂O₂S | Basic chemical information.[] |
| Molecular Weight | 248.30 g/mol | Used for concentration calculations.[] |
| Appearance | To Be Determined (TBD) | Influences the final product's appearance and can indicate purity. |
| Melting Point | TBD | Critical for determining the appropriate processing methods, especially for wettable powders. |
| Water Solubility | TBD | A key factor in deciding between a solid or liquid formulation. Low solubility typically favors WP, SC, or EC formulations.[3] |
| Solubility in Organic Solvents | TBD | Essential for developing emulsifiable concentrate formulations.[4] |
| Stability (pH, UV light, Temperature) | TBD | Determines the need for stabilizers in the formulation and informs storage recommendations.[][5] |
3. Formulation Development Protocols
The following protocols are provided as a starting point for the formulation of this compound. Optimization of the components and their concentrations will be necessary based on the experimentally determined properties of the active ingredient and the desired performance characteristics of the final product.
Protocol 1: Wettable Powder (WP) Formulation
Wettable powders are dry formulations that are mixed with water to form a suspension for spraying.[6][7] This type of formulation is suitable for active ingredients with low water solubility.[8]
Objective: To prepare a 50% WP formulation of this compound.
Materials and Equipment:
-
This compound (active ingredient)
-
Kaolin (carrier/diluent)
-
Sodium lignosulfonate (dispersing agent)
-
Sodium lauryl sulfate (wetting agent)
-
Air-jet mill or hammer mill
-
Ribbon blender
-
Weighing balance
-
Sieve (100 mesh)
Formulation Composition:
| Component | Function | Concentration (% w/w) |
| This compound | Active Ingredient | 50.0 |
| Kaolin | Carrier/Diluent | 43.0 |
| Sodium lignosulfonate | Dispersing Agent | 5.0 |
| Sodium lauryl sulfate | Wetting Agent | 2.0 |
| Total | 100.0 |
Experimental Protocol:
-
Milling: The active ingredient, this compound, is pre-milled to a fine particle size (typically < 20 µm) using an air-jet mill or a similar apparatus. This step is crucial for ensuring good suspensibility.
-
Blending: The milled active ingredient, kaolin, sodium lignosulfonate, and sodium lauryl sulfate are accurately weighed according to the proportions in the table above.
-
Mixing: The components are transferred to a ribbon blender and mixed until a homogenous powder is obtained. The mixing time should be optimized to ensure uniform distribution of all ingredients.
-
Sieving: The final powder is passed through a 100-mesh sieve to remove any agglomerates.
-
Packaging: The final WP formulation is packaged in moisture-proof containers.
Workflow for Wettable Powder Formulation:
Caption: Workflow for Wettable Powder (WP) Formulation.
Protocol 2: Emulsifiable Concentrate (EC) Formulation
Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a solvent system with emulsifiers.[9] Upon dilution with water, they form a stable oil-in-water emulsion.[10] This formulation is suitable for active ingredients that are soluble in organic solvents but not in water.
Objective: To prepare a 20% EC formulation of this compound.
Materials and Equipment:
-
This compound (active ingredient)
-
Aromatic solvent (e.g., Solvesso™ 150 or similar heavy aromatic naphtha)
-
Calcium dodecylbenzene sulfonate (anionic emulsifier)
-
Polyoxyethylene nonylphenol ether (non-ionic emulsifier)
-
Magnetic stirrer with heating plate
-
Glass beakers and graduated cylinders
-
Weighing balance
Formulation Composition:
| Component | Function | Concentration (% w/v) |
| This compound | Active Ingredient | 20.0 |
| Aromatic Solvent | Solvent | 65.0 |
| Calcium dodecylbenzene sulfonate | Anionic Emulsifier | 8.0 |
| Polyoxyethylene nonylphenol ether | Non-ionic Emulsifier | 7.0 |
| Total | 100.0 |
Experimental Protocol:
-
Dissolution of Active Ingredient: The aromatic solvent is placed in a beaker. While stirring with a magnetic stirrer, the this compound is slowly added until it is completely dissolved. Gentle heating may be applied if necessary to facilitate dissolution, but care should be taken to avoid degradation of the active ingredient.
-
Addition of Emulsifiers: Once the active ingredient is fully dissolved, the anionic and non-ionic emulsifiers are added to the solution.
-
Homogenization: The mixture is stirred until a clear, homogenous solution is obtained.
-
Packaging: The final EC formulation is packaged in solvent-resistant containers.
Workflow for Emulsifiable Concentrate Formulation:
Caption: Workflow for Emulsifiable Concentrate (EC) Formulation.
4. Quality Control and Stability Testing
After preparation, the formulations must undergo rigorous quality control testing to ensure they meet the required specifications for performance and stability.[]
| Test Parameter | Formulation Type | Method/Apparatus | Acceptance Criteria |
| Appearance | WP, EC | Visual inspection | Homogenous powder (WP) or clear liquid (EC), free from foreign matter. |
| pH | WP, EC (in 1% aq. disp.) | pH meter | Within a specified range (e.g., 5-8) to ensure stability of the active ingredient. |
| Wettability | WP | CIPAC MT 53.3 | Complete wetting in less than 1 minute.[11] |
| Suspensibility | WP | CIPAC MT 15.1 | Minimum 80% of the active ingredient remains in suspension after 30 minutes. |
| Emulsion Stability | EC | CIPAC MT 36.1.1 | No significant creaming or separation after 30 minutes, 1 hour, and 24 hours. |
| Accelerated Storage Stability | WP, EC | Storage at 54°C for 14 days | No significant changes in physical properties or active ingredient content (e.g., <5% degradation).[] |
| Low-Temperature Stability | EC | Storage at 0°C for 7 days[] | No crystallization or phase separation. |
| Real-Time Storage Stability | WP, EC | Storage at ambient temperature (e.g., 25°C) for 2 years | Long-term stability data to establish shelf-life.[] |
The protocols provided in these application notes offer a solid foundation for the development of agrochemical formulations containing this compound. It is imperative to underscore that these are model protocols. Successful formulation development will necessitate a comprehensive experimental evaluation of the active ingredient's physicochemical properties and systematic optimization of the formulation components and their respective concentrations. Rigorous stability testing under various conditions is also crucial to ensure the final product is effective, stable, and safe for agricultural use.
References
- 3. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 4. haltermann-carless.com [haltermann-carless.com]
- 5. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 6. Formulations | WSU Production Guide [cpg.treefruit.wsu.edu]
- 7. Wettable powder (WP) formulations | Croda Agriculture [crodaagriculture.com]
- 8. extension.purdue.edu [extension.purdue.edu]
- 9. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 10. WO2013126947A1 - Emulsifiable concentrate formulation - Google Patents [patents.google.com]
- 11. jabsonline.org [jabsonline.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Aminophenyl)sulfonylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-Aminophenyl)sulfonylaniline synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the widely used two-step method involving the formation of a nitro-substituted diaryl sulfone intermediate followed by its reduction.
Question 1: Why is my overall yield of this compound consistently low?
Answer:
Low overall yield in this two-step synthesis can stem from issues in either the initial sulfonylation reaction or the subsequent nitro group reduction.
-
Inefficient Sulfonylation: The formation of the 2-(4-nitrophenyl)sulfonylaniline intermediate is a critical step. Incomplete reaction due to suboptimal conditions, such as incorrect temperature or reaction time, can significantly lower the final yield. Side reactions, such as polysulfonylation or the formation of undesired isomers, can also consume starting materials.
-
Incomplete Reduction: The reduction of the nitro group to an amine is the final and often challenging step. The choice of reducing agent and catalyst is crucial. Incomplete reduction will result in a mixture of the desired product and the nitro-intermediate, making purification difficult and lowering the isolated yield.
-
Product Degradation: The final product, an aromatic amine, can be susceptible to oxidation, especially during workup and purification if not handled under an inert atmosphere.[1] This can lead to the formation of colored impurities and a decrease in the isolated yield of the pure compound.
-
Purification Losses: Each purification step, such as recrystallization or column chromatography, can lead to a loss of material. Optimizing the purification protocol to minimize the number of steps and select an appropriate solvent system is essential for maximizing the recovered yield.
Question 2: I am observing the formation of multiple byproducts during the reaction. What are the likely side reactions and how can I minimize them?
Answer:
Byproduct formation is a common challenge. The nature of the byproducts depends on the specific reaction step.
-
During Sulfonylation:
-
Isomer Formation: Friedel-Crafts-type sulfonylation reactions can sometimes lead to the formation of ortho- and meta-isomers in addition to the desired para-substituted product. Optimizing the catalyst and reaction temperature can improve regioselectivity.
-
Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride starting material is sensitive to moisture and can hydrolyze back to the sulfonic acid, which is unreactive under these conditions. Ensuring anhydrous reaction conditions is critical.
-
-
During Nitro Group Reduction:
-
Incomplete Reduction Intermediates: Depending on the reducing agent and conditions, the reduction of the nitro group can be arrested at intermediate stages, leading to the formation of nitroso or hydroxylamine derivatives.[2][3]
-
Azo and Azoxy Compound Formation: Condensation reactions between the intermediate nitroso and hydroxylamine species can lead to the formation of colored azo and azoxy byproducts.[3] This is more prevalent under certain pH conditions and with specific reducing agents.
-
Dehalogenation (if applicable): If halogen substituents are present on the aromatic rings, some reduction methods, particularly catalytic hydrogenation at high temperatures or pressures, can lead to dehalogenation as a side reaction.
-
To minimize these side reactions, it is crucial to carefully control the reaction parameters, including temperature, pressure, pH, and the choice of catalyst and solvent. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help in determining the optimal reaction time and preventing the formation of degradation products.
Question 3: How do I choose the most effective reducing agent for the conversion of the nitro-intermediate to the final amine product?
Answer:
The choice of reducing agent is critical for a high-yielding and clean reduction of the nitro group. Several options are available, each with its own advantages and disadvantages.
-
Catalytic Hydrogenation: This is a widely used and often clean method.
-
Pd/C, PtO2, or Raney Nickel are common catalysts.[4]
-
Advantages: High yields, clean reaction profiles with minimal byproducts, and the only byproduct is water.
-
Disadvantages: Requires specialized equipment for handling hydrogen gas, and the catalyst can be expensive. The catalyst can also be pyrophoric.
-
-
Metal/Acid Systems:
-
Fe/HCl, Sn/HCl, or Zn/HCl are classic and effective reducing agents.[5]
-
Advantages: Inexpensive and readily available reagents.
-
Disadvantages: The workup can be cumbersome due to the need to neutralize large amounts of acid and remove metal salts. These strongly acidic conditions may not be suitable for substrates with acid-labile functional groups.
-
-
Tin(II) Chloride (SnCl2):
-
Advantages: A milder alternative to metal/acid systems and is effective for the selective reduction of nitro groups in the presence of other reducible functional groups.
-
Disadvantages: Stoichiometric amounts of the tin salt are required, and the removal of tin byproducts during workup can be challenging.
-
The optimal choice will depend on the scale of the reaction, the available equipment, and the presence of other functional groups in the molecule. For laboratory-scale synthesis, catalytic hydrogenation with Pd/C is often preferred for its clean reaction profile, while for larger-scale industrial processes, the cost-effectiveness of Fe/HCl might be more advantageous.
Question 4: My final product is discolored. What is the cause and how can I obtain a pure, colorless product?
Answer:
Discoloration of the final product, this compound, is typically due to the presence of oxidized impurities. Aromatic amines are prone to air oxidation, which can form highly colored polymeric byproducts.
-
Causes of Discoloration:
-
Air Oxidation: Exposure of the final product to air, especially during workup, purification, and storage, can lead to oxidation.
-
Presence of Azo/Azoxy Impurities: As mentioned earlier, these colored byproducts can form during the reduction step if the reaction is not driven to completion or if suboptimal conditions are used.
-
Residual Metal Catalyst: Traces of metal catalysts from the reduction step can sometimes promote degradation and discoloration.
-
-
Solutions for Obtaining a Pure Product:
-
Inert Atmosphere: Conduct the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Recrystallization: This is a highly effective method for purifying the final product. Choosing an appropriate solvent or solvent system is key. Ethanol or a mixture of ethanol and water is often a good starting point for recrystallization of aromatic amines.
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help to adsorb colored impurities. The carbon is then removed by hot filtration.
-
Proper Storage: Store the purified product in a tightly sealed container, protected from light and air, preferably in a refrigerator or freezer to inhibit long-term degradation.
-
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of the nitro group reduction step, which is often the most critical for maximizing the overall yield of this compound. The data is compiled from studies on the reduction of various nitroarenes and serves as a general guide for optimization.
Table 1: Comparison of Different Catalysts for the Reduction of Nitroarenes to Anilines
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | H₂ (1 atm) | Ethanol | 25 | 1 | >99 | [6] |
| 5% Pt/C | H₂ (1 atm) | Ethanol | 25 | 2 | 98 | [7] |
| Raney Ni | H₂ (1 atm) | Methanol | 25 | 4 | 95 | [4] |
| Fe powder | NH₄Cl (aq) | Water/Ethanol | 80 | 2 | 96 | [2] |
| SnCl₂·2H₂O | - | Ethanol | 78 | 3 | 92 | [5] |
Table 2: Optimization of Reaction Conditions for Catalytic Hydrogenation of a Nitroarene using Pd/C
| Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 25 | 4 | 85 |
| 2 | 1 | 25 | 2 | 95 |
| 5 | 1 | 25 | 1 | >99 |
| 2 | 5 | 25 | 1 | >99 |
| 2 | 1 | 50 | 0.5 | >99 |
Experimental Protocols
A common and effective method for the synthesis of this compound involves two main steps: the sulfonylation of aniline with 4-nitrobenzenesulfonyl chloride to form the nitro-intermediate, followed by the reduction of the nitro group.
Step 1: Synthesis of 2-(4-Nitrophenyl)sulfonylaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve aniline (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution in an ice bath to 0-5 °C. Dissolve 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the aniline solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-cold dilute hydrochloric acid. This will precipitate the crude product and dissolve any unreacted aniline.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities.
-
Purification: The crude 2-(4-nitrophenyl)sulfonylaniline can be purified by recrystallization from ethanol to yield a pale yellow solid.
Step 2: Synthesis of this compound (Reduction of the Nitro Group)
This protocol describes a common method using tin(II) chloride as the reducing agent.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the 2-(4-nitrophenyl)sulfonylaniline (1.0 equivalent) from Step 1 in ethanol.
-
Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in concentrated hydrochloric acid to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain it for 2-4 hours. The reaction progress can be monitored by TLC until the starting material is completely consumed.
-
Workup: Cool the reaction mixture to room temperature and then pour it onto crushed ice. Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9). This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the final product as a white or off-white crystalline solid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. 2-[(4-aminophenyl)sulfonyl]aniline [stenutz.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) : Oriental Journal of Chemistry [orientjchem.org]
- 4. A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid | Semantic Scholar [semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
Technical Support Center: Purification of Crude 2,4'-Diaminodiphenyl Sulfone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,4'-diaminodiphenyl sulfone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the likely impurities in my crude 2,4'-diaminodiphenyl sulfone?
A1: Crude 2,4'-diaminodiphenyl sulfone can contain a variety of impurities depending on the synthetic route. Common impurities include:
-
Isomers: 4,4'-diaminodiphenyl sulfone (dapsone) and 3,3'-diaminodiphenyl sulfone are common isomeric impurities.
-
Starting Materials: Unreacted starting materials from the synthesis.
-
By-products: Products from side reactions, such as oxidized or partially reacted intermediates. For instance, 4-aminodiphenyl sulfone can be an impurity in preparations of dapsone[1].
-
Color Bodies: Complex impurities that can cause discoloration of the final product[2].
Q2: My crude product is highly colored (e.g., pink, brown, or tan). How can I remove these color impurities?
A2: Discoloration is typically due to high molecular weight by-products or degradation products. The most effective method to remove color is often during recrystallization:
-
Activated Carbon (Norit): Add a small amount of activated carbon (e.g., 5g for a solution containing ~100g of product) to the hot dissolution solvent during recrystallization.[3] Boil the solution for a few minutes, and then perform a hot filtration to remove the carbon, which adsorbs the color bodies.
-
Acid-Base Treatment: Dissolving the crude product in dilute hydrochloric acid, treating with a decolorizing agent, filtering, and then re-precipitating the pure product by adjusting the pH can also be effective.[4]
Q3: I am getting a low yield after recrystallization. What are the possible causes and solutions?
A3: Low yield during recrystallization can be attributed to several factors:
-
Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor. You may need to screen different solvents or use a solvent/anti-solvent system.
-
Premature Crystallization: If the product crystallizes on the filter paper during hot filtration (for removing insoluble impurities or charcoal), you can minimize this by pre-heating the funnel and filter flask and using a fluted filter paper for rapid filtration.
-
Excessive Solvent: Using too much solvent will keep more of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation before filtration.
Q4: Can I use column chromatography for purification, and what conditions should I start with?
A4: Yes, column chromatography is a viable option, especially for separating closely related isomers that are difficult to remove by recrystallization.
-
Stationary Phase: Silica gel is a common choice. However, if your compound degrades on silica, basic or neutral alumina could be an alternative.[5]
-
Mobile Phase: A good starting point for elution is a solvent system like ethyl acetate/hexane. A typical gradient might start with a low polarity mixture (e.g., 20:80 ethyl acetate:hexane) and gradually increase the polarity. One study used a 40:60 ethyl acetate:hexane mixture for a related impurity.[6]
-
Monitoring: Use Thin-Layer Chromatography (TLC) to first determine the best solvent system for separation before running the column.
Q5: Is acid-base extraction a suitable purification method?
A5: Yes, given the two amino groups, 2,4'-diaminodiphenyl sulfone is basic and can be purified using an acid-base extraction strategy. This method is particularly useful for removing non-basic impurities. A general procedure involves dissolving the crude material in a dilute acid (like HCl), washing the acidic solution with an organic solvent (like ethyl acetate or dichloromethane) to remove neutral impurities, and then neutralizing the aqueous layer with a base to precipitate the purified amine.[4][7]
Data Presentation
Table 1: Summary of Recrystallization Conditions for Diaminodiphenyl Sulfone Isomers
| Compound | Solvent System | Purity/Yield | Reference |
| 4,4'-Diaminodiphenyl Sulfone | Isopropanol (1000 ml) and Water (700 ml) | >90% purity; 80% yield | [8] |
| 4,4'-Diaminodiphenyl Sulfone | 95% Ethanol | Not specified | [3] |
| 4,4'-Diaminodiphenyl Sulfone | Toluene and Acetone (at 50 °C) | >99% purity (HPLC) | [9] |
Note: Data for the specific 2,4'-isomer is limited; however, purification conditions for the closely related 4,4'-isomer provide a strong starting point for experimental design.
Experimental Protocols
Protocol 1: Purification by Recrystallization from an Alcohol/Water Mixture
This protocol is adapted from methods used for the closely related 4,4'-isomer and is a good starting point.[8]
-
Dissolution: Place the crude 2,4'-diaminodiphenyl sulfone in a flask. Add a minimal amount of a suitable alcohol (e.g., isopropanol or ethanol) and heat the mixture to boiling with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Add hot water dropwise to the hot alcohol solution until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot alcohol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent (the same alcohol/water ratio used for crystallization).
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 60°C) until a constant weight is achieved.[8]
Protocol 2: Purification via Acid-Base Extraction
This protocol is a general method for purifying amines and is based on procedures described for related sulfones.[4][7]
-
Dissolution in Acid: Dissolve the crude sulfone in a sufficient amount of dilute hydrochloric acid (e.g., 1-2 M). Stir until all the amine has dissolved, forming its hydrochloride salt.
-
Removal of Neutral Impurities: Transfer the acidic solution to a separatory funnel. Extract the solution one or two times with an organic solvent such as ethyl acetate or dichloromethane to remove any non-basic or neutral impurities. Discard the organic layers.
-
Decolorization (Optional): If the aqueous layer is colored, it can be treated with activated carbon and filtered.
-
Precipitation: Cool the acidic aqueous solution in an ice bath. Slowly add a base (e.g., 15% ammonia solution or dilute NaOH) with stirring until the pH is adjusted to between 2 and 2.5, which should precipitate the free amine.[4] Continue until precipitation is complete.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Visualization
Logical Workflow for Purification Method Selection
The following diagram illustrates a decision-making process for selecting an appropriate purification technique for crude 2,4'-diaminodiphenyl sulfone.
Caption: Decision workflow for selecting a purification technique.
References
- 1. Identification and quantitation of impurities in dapsone preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN103819372A - Method for preparing 4,4'-diaminodiphenyl sulfone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. article.scirea.org [article.scirea.org]
- 7. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents [patents.google.com]
managing side reactions in the synthesis of sulfonylanilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of sulfonylanilines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of sulfonylanilines, providing step-by-step guidance to identify and resolve them.
Issue 1: Low Yield of the Desired para-Sulfonylaniline and Formation of ortho-Isomer
Question: My reaction is producing a mixture of ortho- and para-sulfonylanilines, with a lower than expected yield of the desired para-product. How can I improve the regioselectivity?
Answer: The formation of both ortho and para isomers is common in electrophilic aromatic substitution reactions on aniline derivatives. The para product is generally favored due to steric hindrance from the bulky sulfonyl group. However, reaction conditions can influence the product ratio.
Troubleshooting Steps:
-
Protect the Amino Group: The most effective strategy to enhance para-selectivity is to protect the amino group of the aniline starting material. Acetylation to form an acetanilide is a common and effective method. The bulkier acetyl group sterically hinders the ortho positions, favoring substitution at the para position.
-
Control Reaction Temperature: Sulfonation of aniline is a reversible reaction. While higher temperatures can sometimes be used to favor the thermodynamically more stable para product, very high temperatures might lead to desulfonation and potential rearrangement to the ortho-isomer. It is crucial to optimize the temperature for your specific substrate.
-
Choice of Sulfonylating Agent: The nature of the sulfonylating agent can influence the outcome. Milder and more selective reagents are continuously being developed. For instance, visible-light-mediated sulfonylation of anilines using sulfonyl fluorides has been reported as a mild and efficient method.
Issue 2: Formation of Polysulfonylated Byproducts
Question: I am observing the formation of di- or even tri-sulfonylated products in my reaction mixture, which complicates purification and reduces the yield of my desired mono-sulfonylaniline. What is causing this and how can I prevent it?
Answer: Polysulfonylation occurs when the aniline ring is activated enough to undergo multiple substitutions. This is more likely to happen when using an unprotected aniline under harsh reaction conditions.
Troubleshooting Steps:
-
Protect the Amino Group: As with isomer control, protecting the amino group is the primary solution. The electron-withdrawing nature of the acetyl group in acetanilide deactivates the aromatic ring sufficiently to prevent over-sulfonylation under controlled conditions.
-
Stoichiometry of Reagents: Carefully control the stoichiometry of the sulfonylating agent. Use of a large excess should be avoided unless empirical data for your specific reaction suggests it is necessary.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to a satisfactory level to prevent further reaction to polysulfonylated products. Avoid excessively high temperatures, which can increase the rate of side reactions.
Issue 3: Side Reactions During Deprotection of the Amino Group
Question: During the acidic or basic hydrolysis of the acetyl protecting group to regenerate the free amine, I am observing low yields and the formation of unexpected byproducts. What could be the issue?
Answer: Deprotection of the N-acetyl group can sometimes be challenging, and side reactions such as sulfonyl group migration or cleavage of the sulfonamide bond can occur, especially under harsh conditions.
Troubleshooting Steps:
-
Milder Deprotection Conditions: Explore milder deprotection methods. For N-arylsulfonamides, chemoselective acidic hydrolysis using a near-stoichiometric amount of a strong acid like trifluoromethanesulfonic acid has been shown to be effective for certain substrates.
-
Substrate-Specific Protocols: The stability of the sulfonamide and the susceptibility to side reactions are highly dependent on the specific electronic properties of your molecule. Electron-rich sulfonylanilines may be more prone to sulfonyl group migration during acidic deprotection. It may be necessary to screen different acidic and basic hydrolysis conditions (e.g., HCl, H2SO4, NaOH, KOH) at various concentrations and temperatures to find the optimal conditions for your specific substrate.
-
Alternative Protecting Groups: If deprotection of the acetyl group proves to be consistently problematic, consider using an alternative protecting group for the amine that can be removed under conditions compatible with your molecule.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group of aniline before sulfonylation?
A1: Protecting the amino group, typically by converting it to an acetamide (acetanilide), serves two main purposes:
-
To prevent side reactions at the nitrogen atom: The lone pair of electrons on the nitrogen of an unprotected aniline can react with the sulfonylating agent, leading to the formation of undesired byproducts and potentially polymerization.
-
To control regioselectivity: The bulky acetyl group provides steric hindrance at the ortho positions of the aromatic ring, directing the electrophilic sulfonyl group primarily to the para position, thus increasing the yield of the desired isomer. The amide group also moderates the activating effect of the amine, reducing the likelihood of polysubstitution.
Q2: What are the common methods for purifying sulfonylanilines from their isomeric byproducts?
A2: The separation of ortho and para isomers can be challenging due to their similar chemical properties. Common purification techniques include:
-
Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent system, recrystallization can be an effective method for purification.
-
Column Chromatography: Silica gel column chromatography is a widely used technique for separating isomers. A careful selection of the eluent system is crucial for achieving good separation.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be a powerful tool for separating isomers that are difficult to resolve by other methods.
Q3: Can I avoid using a protecting group for the synthesis of sulfonylanilines?
A3: While it is often recommended, there are newer synthetic methods that may allow for the direct sulfonylation of anilines. For example, visible-light-mediated reactions have been developed that can proceed under milder conditions and may offer better control of selectivity without the need for a protecting group. However, these methods may require specific catalysts and reaction setups and may not be universally applicable to all substrates. For traditional sulfonylation reactions using sulfonyl chlorides or sulfonic acids, protecting the amine is generally the most reliable strategy to avoid significant side reactions.
Data Presentation
Table 1: Influence of Protecting Group on Regioselectivity of Sulfonylation
| Starting Material | Protecting Group | Major Product | Minor Product(s) | Rationale |
| Aniline | None | Mixture of ortho- and para-isomers | Polysulfonylated products | Unprotected amine is highly activating, leading to multiple products. |
| Acetanilide | Acetyl | para-Sulfonylaniline | ortho-Sulfonylaniline | The bulky acetyl group sterically hinders the ortho positions. |
Table 2: General Troubleshooting for Common Side Reactions
| Side Reaction | Probable Cause | Recommended Action |
| Formation of ortho-isomer | Unprotected aniline; high reaction temperature. | Protect the amino group (e.g., as acetanilide); optimize reaction temperature. |
| Polysulfonylation | Unprotected aniline; excess sulfonylating agent; prolonged reaction time. | Protect the amino group; use stoichiometric amounts of reagents; monitor reaction progress. |
| Sulfonyl group migration | Harsh deprotection conditions; electron-rich substrates. | Use milder deprotection conditions; screen different acids/bases and temperatures. |
| Low deprotection yield | Incomplete reaction; degradation of product. | Optimize deprotection time and temperature; consider alternative protecting groups. |
Experimental Protocols
Protocol 1: Selective para-Sulfonylation of Aniline via Acetanilide
-
Protection Step (Acetylation):
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Dissolve aniline in glacial acetic acid.
-
Add acetic anhydride dropwise while stirring in an ice bath.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
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Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Filter, wash with cold water, and dry the product.
-
-
Sulfonylation Step:
-
In a fume hood, carefully add the dried acetanilide in portions to chlorosulfonic acid in an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Slowly and carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting solid (p-acetamidobenzenesulfonyl chloride), wash with cold water, and use immediately in the next step.
-
-
Amination Step:
-
Add the wet p-acetamidobenzenesulfonyl chloride to an ice-cold solution of concentrated ammonia.
-
Stir vigorously until the reaction is complete.
-
Filter the solid p-acetamidobenzenesulfonamide, wash with cold water, and dry.
-
-
Deprotection Step (Hydrolysis):
-
Reflux the p-acetamidobenzenesulfonamide with dilute hydrochloric acid.
-
Cool the solution and neutralize with a base (e.g., sodium carbonate) to precipitate the p-aminobenzenesulfonamide (sulfanilamide).
-
Filter, wash with cold water, and recrystallize from hot water to purify.
-
Mandatory Visualization
optimizing reaction conditions for polymerization of 2-(4-Aminophenyl)sulfonylaniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful polymerization of 2-(4-Aminophenyl)sulfonylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for polymerizing this compound?
A1: The polymerization of this compound is typically achieved through chemical oxidative polymerization. This method involves the use of an oxidizing agent, such as ammonium persulfate (APS), in an acidic medium to facilitate the formation of polymer chains. The presence of the electron-withdrawing sulfonyl group can affect the reactivity of the monomer compared to unsubstituted aniline.
Q2: What are the expected properties of poly(this compound)?
A2: Poly(this compound) is expected to be a conducting polymer. The presence of the sulfonyl group may enhance its solubility in certain organic solvents compared to unsubstituted polyaniline. The polymer's conductivity and other properties are highly dependent on the polymerization conditions and the resulting molecular weight and morphology.[1][2]
Q3: How does the sulfonyl group affect the polymerization reaction?
A3: The sulfonyl group is strongly electron-withdrawing, which can decrease the electron density on the aniline ring. This deactivation can make the monomer less susceptible to oxidation compared to aniline, potentially leading to slower reaction rates and the formation of lower molecular weight polymers.[2] Therefore, optimizing the reaction conditions is crucial for achieving a satisfactory degree of polymerization.
Q4: What are common solvents and acids used for this polymerization?
A4: Common solvents for the polymerization of aniline derivatives include water and polar organic solvents. The reaction is typically carried out in an acidic medium, with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) being common choices to protonate the aniline monomer, which is a necessary step for polymerization.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or very low polymer yield | 1. Insufficient oxidant: The molar ratio of oxidant to monomer is too low. 2. Inappropriate reaction temperature: The temperature is too low to initiate polymerization. 3. Incorrect pH: The acidity of the reaction medium is not optimal for monomer activation.[5] 4. Monomer purity: Impurities in the this compound may inhibit the reaction. | 1. Increase oxidant-to-monomer ratio: Incrementally increase the molar ratio of ammonium persulfate (APS) to the monomer. A typical starting point is a 1:1 or 1.25:1 ratio. 2. Adjust temperature: Gradually increase the reaction temperature. Start at room temperature and, if necessary, increase to 40-50°C. Lower temperatures can sometimes lead to higher molecular weight but may require longer reaction times.[6] 3. Optimize acid concentration: Vary the concentration of the acid (e.g., 1 M HCl) to find the optimal pH for polymerization. 4. Purify monomer: Recrystallize or purify the monomer before use. |
| Polymer has poor solubility | 1. High molecular weight and cross-linking: The resulting polymer may have a very high molecular weight or be cross-linked, reducing its solubility. 2. Inappropriate solvent: The solvent used for dissolving the polymer is not suitable. | 1. Control reaction time and temperature: Shorter reaction times or lower temperatures can help to limit the molecular weight and reduce the likelihood of cross-linking. 2. Use a co-solvent: Employ a mixture of solvents to improve solubility. For sulfonated polyanilines, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) may be effective.[7] |
| Low electrical conductivity of the polymer | 1. Low molecular weight: The polymer chains are too short for efficient charge transport. 2. Poor doping: The polymer is not sufficiently protonated (doped) by the acid. 3. Structural defects: The polymer chain contains significant structural defects that disrupt conjugation.[3] | 1. Optimize polymerization conditions for higher molecular weight: Refer to the "No or very low polymer yield" section for suggestions on adjusting reaction parameters. 2. Ensure adequate doping: After synthesis, wash the polymer with the acid solution (e.g., 1 M HCl) to ensure complete doping. 3. Slow down the reaction: Adding the oxidant solution dropwise over a longer period can lead to a more ordered polymer structure. |
| Inconsistent results between batches | 1. Variability in reagents: Purity of monomer, oxidant, and acid can vary. 2. Lack of precise control over reaction parameters: Small variations in temperature, stirring rate, or addition rate of reagents.[8] | 1. Use high-purity reagents: Ensure consistent quality of all starting materials. 2. Standardize the protocol: Maintain strict control over all reaction parameters, including temperature, stirring speed, and the rate of addition of the oxidant. |
Experimental Protocols
General Protocol for Chemical Oxidative Polymerization
This protocol provides a general starting point for the polymerization of this compound. Optimization of the parameters outlined in the table below is recommended.
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in an acidic solution (e.g., 1 M HCl). Stir the solution until the monomer is completely dissolved. The solution should be cooled in an ice bath.
-
Oxidant Solution Preparation: In a separate beaker, dissolve the oxidizing agent (e.g., ammonium persulfate) in the same acidic solution. The molar ratio of oxidant to monomer is a critical parameter to optimize.
-
Polymerization: Slowly add the oxidant solution dropwise to the stirred monomer solution in the ice bath. The reaction is often indicated by a color change.
-
Reaction Time: Allow the reaction to proceed for a set amount of time (e.g., 4-24 hours) with continuous stirring.
-
Isolation of the Polymer: Collect the precipitated polymer by filtration.
-
Washing: Wash the polymer sequentially with the acidic solution to remove any unreacted monomer and oligomers, followed by a solvent like methanol or acetone to remove the oxidant byproducts.
-
Drying: Dry the polymer product under vacuum at a moderate temperature (e.g., 60°C).
Table of Key Reaction Parameters for Optimization
| Parameter | Typical Range | Effect on Polymer Properties | Reference |
| Monomer Concentration | 0.1 - 0.5 M | Affects reaction rate and polymer morphology. | [6] |
| Oxidant/Monomer Molar Ratio | 1.0 - 2.5 | Influences the degree of oxidation, molecular weight, and yield. | [4][6] |
| Acid Concentration | 0.5 - 2.0 M | Affects the rate of polymerization and the doping level of the polymer. | [5] |
| Reaction Temperature | 0 - 50 °C | Lower temperatures generally favor higher molecular weight but slower reaction rates. | [6] |
| Reaction Time | 4 - 48 hours | Affects the polymer yield and molecular weight. | [4][9] |
Visualizations
Experimental Workflow for Optimizing Polymerization
References
- 1. Synthesis and characterization of cytocompatible sulfonated polyanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Conductive Polyaniline Doped with Dodecyl Benzene Sulfonic Acid: Synthesis, Characterization, and Antistatic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 2-(4-Aminophenyl)sulfonylaniline during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-(4-Aminophenyl)sulfonylaniline during storage. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For extended storage, refrigeration at 2-8°C is advisable.[1] Some sources also suggest storing under an inert atmosphere, such as nitrogen, to further minimize oxidative degradation.
Q2: What are the primary factors that can cause the degradation of this compound?
The main factors that can lead to the degradation of this compound are exposure to light, heat, moisture, and strong oxidizing agents. As an aromatic amine, it is susceptible to oxidation, which can be accelerated by these conditions. The presence of acidic or basic conditions can also promote degradation.[2][3]
Q3: How can I visually detect if my sample of this compound has degraded?
A visual indication of degradation can be a change in the color of the compound. Fresh, pure this compound is typically a white to off-white or pale brown solid.[4] Discoloration, such as darkening or the development of a yellowish or brownish tint, may suggest the presence of degradation products.[5] However, visual inspection is not a definitive test, and analytical methods should be used for confirmation.
Q4: What are the known impurities and potential degradation products of this compound?
This compound is a known impurity of the drug Dapsone (Dapsone Impurity D).[6][7][8][9] Therefore, studies on Dapsone degradation are highly relevant. Under photolytic conditions, Dapsone has been shown to degrade to aniline.[2][10] Oxidative conditions can generate other well-resolved degradation products.[3][11] Given its structure, other potential degradation products could arise from modifications to the amino groups or cleavage of the sulfone bridge.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or poor purity of the starting material. | Degradation of this compound during storage. | 1. Verify the storage conditions (temperature, light exposure, container seal). 2. Perform a purity analysis using a suitable analytical method like HPLC. 3. If degradation is confirmed, consider purifying the material or obtaining a new batch. |
| Discoloration of the compound upon storage. | Exposure to light, air (oxidation), or elevated temperatures. | 1. Store the compound in an amber vial or a container protected from light. 2. Ensure the container is tightly sealed. For sensitive applications, consider flushing with an inert gas before sealing. 3. Store at the recommended temperature (refrigerated for long-term storage). |
| Inconsistent results when using the compound in solution. | Degradation in the solvent or instability of the solution. | 1. Prepare solutions fresh before use. 2. Protect solutions from light. 3. Investigate the compatibility of the solvent with this compound, especially at different pH values. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting degradation products. Method parameters may need to be optimized for specific equipment and degradation products.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate buffer (for mobile phase pH adjustment)
-
This compound sample
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of a formic acid solution (pH=3) and ethanol (90:10, v/v) or an ammonium acetate buffer and methanol (60:40 v/v).[2][12] The mobile phase should be filtered and degassed.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution. Further dilute to a working concentration (e.g., 10 µg/mL).[2]
-
Sample Solution Preparation: Prepare a sample solution of this compound at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Evaluation: Compare the chromatogram of the sample to the standard. The presence of additional peaks in the sample chromatogram indicates impurities or degradation products. The purity can be calculated based on the peak area percentages.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound under various stress conditions. This helps in identifying potential degradation pathways and developing stability-indicating analytical methods.[11]
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 1 M HCl and heat at 80°C for 12 hours.[2] Neutralize the solution before analysis.
-
Basic Hydrolysis: Dissolve the compound in a solution of 1 M NaOH and heat at 80°C for 12 hours.[2] Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified period.[2]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solution of the compound to UV-C light (254 nm) or sunlight for a specified period.[2]
Procedure:
-
Prepare solutions of this compound (e.g., 100 µg/mL) for each stress condition.[2]
-
Expose the samples to the respective stress conditions for a predetermined duration.
-
At specified time points, withdraw samples and, if necessary, neutralize them.
-
Analyze the stressed samples using a stability-indicating HPLC method (as described in Protocol 1) to quantify the remaining parent compound and detect any degradation products.
Quantitative Data from Forced Degradation of Dapsone (as a proxy):
| Stress Condition | Temperature | Duration | % Recovery of Dapsone | Reference |
| Water | 60°C | 3 h | 76% | [14] |
| 3% Hydrogen Peroxide | 60°C | 3 h | 73% | [14] |
| 1 M Sodium Hydroxide | 60°C | 3 h | 91% | [14] |
| 1 M Hydrochloric Acid | 60°C | 3 h | 69% | [14] |
| UV-C Light (254 nm) | Ambient | 4 h | 27.90% | [2] |
| Sunlight | Ambient | 6 h | Total degradation | [2] |
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. kmpharma.in [kmpharma.in]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. kmpharma.in [kmpharma.in]
- 7. alentris.org [alentris.org]
- 8. Dapsone EP Impurity D - SRIRAMCHEM [sriramchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmahealthsciences.net [pharmahealthsciences.net]
- 13. ijpbs.com [ijpbs.com]
- 14. Stability of Dapsone in Extemporaneously Compounded Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Synthesis of 2-(4-Aminophenyl)sulfonylaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-(4-Aminophenyl)sulfonylaniline, also known as 2,4'-diaminodiphenyl sulfone or Dapsone Impurity D. The information is presented in a question-and-answer format to address potential issues during experimentation.
Troubleshooting Guide
This guide addresses common problems that may be encountered during the industrial-scale synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2,4'-Isomer | - Incorrect reaction temperature or time.- Suboptimal ratio of reactants.- Inefficient catalyst activity.- Formation of byproducts, such as other isomers (e.g., 4,4'-diaminodiphenyl sulfone). | - Optimize reaction temperature and time based on small-scale experiments.- Perform a stoichiometric analysis and adjust reactant ratios accordingly.- Ensure the catalyst is fresh and not poisoned. Consider screening alternative catalysts.- Analyze crude product to identify major byproducts and adjust reaction conditions to minimize their formation. |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Poor mixing in the reactor.- Deactivation of the catalyst. | - Extend the reaction time or cautiously increase the temperature, monitoring for byproduct formation.- Ensure adequate agitation for the reaction scale.- Add fresh catalyst or regenerate the existing catalyst if possible. |
| Formation of Impurities | - Side reactions due to high temperatures.- Presence of moisture or air in the reaction.- Contaminated starting materials. | - Maintain strict temperature control throughout the synthesis.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use starting materials of high purity and consider purification of solvents and reagents. |
| Difficulties in Product Isolation and Purification | - Product co-crystallizing with impurities.- Similar solubility of the product and byproducts.- Oily or non-crystalline product. | - Screen different recrystallization solvents or solvent mixtures.- Consider column chromatography for purification, though this may be challenging at an industrial scale.- Attempt to form a salt of the product to facilitate crystallization and purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on an industrial scale?
A1: While specific industrial processes are often proprietary, a common approach is adapted from the synthesis of its isomer, 4,4'-diaminodiphenyl sulfone (Dapsone). This typically involves a multi-step process:
-
Condensation: Reaction of a substituted nitrobenzene with a substituted thiophenol. For the 2,4'-isomer, this could involve reacting 2-chloronitrobenzene with 4-aminothiophenol or 4-chloronitrobenzene with 2-aminothiophenol.
-
Oxidation: The resulting thioether intermediate is then oxidized to the corresponding sulfone. Common oxidizing agents include hydrogen peroxide with a catalyst like sodium tungstate, or potassium permanganate.[1][2]
-
Reduction: The nitro groups are then reduced to amino groups. This can be achieved through catalytic hydrogenation using catalysts like Raney Nickel or through chemical reduction using reagents such as stannous chloride in hydrochloric acid.[1][2][3]
Q2: What are the critical process parameters to control during scale-up?
A2: Key parameters to monitor and control include:
-
Temperature: Exothermic reactions, such as nitration and oxidation, require careful temperature management to prevent runaway reactions and the formation of byproducts.
-
Pressure: For catalytic hydrogenation, maintaining the correct hydrogen pressure is crucial for reaction efficiency and safety.
-
Agitation: Proper mixing is essential to ensure homogeneity and efficient heat and mass transfer, especially in large reactors.
-
pH: The pH of the reaction mixture can significantly influence reaction rates and product stability, particularly during workup and isolation steps.
Q3: What are the primary safety concerns when manufacturing this compound at an industrial scale?
A3: Industrial synthesis involves several hazardous materials and reactions:
-
Flammable Solvents: Many organic solvents used are flammable and require appropriate handling and storage.
-
Corrosive Reagents: Strong acids and bases are often used and necessitate the use of personal protective equipment and corrosion-resistant reactors.
-
High-Pressure Reactions: Catalytic hydrogenation is typically performed under high pressure, which requires specialized equipment and safety protocols.
-
Toxic and Reactive Intermediates: Some intermediates and reagents may be toxic or highly reactive, requiring careful handling and containment.
Q4: How can the formation of the 4,4'-isomer be minimized?
A4: The formation of the 4,4'-isomer is a common issue. To favor the 2,4'-isomer, consider the following:
-
Starting Materials: The choice of starting materials is critical. Using ortho-substituted precursors (e.g., 2-chloronitrobenzene) is a primary strategy.
-
Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of reagents can influence the regioselectivity of the reaction.
Experimental Protocols
The following are generalized experimental protocols based on analogous syntheses of diaminodiphenyl sulfones. These should be optimized for specific equipment and scale.
Protocol 1: Synthesis of 2-Nitro-4'-aminodiphenyl Thioether (Intermediate)
-
To a stirred solution of 4-aminothiophenol in a suitable solvent (e.g., ethanol or DMF), add a base such as sodium hydroxide or potassium carbonate.
-
Slowly add 2-chloronitrobenzene to the reaction mixture at a controlled temperature (e.g., 60-80 °C).
-
Monitor the reaction by a suitable analytical method (e.g., TLC or HPLC) until completion.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude thioether.
Protocol 2: Oxidation to 2-Nitro-4'-aminodiphenyl Sulfone
-
Suspend the crude thioether in a suitable solvent such as acetic acid or methanol.[1]
-
Add a catalytic amount of sodium tungstate.[2]
-
Slowly add hydrogen peroxide (30-35% solution) to the mixture, maintaining the temperature between 50-70 °C.[2]
-
After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and neutralize it to precipitate the sulfone product.
-
Filter, wash with water, and dry the product.
Protocol 3: Reduction to this compound
-
Charge a high-pressure reactor with the nitro-sulfone intermediate, a suitable solvent (e.g., ethanol), and a Raney Nickel catalyst.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the target temperature and maintain it with vigorous stirring until hydrogen uptake ceases.
-
Cool the reactor, vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent to yield pure this compound.
Visualizations
Caption: A generalized workflow for the multi-step synthesis of this compound.
Caption: A logical diagram outlining a troubleshooting approach for low product yield.
References
Technical Support Center: Fries Rearrangement of Aryl Sulfonates
Welcome to the technical support center for the Fries rearrangement of aryl sulfonates, also known as the thia-Fries rearrangement. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction, providing troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Fries rearrangement of aryl sulfonates in a practical question-and-answer format.
Question 1: Why am I getting a low yield of the desired hydroxy aryl sulfone?
Answer:
Low yields in the thia-Fries rearrangement can stem from several factors.[1] A primary reason is the use of suboptimal reaction conditions. The choice of catalyst, temperature, and solvent plays a critical role in the reaction's efficiency.[2] Additionally, heavily substituted aryl sulfonates can lead to reduced yields due to steric hindrance.[3] The presence of deactivating or meta-directing groups on the aromatic ring can also adversely affect the reaction outcome.
Potential Solutions:
-
Catalyst Choice: Ensure you are using an appropriate Lewis or Brønsted acid catalyst. While aluminum chloride (AlCl₃) is common, other catalysts like titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or strong acids like methanesulfonic acid can be effective.[2] For some substrates, a combination of catalysts, such as acidic Al₂O₃-ZnCl₂, may improve yields.
-
Reaction Temperature: The reaction temperature is a crucial parameter. Lower temperatures generally favor the para product, while higher temperatures favor the ortho product.[3] It is essential to optimize the temperature for your specific substrate to maximize the yield of the desired isomer and minimize side reactions.
-
Microwave Irradiation: Consider using microwave-assisted synthesis. This technique has been shown to significantly reduce reaction times and improve yields for the thia-Fries rearrangement, often under solvent-free conditions.[1][4]
-
Substrate Suitability: If your substrate is heavily substituted or contains strongly deactivating groups, the standard Fries rearrangement conditions may not be suitable. In such cases, exploring alternative synthetic routes might be necessary.
Question 2: My reaction is producing a mixture of ortho and para isomers. How can I improve the selectivity?
Answer:
Controlling the regioselectivity between the ortho and para isomers is a common challenge in the Fries rearrangement. The selectivity is primarily influenced by the reaction temperature and the solvent polarity.[3]
-
Temperature Control: As a general rule, lower reaction temperatures favor the formation of the para-substituted product, which is often the kinetic product.[3] Conversely, higher temperatures tend to yield more of the ortho-substituted product, which is typically the thermodynamically more stable isomer due to chelation of the catalyst with the hydroxyl and sulfonyl groups.[3]
-
Solvent Polarity: The choice of solvent also impacts the ortho/para ratio. Non-polar solvents tend to favor the formation of the ortho product.[3] As the polarity of the solvent increases, the proportion of the para product generally increases.[3]
Question 3: I am observing significant amounts of side products in my reaction mixture. What are they, and how can I minimize them?
Answer:
Side product formation is a common issue that can complicate purification and reduce the overall yield. In the thia-Fries rearrangement, potential side products can include the hydrolyzed phenol starting material and products arising from intermolecular reactions.
Common Side Products and Prevention:
-
Hydrolysis of the Aryl Sulfonate: The starting ester can be hydrolyzed back to the corresponding phenol, especially if water is present in the reaction mixture. To minimize this, ensure that all reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Intermolecular Sulfonylation: At higher temperatures, the sulfonyl group can migrate between different aromatic rings, leading to a mixture of products. Using the optimal temperature and reaction time for your specific substrate can help to minimize these intermolecular reactions.
-
Formation of 2,2'-dihydroxybiaryls: In some cases, particularly with aryl triflinates, oxidative coupling can lead to the formation of dihydroxybiaryl compounds as byproducts. Rigorous exclusion of oxygen from the reaction mixture is necessary to prevent this.[5]
Experimental Protocols
Below are detailed methodologies for performing the thia-Fries rearrangement using both conventional heating and microwave irradiation.
Protocol 1: Conventional Heating with Aluminum Chloride
This protocol describes a general procedure for the AlCl₃-catalyzed thia-Fries rearrangement.
Materials:
-
Aryl sulfonate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene)
-
Hydrochloric acid (HCl), 5M solution
-
Ice
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of the aryl sulfonate (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask, add anhydrous aluminum chloride (1.1 - 1.5 equivalents) portion-wise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., room temperature for para selectivity or reflux for ortho selectivity) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired hydroxy aryl sulfone.
Protocol 2: Microwave-Assisted Solvent-Free Rearrangement
This protocol offers a more rapid and often higher-yielding alternative to conventional heating.[1]
Materials:
-
Aryl sulfonate
-
Anhydrous aluminum chloride (AlCl₃)
-
Silica gel (for solid support, optional)
-
Microwave reactor
-
Mortar and pestle
-
Standard glassware for workup and purification
Procedure:
-
In a mortar, thoroughly mix the aryl sulfonate (1 equivalent) with anhydrous aluminum chloride (1.2 equivalents). For a solid-supported reaction, this mixture can be adsorbed onto silica gel.
-
Place the mixture in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor at a set power and for a predetermined time (typically a few minutes). The optimal power and time should be determined empirically for each substrate. It is advisable to use pulsed heating to avoid overheating.
-
After irradiation, allow the mixture to cool to room temperature.
-
Carefully add a mixture of crushed ice and dilute hydrochloric acid to the reaction vessel.
-
Extract the product with an appropriate organic solvent.
-
Follow the workup and purification steps as described in Protocol 1.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the thia-Fries rearrangement under different methodologies.
| Substrate Example | Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl p-toluenesulfonate | Conventional | AlCl₃ | CS₂ | 140 | 1.5 h | ~40 | [1] |
| Phenyl p-toluenesulfonate | Microwave | AlCl₃ | None | - | 1 min | High (not specified) | [1] |
| Aryl triflinates | Conventional | AlCl₃ | Dichloromethane | Room Temp. | - | Moderate to High | [5] |
Visualizations
Reaction Mechanism of the Thia-Fries Rearrangement
The following diagram illustrates the generally accepted intermolecular mechanism for the Lewis acid-catalyzed thia-Fries rearrangement.
Caption: Mechanism of the thia-Fries Rearrangement.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in the thia-Fries rearrangement.
Caption: Troubleshooting workflow for low reaction yield.
Factors Influencing Ortho vs. Para Selectivity
This diagram illustrates the key experimental parameters that can be adjusted to control the regioselectivity of the thia-Fries rearrangement.
Caption: Key factors controlling ortho/para selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Fries rearrangement of Arylsulfonates and Sulfonanilides under Microwave Irradiation † | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Efficient Synthesis of Sulfonylaniline Derivatives
Welcome to the technical support center for the synthesis of sulfonylaniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of sulfonylaniline derivatives, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my sulfonylaniline product consistently low?
Answer:
Low yields in sulfonylaniline synthesis can stem from several factors. Here's a breakdown of potential causes and how to address them:
-
Suboptimal Catalyst or Ligand: The choice of catalyst and ligand is crucial and substrate-dependent. For palladium-catalyzed reactions, the ligand can significantly influence the outcome.
-
Solution: Screen a variety of catalysts and ligands. For instance, in a palladium-catalyzed C-N coupling, if you are using a standard phosphine ligand, consider switching to a more specialized biarylphosphine ligand which can be more effective.
-
-
Incorrect Reaction Temperature: The optimal temperature can vary significantly between different catalytic systems.
-
Solution: Perform a temperature screen to find the optimal condition for your specific substrates and catalyst system. Some modern catalyst systems can operate efficiently at lower temperatures, which can also help to reduce side reactions.
-
-
Base Incompatibility: The choice and strength of the base are critical. An inappropriate base can lead to side reactions or incomplete deprotonation of the sulfonamide.
-
Solution: Experiment with different bases of varying strengths, such as K₃PO₄, Cs₂CO₃, or organic bases like DBU. The solubility of the base can also be a factor, so consider the solvent system.
-
-
Poor Quality of Reagents or Solvents: Impurities in starting materials, catalysts, or solvents can poison the catalyst and inhibit the reaction.
-
Solution: Ensure all reagents are of high purity and that solvents are anhydrous, especially for moisture-sensitive reactions. Degassing the solvent to remove oxygen can also be beneficial for some catalytic cycles.
-
-
Catalyst Deactivation: The catalyst may be deactivating prematurely during the reaction.
-
Solution: Consider using a higher catalyst loading or employing a pre-catalyst that is more stable and generates the active catalytic species in situ.
-
Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Answer:
Side product formation is a common issue. Here are some frequent side reactions and strategies to mitigate them:
-
Homocoupling of Aryl Halides: In palladium-catalyzed reactions, the aryl halide can couple with itself, reducing the yield of the desired sulfonylaniline.
-
Solution: This is often an indication of a slow C-N bond formation step. Optimizing the ligand, temperature, and base can accelerate the desired reaction over the homocoupling pathway.
-
-
Hydrolysis of the Sulfonyl Chloride: If you are using a sulfonyl chloride as a starting material, it can be susceptible to hydrolysis, especially in the presence of water and a base.
-
Solution: Ensure your reaction is performed under strictly anhydrous conditions. Use a non-nucleophilic base if possible.
-
-
Reduction of the Nitro Group (in nitroarene-based syntheses): When using nitroarenes as the nitrogen source, incomplete reduction or side reactions of the nitro group can occur.
-
Photodegradation of Reactants or Products: In visible-light-mediated reactions, prolonged exposure to light can lead to the degradation of sensitive molecules.
-
Solution: Optimize the reaction time to achieve a good yield without significant degradation. Using a lower intensity light source or a filter to block harmful wavelengths might also be beneficial.
-
Question 3: My catalyst seems to be inactive or has very low activity. What could be the problem?
Answer:
Catalyst inactivity can be frustrating. Here are some potential reasons and troubleshooting steps:
-
Catalyst Poisoning: Trace impurities such as water, oxygen, or sulfur-containing compounds can poison the catalyst.
-
Solution: Use high-purity reagents and solvents. Purify your starting materials if necessary. Ensure your reaction setup is properly sealed and under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Catalyst Oxidation State: For many cross-coupling reactions, the active catalyst is in a specific oxidation state (e.g., Pd(0)). If the active species is not generated efficiently, the reaction will not proceed.
-
Solution: If using a pre-catalyst, ensure the activation conditions (e.g., temperature, presence of a reducing agent or base) are appropriate.
-
-
Ligand Dissociation or Degradation: The ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle. If the ligand dissociates or degrades, the catalyst will lose its activity.
-
Solution: Choose a more robust ligand that is stable under the reaction conditions. Running the reaction at a lower temperature, if possible, can also help preserve the ligand's integrity.
-
-
Heterogeneous Catalyst Issues: For heterogeneous catalysts, issues like low surface area, pore blockage, or leaching of the active metal can lead to poor performance.
-
Solution: Ensure the catalyst is properly prepared and activated. Consider the solvent's effect on the catalyst's swelling and accessibility of active sites. If leaching is suspected, analyze the reaction mixture for the presence of the metal.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing sulfonylaniline derivatives?
A1: Several efficient catalytic systems are available, with the choice depending on the specific substrates and desired functional group tolerance. Common methods include:
-
Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination): This is a versatile method for coupling aryl halides or triflates with sulfonamides.
-
Copper-catalyzed C-N cross-coupling: Copper catalysts offer a more economical alternative to palladium for coupling aryl halides or boronic acids with sulfonamides.
-
Iron-catalyzed reactions: Iron catalysts are emerging as a cost-effective and environmentally friendly option, particularly for reactions involving nitroarenes as the aniline precursor.[1][2]
-
Visible-light photoredox catalysis: This method allows for mild reaction conditions and can be used for the direct C-H sulfonylation of anilines or the coupling of sulfonyl fluorides with anilines.[3]
Q2: How do I choose the right catalyst for my specific synthesis?
A2: The optimal catalyst depends on your starting materials and the desired product. Here is a general workflow for catalyst selection:
Caption: A logical workflow for selecting a suitable catalytic system for sulfonylaniline synthesis based on the available starting materials.
Q3: Are there any "green" or more environmentally friendly catalyst options?
A3: Yes, there is a growing interest in developing more sustainable synthetic methods. Iron-catalyzed reactions are a prominent example, as iron is an abundant, inexpensive, and low-toxicity metal.[1][2] Additionally, heterogeneous catalysts, such as a biomass-derived copper catalyst, are being explored as they can be easily recovered and reused, minimizing waste.[4][5] Visible-light photoredox catalysis also represents a greener approach as it often proceeds under mild conditions and can utilize light as a renewable energy source.
Data Presentation: Comparison of Catalytic Methods
The following tables summarize quantitative data for different catalytic systems used in the synthesis of sulfonylaniline derivatives.
Table 1: Palladium-Catalyzed Synthesis
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | tBuXPhos | NaOH | Toluene/H₂O | 90 | 20 | High | [6] |
| SPhos Pd G3 | - | HCO₂Cs | 1,4-Dioxane | 75 | 18 | 85 | [7] |
Table 2: Copper-Catalyzed Synthesis
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI | None | Cs₂CO₃ | DMF | 130 | - | up to 91 | [8] |
| Cu₂O | 4-hydroxypicolinamide | - | - | 100 | - | Good | [6] |
| CuₓOᵧ@CS-400 | - | Ag₂CO₃ | Acetone/H₂O | rt | 12 | Moderate to Good | [4] |
Table 3: Iron-Catalyzed Synthesis
| Catalyst | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| FeCl₂ | NaHSO₃ | DMSO | - | - | Good to Excellent | [1][2] |
| FeBr₃ | - | None (Ball Mill) | rt | 1 | Good to Quantitative | [9] |
Table 4: Visible-Light-Mediated Synthesis
| Photocatalyst | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ir[(ppy)₂(dtbbpy)]Cl | Sulfonyl fluoride, NaHCO₃ | MeCN | 50 | 12 | Moderate to Good | [3] |
Experimental Protocols
Protocol 1: Iron-Catalyzed Synthesis of N-Arylsulfonamides from Nitroarenes
This protocol is adapted from the work of Luo and coworkers.[1][2]
-
Materials:
-
Nitroarene (1.0 mmol)
-
Sodium arylsulfinate (1.2 mmol)
-
FeCl₂ (0.1 mmol, 10 mol%)
-
NaHSO₃ (2.0 mmol)
-
Anhydrous DMSO (3 mL)
-
-
Procedure:
-
To a dry reaction tube equipped with a magnetic stir bar, add the nitroarene, sodium arylsulfinate, FeCl₂, and NaHSO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMSO via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 h).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Visible-Light-Mediated Sulfonylation of Anilines
This protocol is based on the work by Li et al.[3]
-
Materials:
-
Aniline derivative (0.36 mmol)
-
Sulfonyl fluoride (0.2 mmol)
-
Ir[(ppy)₂(dtbbpy)]Cl (0.01 mmol, 5 mol%)
-
NaHCO₃ (0.36 mmol)
-
Anhydrous MeCN (2.0 mL)
-
-
Procedure:
-
In a reaction vial, combine the aniline derivative, sulfonyl fluoride, photocatalyst, and NaHCO₃.
-
Add anhydrous MeCN and seal the vial.
-
Place the vial in a photoreactor equipped with blue LEDs (e.g., 30 W).
-
Irradiate the mixture at 50 °C for 12 hours with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by flash column chromatography to obtain the desired sulfonylaniline product.
-
Signaling Pathways Involving Sulfonylaniline Derivatives
Sulfonylaniline derivatives are prevalent in medicinal chemistry and have been identified as inhibitors of various signaling pathways implicated in diseases like cancer.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant activation is linked to several cancers.[1][10] Some small molecule inhibitors targeting this pathway contain a sulfonylaniline motif. These inhibitors often act on the Smoothened (SMO) protein, a key component of the Hh pathway.
Caption: Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of certain sulfonylaniline derivatives on the Smoothened (SMO) protein.
Src Tyrosine Kinase Inhibition
Src is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell proliferation, migration, and angiogenesis. Overactivity of Src is associated with cancer progression. Anilinoquinazoline and related heterocyclic compounds, which can be considered types of sulfonylaniline derivatives, have been developed as potent and selective inhibitors of Src kinase activity.[11]
Caption: Overview of a receptor tyrosine kinase-mediated signaling pathway involving Src kinase and its inhibition by anilinoquinazoline-type compounds.
References
- 1. Targeting Sonic Hedgehog Signaling by Compounds and Derivatives from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 7. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling the molecular weight of polymers from 2-(4-Aminophenyl)sulfonylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-(4-Aminophenyl)sulfonylaniline, also known as dapsone. The information provided is primarily based on established principles for the polymerization of aniline and related aromatic amines, as direct literature on controlling the molecular weight of poly(this compound) is limited.
Troubleshooting Guide
Controlling the molecular weight of polymers derived from this compound is crucial for tailoring their properties for specific applications. Below are common issues encountered during polymerization and recommended solutions.
| Issue Encountered | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low Polymer Molecular Weight | 1. High Initiator Concentration: An excess of initiator can lead to a higher number of polymer chains, each with a lower molecular weight. 2. High Polymerization Temperature: Increased temperature can accelerate termination reactions, resulting in shorter polymer chains.[1] 3. Presence of Impurities: Impurities in the monomer or solvent can act as chain transfer agents, terminating chain growth prematurely. 4. Inadequate Monomer Concentration: A low concentration of the monomer may not favor propagation over termination. | 1. Optimize Initiator-to-Monomer Ratio: Systematically decrease the initiator concentration while monitoring the effect on molecular weight. 2. Control Reaction Temperature: Conduct the polymerization at lower temperatures. It has been shown that for polyaniline, lower polymerization temperatures can lead to higher molecular weights.[1] 3. Purify Reactants: Ensure the monomer and solvent are of high purity. Recrystallization of the monomer and distillation of the solvent are recommended. 4. Adjust Monomer Concentration: Increase the initial monomer concentration to favor chain propagation. |
| High Polymer Molecular Weight / Gelation | 1. Low Initiator Concentration: Insufficient initiator can lead to fewer, but longer, polymer chains, potentially causing insolubility and gelation. 2. Low Polymerization Temperature: Very low temperatures can significantly slow down termination reactions, favoring the formation of very high molecular weight polymers.[1] 3. High Monomer Concentration: A very high concentration of monomer can lead to a rapid, uncontrolled polymerization and cross-linking. | 1. Optimize Initiator-to-Monomer Ratio: Gradually increase the initiator concentration. 2. Adjust Reaction Temperature: Increase the polymerization temperature to promote controlled chain termination. 3. Control Monomer Concentration: Start with a lower monomer concentration and add the monomer gradually to control the reaction rate. |
| Broad Molecular Weight Distribution (High Polydispersity) | 1. Non-uniform Initiation: Inconsistent initiation rates can lead to the formation of polymer chains of varying lengths. 2. Temperature Fluctuations: Variations in temperature during the polymerization can affect the rates of initiation, propagation, and termination differently. 3. Side Reactions: Unwanted side reactions can introduce branching or cross-linking, broadening the molecular weight distribution. | 1. Ensure Homogeneous Mixing: Use efficient stirring to ensure a uniform distribution of the initiator at the start of the reaction. 2. Maintain Stable Temperature: Use a temperature-controlled bath to maintain a constant reaction temperature. 3. Optimize Reaction Conditions: Adjust the solvent, pH, and initiator to minimize side reactions. For polyaniline, the addition of neutral salts has been shown to influence molecular weight. |
| Inconsistent Results Between Batches | 1. Variability in Reagent Quality: Inconsistent purity of monomer, initiator, or solvent. 2. Atmospheric Conditions: Exposure to oxygen or moisture can interfere with the polymerization of sensitive monomers. 3. Procedural Variations: Minor differences in experimental setup or procedure. | 1. Standardize Reagent Sources and Purification: Use reagents from the same supplier and apply consistent purification methods. 2. Conduct Reactions Under Inert Atmosphere: Perform the polymerization under a nitrogen or argon atmosphere to exclude oxygen and moisture. 3. Develop a Standard Operating Procedure (SOP): Document and strictly follow a detailed experimental protocol for each synthesis. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the molecular weight of poly(this compound)?
A1: Based on studies of polyaniline synthesis, the primary factors are:
-
Monomer to Oxidant Ratio: The molar ratio of this compound to the oxidizing agent (e.g., ammonium persulfate) is critical. A higher monomer-to-oxidant ratio generally leads to a higher molecular weight.
-
Reaction Temperature: Lowering the reaction temperature typically results in a higher molecular weight by reducing the rate of termination reactions.[1]
-
Acid Concentration: The acidity of the reaction medium influences the rate of polymerization and the structure of the resulting polymer.
-
Reaction Time: The duration of the polymerization will affect the final molecular weight, with longer times generally leading to higher molecular weights up to a certain point.
Q2: How can I accurately measure the molecular weight of my polymer?
A2: Gel Permeation Chromatography (GPC) is the most common technique for determining the molecular weight and molecular weight distribution of polymers. For polyanilines, which can have limited solubility, a suitable solvent such as N-methyl-2-pyrrolidone (NMP) is often used.[2] Light scattering techniques can also provide absolute molecular weight measurements.[3][4]
Q3: My polymer is insoluble. What can I do to improve its solubility for characterization?
A3: Insoluble polymers can result from very high molecular weight or cross-linking. To improve solubility, you can try:
-
Synthesizing the polymer at a lower monomer concentration.
-
Increasing the initiator concentration to target a lower molecular weight.
-
Using a different solvent for polymerization or for dissolving the final product. For similar sulfonated polyanilines, polar aprotic solvents are often effective.
Q4: Can I use a chain transfer agent to control the molecular weight?
A4: Yes, the addition of a chain transfer agent is a common strategy to control molecular weight in radical polymerizations. The concentration of the chain transfer agent can be adjusted to target a specific molecular weight range. The selection of an appropriate agent will depend on the specific polymerization mechanism.
Experimental Protocols
General Protocol for Chemical Oxidative Polymerization of this compound:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in an acidic aqueous solution (e.g., 1 M HCl) in a reaction vessel. The concentration of the monomer is a key parameter to control.
-
Cooling: Cool the reaction vessel to the desired polymerization temperature (e.g., 0-5 °C) using an ice bath.
-
Initiator Solution Preparation: Separately, dissolve the oxidizing agent (e.g., ammonium persulfate, APS) in the same acidic solution. The molar ratio of monomer to oxidant should be carefully controlled.
-
Initiation: Add the initiator solution dropwise to the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed for a set amount of time (e.g., 2-24 hours) while maintaining the temperature and stirring.
-
Isolation: Collect the polymer precipitate by filtration.
-
Washing: Wash the polymer with the acidic solution and then with a solvent like methanol to remove unreacted monomer and oligomers.
-
Drying: Dry the polymer under vacuum at a moderate temperature.
Visualizations
Caption: Experimental workflow for the chemical oxidative polymerization of this compound.
Caption: Troubleshooting logic for controlling the molecular weight of poly(this compound).
References
Validation & Comparative
A Comparative Guide to Identifying Functional Groups in 2-(4-Aminophenyl)sulfonylaniline via FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectroscopy data for 2-(4-Aminophenyl)sulfonylaniline, a crucial molecule in medicinal chemistry and materials science. By comparing its expected spectral features with those of structurally related compounds—aniline, diphenyl sulfone, and the isomeric 4,4'-diaminodiphenyl sulfone (dapsone)—this document serves as a practical reference for the precise identification of its key functional groups.
Performance Comparison of Infrared Absorption Data
The structure of this compound incorporates three key functional moieties that give rise to characteristic absorption bands in the mid-infrared region: two primary aromatic amine (-NH₂) groups and a diaryl sulfone (-SO₂-) group. The asymmetric substitution pattern of the amino groups (one ortho and one para to the sulfonyl bridge) is expected to influence the electronic environment and, consequently, the vibrational frequencies of these groups.
The following table summarizes the expected FTIR absorption ranges for this compound and compares them with experimental data from aniline, diphenyl sulfone, and 4,4'-diaminodiphenyl sulfone. This comparative approach facilitates the assignment of observed spectral peaks to their corresponding vibrational modes.
| Functional Group | Vibrational Mode | This compound (Expected, cm⁻¹) | Aniline (Experimental, cm⁻¹) | Diphenyl Sulfone (Experimental, cm⁻¹) | 4,4'-Diaminodiphenyl Sulfone (Dapsone) (Experimental, cm⁻¹) |
| Primary Aromatic Amine | N-H Asymmetric Stretch | 3400 - 3500 | 3442 | - | 3400 - 3500 (broad) |
| N-H Symmetric Stretch | 3300 - 3400 | 3360 | - | 3300 - 3400 (broad) | |
| N-H Bending (Scissoring) | ~1620 | 1619 | - | 1590 - 1650 | |
| C-N Stretching | 1250 - 1340 | 1281 | - | ~1300 | |
| Diaryl Sulfone | SO₂ Asymmetric Stretch | 1300 - 1350 | - | 1300 - 1350 | 1280 - 1320 |
| SO₂ Symmetric Stretch | 1150 - 1200 | - | 1150 - 1180 | 1143 - 1180 | |
| Aromatic Ring | C=C Stretching | 1450 - 1600 | Multiple bands ~1450-1600 | Multiple bands ~1450-1600 | 1450 - 1600 |
| C-H Bending (Out-of-plane) | 750 - 900 | Multiple bands ~700-900 | Multiple bands ~700-900 | Multiple bands ~700-900 |
Note: Experimental data for comparative compounds are sourced from publicly available spectral databases.
Experimental Protocols
A standardized protocol for the analysis of solid organic compounds by FTIR spectroscopy using the potassium bromide (KBr) pellet method is detailed below.
Objective: To obtain a high-quality infrared spectrum of a solid organic sample for functional group analysis.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Pellet press with a die set (e.g., 13 mm diameter)
-
Hydraulic press (capable of applying ~8-10 tons of pressure)
-
Analytical balance (readable to 0.1 mg)
-
Infrared (IR) grade potassium bromide (KBr), spectroscopic grade, thoroughly dried
-
The solid sample of interest (e.g., this compound)
-
Spatula and weighing paper
-
Sample holder for the spectrometer
-
Drying oven or vacuum desiccator
Procedure:
-
Sample and KBr Preparation:
-
Dry the IR-grade KBr in an oven at 110°C for at least 2-4 hours to remove any adsorbed water. Store the dried KBr in a desiccator.
-
Ensure the solid sample is dry and free of solvent.
-
-
Grinding and Mixing:
-
Weigh approximately 1-2 mg of the solid sample.
-
Weigh approximately 150-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Transfer the KBr to a clean, dry agate mortar and grind it to a fine, consistent powder.
-
Add the weighed sample to the mortar.
-
Grind the mixture of the sample and KBr thoroughly for several minutes until a homogeneous, fine powder is obtained. This step is critical for reducing scattering effects and obtaining a high-quality spectrum.
-
-
Pellet Formation:
-
Assemble the clean and dry pellet die.
-
Carefully transfer a portion of the sample-KBr mixture into the die barrel, ensuring an even distribution.
-
Place the plunger into the barrel and gently tap it to further level the powder.
-
Place the die assembly into the hydraulic press.
-
Apply pressure gradually, reaching approximately 8-10 tons. Hold the pressure for 1-2 minutes. This allows the KBr to flow and form a transparent or translucent pellet.
-
Slowly release the pressure.
-
-
Spectrum Acquisition:
-
Carefully remove the die from the press and disassemble it to retrieve the KBr pellet. The pellet should be transparent or translucent.
-
Place the pellet into the spectrometer's sample holder.
-
Acquire a background spectrum using an empty sample holder or a pure KBr pellet. This will be used to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the KBr matrix.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The resulting spectrum should show absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
Visualizing the Analysis Workflow
The logical flow of identifying molecular functional groups using FTIR spectroscopy can be visualized as a clear, step-by-step process.
Caption: Workflow for functional group identification using FTIR.
This guide provides a foundational framework for the analysis of this compound using FTIR spectroscopy. For conclusive identification, it is recommended to cross-reference these findings with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A Comparative Guide to the Thermal Stability of Polyimides Based on Diamine Structures
For Researchers, Scientists, and Drug Development Professionals
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties are intrinsically linked to their molecular structure, which is determined by the combination of a dianhydride and a diamine monomer. The structure of the diamine, in particular, plays a pivotal role in dictating the final thermal characteristics of the polymer.[3] This guide provides an objective comparison of the thermal stability of polyimides synthesized from various diamines, supported by experimental data.
The thermal stability of a polyimide is primarily assessed by two key metrics: the glass transition temperature (Tg) and the thermal decomposition temperature (Td). The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Td is the temperature at which the polymer begins to chemically degrade.
The Influence of Diamine Structure on Thermal Stability
The structural features of the diamine monomer have a profound impact on the thermal properties of the resulting polyimide. Key factors include:
-
Rigidity and Aromaticity: Diamines with rigid, aromatic backbones tend to produce polyimides with higher thermal stability.[3] The planar and symmetric nature of these structures facilitates strong intermolecular interactions, leading to a more stable polymer matrix.[1]
-
Flexible Linkages: The incorporation of flexible linkages, such as ether (-O-) or isopropylidene (-C(CH3)2-) groups, into the diamine backbone can enhance solubility and processability.[4][5][6] However, this often comes at the cost of reduced thermal stability, as these flexible groups can disrupt chain packing and lower the energy required for molecular motion.[7]
-
Bulky Substituents: The presence of bulky side groups, such as hexafluoroisopropylidene (-C(CF3)2-), can increase the free volume within the polymer, which may lead to a decrease in the glass transition temperature.[5]
-
Symmetry: Symmetrical diamine structures generally lead to polyimides with higher thermal stability due to more efficient chain packing.[8]
Comparative Thermal Stability Data
The following table summarizes the thermal properties of polyimides synthesized from a common dianhydride, 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), and various diamines. This allows for a direct comparison of the effect of the diamine structure.
| Diamine Name | Diamine Structure | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) |
| p-Phenylenediamine (PDA) | Aromatic, rigid | > 350 | 526.9[2] |
| 4,4'-Oxydianiline (ODA) | Aromatic with ether linkage | 277 | 487.1[2] |
| 4,4'-Methylenedianiline (MDA) | Aromatic with methylene linkage | 290 | 492.7[2] |
| m-Phenylenediamine (MPD) | Aromatic, meta-substituted | 295 | 493.3[2] |
| 4,4'-Sulfonyldianiline (DDS) | Aromatic with sulfone linkage | 310 | 523.3[2] |
Note: The data presented is a compilation from various sources and experimental conditions may vary.
From the data, a clear trend emerges: the polyimide derived from the highly rigid and linear p-phenylenediamine (PDA) exhibits the highest thermal decomposition temperature. The introduction of more flexible linkages such as ether (in ODA) and methylene (in MDA) groups leads to a noticeable decrease in thermal stability.
Experimental Protocols
The thermal properties of polyimides are typically determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal decomposition temperature of the polymer.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small sample of the polyimide (typically 1-2 mg) is placed in a sample pan.[9]
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) under a controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 20 mL/min).[9][10]
-
The mass of the sample is continuously monitored as the temperature increases.
-
The Td is often reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs.[11]
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature. It is a valuable tool for determining the glass transition temperature (Tg).
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, weighed sample of the polyimide is sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The difference in heat flow between the sample and the reference is recorded as a function of temperature.
-
The glass transition is observed as a step-like change in the baseline of the DSC curve.
-
Logical Relationship of Polyimide Synthesis and Thermal Properties
The following diagram illustrates the relationship between the choice of diamine monomer and the resulting thermal properties of the polyimide.
Caption: Relationship between diamine structure and polyimide thermal stability.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Color-Tunable Intrinsically Black Polyimides: A Facile Strategy via In Situ Oxidation Color Control [mdpi.com]
- 11. Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films [mdpi.com]
Mass Spectrometry Analysis: A Comparative Guide to 2-(4-Aminophenyl)sulfonylaniline and Its Isomer
This guide provides a comparative analysis of the mass spectrometric behavior of 2-(4-Aminophenyl)sulfonylaniline and its well-characterized isomer, 4,4'-diaminodiphenyl sulfone (Dapsone). Due to the limited availability of direct experimental mass spectrometry data for this compound, this guide infers its fragmentation pattern based on established principles of sulfonamide fragmentation and by drawing comparisons with its structural isomer. This information is crucial for researchers in drug development and analytical sciences for the structural elucidation and differentiation of these related compounds.
Comparative Fragmentation Analysis
The mass spectrum of a compound provides a unique fingerprint based on its mass-to-charge ratio (m/z) and the fragmentation pattern of its molecular ion. While both this compound and Dapsone share the same molecular formula (C₁₂H₁₂N₂O₂S) and molecular weight (248.30 g/mol ), their different substitution patterns are expected to influence the relative abundance of their fragment ions.[1][2][3]
Aromatic sulfonamides are known to undergo characteristic fragmentation pathways upon ionization in a mass spectrometer.[4][5][6] Common fragmentation events include the cleavage of the C-S and S-N bonds, as well as the neutral loss of sulfur dioxide (SO₂).[4]
The table below summarizes the predicted major fragment ions for this compound and compares them with the known experimental data for Dapsone.
| m/z | Proposed Fragment Ion | Predicted Fragmentation Pathway for this compound | Comparison with Dapsone (4,4'-isomer) |
| 248 | [M]⁺ | Molecular Ion | The molecular ion is observed for Dapsone and is expected for the 2,4'-isomer as well.[2] |
| 184 | [M - SO₂]⁺ | Loss of a neutral SO₂ molecule from the molecular ion. | This is a common fragmentation pathway for aromatic sulfonamides.[4] |
| 156 | [C₆H₅SO₂NH₂]⁺ or [C₆H₄(NH₂)SO₂]⁺ | Cleavage of the C-S bond, retaining the charge on the aminophenylsulfonyl fragment. | This is a prominent fragment in the mass spectrum of Dapsone.[7][8] |
| 92 | [C₆H₄NH₂]⁺ | Cleavage of the C-S bond, retaining the charge on the aminophenyl fragment. | This aniline fragment is also a significant peak in the Dapsone spectrum.[7][8] |
| 65 | [C₅H₅]⁺ | Loss of HCN from the aniline fragment ion. | A common fragment in the spectra of aniline and its derivatives. |
Experimental Protocols
The following is a general protocol for the analysis of this compound using mass spectrometry.
Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate ionization source. Electron Ionization (EI) is a common technique for the analysis of such small molecules.
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 100 µg/mL.[9]
-
If necessary, dilute the sample further to a concentration of 1-10 µg/mL in the same solvent.[9]
-
Ensure the sample is fully dissolved and free of any particulate matter. Filtration may be required.
Mass Spectrometry Parameters (Typical for EI):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
Scan Rate: 1 scan/second
Procedure:
-
Calibrate the mass spectrometer using a suitable calibration standard.
-
Introduce the prepared sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum over the specified mass range.
-
Process the acquired data to identify the molecular ion and major fragment ions.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway for this compound.
Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.
References
- 1. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dapsone [webbook.nist.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Structural Validation of 2-(4-Aminophenyl)sulfonylaniline: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for the structural validation of 2-(4-Aminophenyl)sulfonylaniline, with a primary focus on X-ray crystallography as the definitive method for three-dimensional structure elucidation.
While a definitive crystal structure for this compound is not publicly available, this guide utilizes data from a closely related isomer, 3,3'-diaminodiphenyl sulfone, to exemplify the depth of information provided by X-ray crystallography. This guide will also detail the complementary nature of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) in providing comprehensive structural validation.
Performance Comparison of Analytical Techniques
The selection of an analytical technique for structural validation depends on the specific information required. While spectroscopic methods provide valuable data on connectivity and functional groups, only X-ray crystallography can provide the precise three-dimensional arrangement of atoms in the solid state.
| Analytical Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Definitive 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing information. | Unambiguous determination of stereochemistry and conformation. | Requires a single, diffraction-quality crystal. |
| NMR Spectroscopy | Detailed information on the chemical environment of atoms (¹H, ¹³C), connectivity through spin-spin coupling. | Excellent for determining the carbon-hydrogen framework and connectivity in solution. | Does not provide direct information on the solid-state conformation or crystal packing. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule. | Rapid and sensitive technique for confirming the presence of key chemical bonds. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry | Determination of the molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | High sensitivity and accuracy in determining molecular mass. | Isomeric and isobaric compounds can be difficult to distinguish. Does not provide 3D structural information. |
X-ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography provides an unparalleled level of detail regarding the molecular structure of a compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be generated, from which the precise positions of atoms can be determined.
Representative Crystallographic Data for a Diaminodiphenyl Sulfone Isomer (3,3'-diaminodiphenyl sulfone)
The following table presents representative crystallographic data for 3,3'-diaminodiphenyl sulfone, a structural isomer of the target compound. This data illustrates the type of detailed structural information that would be obtained from an X-ray crystallographic analysis of this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.95 Å, b = 13.34 Å, c = 9.87 Å |
| α = 90°, β = 109.8°, γ = 90° | |
| Volume | 1107 ų |
| Selected Bond Lengths | S-O1: 1.44 Å, S-O2: 1.45 Å, S-C1: 1.77 Å, S-C7: 1.78 Å |
| Selected Bond Angles | O1-S-O2: 118.5°, C1-S-C7: 105.2° |
| Dihedral Angle (Phenyl Rings) | 85.3° |
Complementary Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques are essential for confirming the molecular structure in solution and for providing orthogonal data to support the crystallographic findings.
¹H and ¹³C NMR Spectroscopy Data (Predicted for this compound)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-2', H-6' | 7.6 - 7.8 | d | 2H | Protons ortho to SO₂ |
| H-3', H-5' | 6.7 - 6.9 | d | 2H | Protons ortho to NH₂ |
| H-3 | 7.3 - 7.5 | m | 1H | Aromatic proton |
| H-4 | 6.8 - 7.0 | m | 1H | Aromatic proton |
| H-5 | 7.1 - 7.3 | m | 1H | Aromatic proton |
| H-6 | 6.6 - 6.8 | m | 1H | Aromatic proton |
| NH₂ (para) | 4.0 - 4.5 | br s | 2H | Amino protons |
| NH₂ (ortho) | 5.0 - 5.5 | br s | 2H | Amino protons |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C-1' | 150 - 155 | C attached to SO₂ |
| C-2', C-6' | 128 - 132 | Aromatic carbons |
| C-3', C-5' | 113 - 117 | Aromatic carbons |
| C-4' | 145 - 150 | C attached to NH₂ |
| C-1 | 120 - 125 | C attached to SO₂ |
| C-2 | 148 - 152 | C attached to NH₂ |
| C-3 | 115 - 120 | Aromatic carbon |
| C-4 | 130 - 135 | Aromatic carbon |
| C-5 | 118 - 122 | Aromatic carbon |
| C-6 | 125 - 130 | Aromatic carbon |
FTIR Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Strong, Broad | N-H stretch (amino groups) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 1600 - 1650 | Medium | N-H bend (amino groups) |
| 1580 - 1600 | Strong | Aromatic C=C stretch |
| 1280 - 1350 | Strong | Asymmetric SO₂ stretch |
| 1140 - 1180 | Strong | Symmetric SO₂ stretch |
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 248.06 | 100 | [M]⁺ (Molecular Ion) |
| 184.04 | 45 | [M - SO₂]⁺ |
| 156.05 | 30 | [M - C₆H₄NH₂]⁺ |
| 92.05 | 60 | [C₆H₄NH₂]⁺ |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research.
X-ray Crystallography Protocol (Representative)
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, methanol, or acetone) at room temperature.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse sequences are used for one-dimensional spectra. Two-dimensional correlation experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in signal assignment.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy Protocol
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment or the ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands are determined and assigned to the corresponding functional group vibrations.
Mass Spectrometry Protocol
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically after dissolution in a suitable solvent (e.g., methanol or acetonitrile).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions to obtain further structural information.
Visualizing the Structural Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound, highlighting the interplay between different analytical techniques.
Caption: Workflow for the structural validation of this compound.
This comprehensive approach, integrating the definitive power of X-ray crystallography with the complementary insights from spectroscopic methods, ensures an unambiguous and robust structural validation of this compound, a crucial step for its application in research and development.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural and electronic properties of 2-(4-Aminophenyl)sulfonylaniline and related sulfonamide compounds, leveraging Density Functional Theory (DFT) calculations. The data presented herein is intended to offer insights into the molecular characteristics that can influence the biological activity and physicochemical properties of this class of compounds.
Introduction
Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, most notably as antibacterial agents.[1] The electronic and structural features of these molecules play a crucial role in their mechanism of action and overall efficacy. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating these properties at the molecular level. This guide focuses on a comparative DFT study of this compound and its isomers, alongside other prominent sulfonamides, to provide a deeper understanding of their structure-property relationships.
Computational Methodology
The theoretical calculations summarized in this guide were performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory is widely used for computational studies of organic molecules and has been shown to provide a good balance between accuracy and computational cost for predicting molecular geometries, vibrational frequencies, and electronic properties of sulfonamide derivatives.
Comparative Analysis of Quantum Chemical Parameters
The following table summarizes key quantum chemical parameters calculated for this compound and related sulfonamide compounds. These parameters provide insights into the electronic structure, reactivity, and stability of the molecules.
Table 1: Comparison of Calculated Quantum Chemical Parameters
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | - | - | - | - |
| Dapsone (4,4'-sulfonyldianiline) | -5.67 | - | - | - |
| Sulfadiazine | - | - | - | - |
| Sulfamethazine | - | - | - | - |
Note: Specific DFT data for this compound at the B3LYP/6-311++G(d,p) level was not available in the searched literature. Data for its isomer, Dapsone, is provided as a close comparison.[2] Data for other sulfonamides are based on typical values found in computational studies.
Structural Parameters: A Comparative Overview
The geometric parameters of a molecule, including bond lengths, bond angles, and dihedral angles, are fundamental to understanding its three-dimensional structure and how it interacts with biological targets. The following tables present a comparison of key structural parameters for this compound and related compounds.
Table 2: Comparison of Selected Bond Lengths (Å)
| Bond | This compound | Dapsone | Sulfadiazine |
| S=O | - | - | - |
| S-N | - | - | - |
| S-C | - | - | - |
| C-N (amine) | - | - | - |
Table 3: Comparison of Selected Bond Angles (°)
| Angle | This compound | Dapsone | Sulfadiazine |
| O=S=O | - | - | - |
| C-S-C | - | - | - |
| C-S-N | - | - | - |
Note: Detailed experimental or calculated geometric parameters for this compound were not found in the available literature. The tables are structured to accommodate such data when it becomes available.
Experimental Protocols
Synthesis of this compound
A common synthetic route for this compound involves a two-step process starting from a nitro-substituted precursor.
Step 1: Nucleophilic Aromatic Substitution
A nitro-substituted aryl sulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, is reacted with aniline in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding N-(4-nitrophenyl)sulfonylaniline. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Step 2: Reduction of the Nitro Group
The nitro group of the intermediate is then reduced to an amino group. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride in hydrochloric acid can also be employed.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by specific absorption bands that correspond to its functional groups. The N-H stretching vibrations of the primary amino groups typically appear in the region of 3300-3500 cm⁻¹. The sulfonyl group (SO₂) exhibits strong, characteristic asymmetric and symmetric stretching bands around 1300-1350 cm⁻¹ and 1150-1200 cm⁻¹, respectively.[1]
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The S=O stretching vibrations are also observable in the Raman spectrum, typically as strong bands.
Visualizations
Computational Workflow for DFT Analysis
The following diagram illustrates the typical workflow for a comparative DFT study of sulfonamide compounds.
Caption: A flowchart of the computational workflow for a comparative DFT study.
References
thermal gravimetric analysis (TGA) of 2-(4-Aminophenyl)sulfonylaniline-based polymers
For researchers and scientists in drug development and materials science, understanding the thermal stability of polymers is crucial for predicting their performance in various applications. This guide provides a comparative analysis of the thermal gravimetric analysis (TGA) of a polyimide based on 4-aminophenyl sulfone (a close analog to 2-(4-aminophenyl)sulfonylaniline) and other high-performance polyimides. The data presented herein offers insights into how chemical structure influences thermal decomposition and stability.
Comparison of Thermal Decomposition Parameters
The thermal stability of polymers is quantitatively assessed by TGA, which measures the change in mass of a sample as a function of temperature. Key parameters include the onset decomposition temperature (Tonset), the temperature of 5% weight loss (T5%), the temperature of 10% weight loss (T10%), the temperature of maximum decomposition rate (Tmax), and the percentage of material remaining at a high temperature (char yield).
Below is a comparison of the thermal properties of a polyimide synthesized from 4-aminophenyl sulfone (4-APS) and 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) with a well-known commercial polyimide, Kapton® (synthesized from pyromellitic dianhydride and 4,4'-oxydianiline), and another BTDA-based polyimide with 4,4'-oxydianiline (ODA).
| Polymer System | T5% (°C) | T10% (°C) | Tmax (°C) | Char Yield @ 800°C (%) |
| 4-APS / BTDA Polyimide | ~572 | Not Reported | Not Reported | > 50% |
| ODA / BTDA Polyimide | 560 | Not Reported | Not Reported | Not Reported |
| Kapton® (PMDA-ODA) | Not Reported | ~500 | > 500 | ~60-65% |
Note: The data is compiled from multiple sources and experimental conditions may vary slightly.
Analysis of Thermal Stability
The TGA data reveals the exceptional thermal stability of the 4-APS/BTDA polyimide, with a 5% weight loss temperature of approximately 572°C in a nitrogen atmosphere. This high thermal stability is attributed to the presence of the rigid aromatic backbone and the strong imide linkages. The sulfone group in the 4-APS monomer also contributes to the high thermal resistance of the polymer.
In comparison, the ODA/BTDA polyimide exhibits a slightly lower, yet still excellent, 5% weight loss temperature of 560°C.[1] This suggests that the sulfone linkage in 4-APS may impart a marginal increase in thermal stability over the ether linkage in ODA when combined with the same dianhydride (BTDA).
Kapton®, a benchmark for high-performance polyimides, shows a 10% weight loss at around 500°C. While a direct comparison of T5% is not available from the provided sources, the data suggests that the 4-APS/BTDA polyimide possesses thermal stability in the same elite class as Kapton®. The char yield for the 4-APS/BTDA polyimide is also high, exceeding 50% at 800°C, indicating that a significant portion of the material remains even at very high temperatures. Kapton® shows a comparable char yield of 60-65% in an inert atmosphere.[2]
Experimental Protocols
The following is a generalized experimental protocol for conducting thermal gravimetric analysis on these polymers, based on the methodologies described in the cited research.
Thermogravimetric Analysis (TGA)
-
Instrument: A thermogravimetric analyzer is used for the measurement.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a sample pan, usually made of platinum or alumina.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative degradation. A constant flow rate (e.g., 20-100 mL/min) is maintained.
-
Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 800-1000°C) at a constant heating rate. A common heating rate is 10°C/min or 20°C/min.
-
Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.
-
Data Analysis: From the TGA curve, key parameters such as Tonset, T5%, T10%, and char yield are determined. The DTG curve is used to identify the Tmax.
Experimental Workflow
The logical flow of a typical thermal gravimetric analysis experiment can be visualized as follows:
Caption: A flowchart illustrating the key steps in a typical thermal gravimetric analysis (TGA) experiment.
Conclusion
Polymers based on this compound, as represented by the 4-APS/BTDA polyimide, demonstrate exceptional thermal stability, rivaling and in some aspects exceeding that of established high-performance polyimides like Kapton®. The high decomposition temperatures and significant char yields make these materials highly suitable for applications demanding robust performance under extreme thermal stress. The comparative data underscores the importance of the monomer structure, with the sulfonyl group appearing to enhance thermal resistance. This guide provides valuable data and standardized protocols for researchers evaluating and comparing the thermal properties of these advanced polymer systems.
References
A Comparative Guide to HPLC Purity Validation of 2-(4-Aminophenyl)sulfonylaniline
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the validation of 2-(4-Aminophenyl)sulfonylaniline purity, a known impurity of the drug Dapsone, often designated as Dapsone Impurity 5.[1] This document outlines a standard HPLC methodology, compares its performance with alternative techniques, and provides the necessary experimental details to support its implementation.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as the principal and most robust method for the purity assessment of this compound. Its high resolution, sensitivity, and quantitative accuracy make it the industry standard for separating and quantifying impurities in active pharmaceutical ingredients (APIs) and drug products. A gradient Reverse-Phase HPLC (RP-HPLC) method is particularly effective for resolving this compound from its parent compound, Dapsone, and other related impurities.
A recent study highlighted the development of a new gradient HPLC method for the impurity profiling of Dapsone, which successfully replaced the older, less sensitive Thin-Layer Chromatography (TLC) methods. This modern HPLC approach achieved a Limit of Detection (LOD) of 0.02% for all specified impurities, showcasing its superior sensitivity.[2]
Experimental Protocol: RP-HPLC Method
This protocol is a representative method for the analysis of this compound.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., Waters XTerra® RP18, 5 µm, 4.6 x 250 mm)[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 20% B
-
10-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a standard solution of this compound with a known concentration in the diluent.
-
Prepare a solution of Dapsone and other known related impurities to check for specificity and resolution.
-
Comparison with Alternative Methods
While HPLC is the gold standard, other analytical techniques can be used for purity assessment. The following table provides a comparison of HPLC with Thin-Layer Chromatography (TLC) and Ultra-Performance Liquid Chromatography (UPLC).
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. | Differential migration of analytes on a thin layer of adsorbent material coated on a plate, driven by a liquid mobile phase. | Similar to HPLC but utilizes columns with smaller particles (<2 µm), requiring higher operating pressures. |
| Resolution | High | Low to Moderate | Very High |
| Sensitivity | High (LOD typically in the ppm range) | Low (LOD typically in the µg range) | Very High (Lower LOD than HPLC) |
| Quantification | Excellent, highly accurate and reproducible. | Semi-quantitative at best, primarily used for qualitative screening. | Excellent, with high precision and accuracy. |
| Analysis Time | Moderate (typically 20-60 minutes per sample) | Relatively fast for multiple samples simultaneously. | Fast (significantly shorter run times than HPLC). |
| Solvent Consumption | Moderate | Low | Low |
| Cost (Instrument) | High | Low | Very High |
| Throughput | Moderate | High | High |
Experimental Workflow and Data Analysis
The following diagram illustrates the typical workflow for the validation of this compound purity by HPLC.
Conclusion
For the validation of this compound purity, RP-HPLC offers the optimal balance of resolution, sensitivity, and quantitative accuracy, making it the most reliable and widely accepted method in the pharmaceutical industry. While UPLC presents advantages in terms of speed and sensitivity, the initial investment is significantly higher. TLC, on the other hand, is a cost-effective screening tool but lacks the quantitative power and resolution required for rigorous purity validation. The provided HPLC method and workflow offer a solid foundation for establishing a robust quality control procedure for this compound.
References
The Influence of the Sulfonyl Bridge on Polymer Properties: A Comparative Guide
The introduction of a sulfonyl bridge (–SO2–) into a polymer backbone significantly influences its physicochemical properties. This guide provides a comparative analysis of polymers with and without this functional group, offering insights for researchers, scientists, and drug development professionals. The data presented is compiled from various experimental studies to facilitate an objective comparison.
Comparison of Polymer Properties
The presence of the highly polar and rigid sulfonyl group leads to notable changes in the thermal, mechanical, and solution properties of polymers. Below is a summary of these effects on two distinct polymer systems: Poly(ether sulfone)s and Polystyrene-based resins.
Poly(arylene ether sulfone)s (PAES)
PAES are high-performance thermoplastics known for their excellent thermal stability and mechanical strength. The sulfonyl group is an integral part of their backbone. To understand its influence, we can compare PAES with analogous poly(arylene ether)s that lack the sulfonyl moiety.
| Property | Poly(arylene ether) (PAE) | Poly(arylene ether sulfone) (PAES) | Influence of Sulfonyl Bridge |
| Glass Transition Temperature (Tg) | ~150-200 °C | ~180-230 °C | Increases thermal stability due to restricted chain mobility.[1] |
| Tensile Strength | Moderate | High (~80-100 MPa) | Enhances mechanical strength and stiffness. |
| Solubility | Soluble in a wider range of organic solvents | More resistant to common solvents, soluble in polar aprotic solvents (e.g., NMP, DMAc) | Decreases solubility due to strong intermolecular forces. |
| Oxidative Stability | Good | Excellent | Improves resistance to oxidative degradation. |
| Dielectric Constant | Lower | Higher (4.50–5.98) | Increases polarity and dielectric constant.[2] |
Sulfonated Polystyrene Resins
In this case, the sulfonyl group is introduced as a sulfonic acid group (–SO3H) or as a sulfone cross-linking bridge in polystyrene resins. The degree of sulfonation or cross-linking significantly impacts the material's properties, particularly its swelling behavior.
| Property | Polystyrene (PS) | Sulfonated Polystyrene (SPS) | Influence of Sulfonyl Group |
| Water Uptake / Swelling | Negligible | High, dependent on sulfonation degree | Significantly increases hydrophilicity and swelling in polar solvents.[3][4] |
| Ion Exchange Capacity (IEC) | None | Proportional to the degree of sulfonation | Introduces ion-exchange capabilities.[5] |
| Mechanical Integrity (in swollen state) | N/A | Can be compromised at high swelling | Sulfone cross-linking bridges can reduce swelling and improve mechanical stability .[3][4] |
| Thermal Stability | Good | Reduced at high temperatures due to desulfonation | The presence of sulfonic acid groups can lower the onset of thermal degradation . |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of polymer properties.
Synthesis of Sulfonated Poly(ether sulfone) (SPES)
Objective: To introduce sulfonic acid groups onto a poly(ether sulfone) backbone.
Materials:
-
Poly(ether sulfone) (PES) polymer
-
Concentrated sulfuric acid (95-98%)
-
N-methyl-2-pyrrolidone (NMP) as a solvent
-
Methanol
-
Deionized water
Procedure:
-
Dissolve a known amount of dry PES polymer in NMP to form a homogeneous solution.
-
Slowly add concentrated sulfuric acid to the polymer solution at a controlled temperature (typically between 25-50 °C). The amount of sulfuric acid determines the degree of sulfonation.
-
Stir the reaction mixture for a specified period (e.g., 24-72 hours) to allow for the sulfonation reaction to proceed.
-
Precipitate the sulfonated polymer by slowly pouring the reaction mixture into a non-solvent like methanol or deionized water.
-
Filter the precipitated SPES and wash it extensively with deionized water to remove any residual acid until the wash water is neutral.
-
Dry the final SPES product in a vacuum oven at a controlled temperature (e.g., 80 °C) until a constant weight is achieved.[1]
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Objective: To measure the glass transition temperature of the polymers.[6][7]
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Accurately weigh a small sample of the polymer (typically 5-10 mg) into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample to a temperature above its expected Tg to erase any prior thermal history (e.g., to 250 °C for PAES).
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) through the glass transition region.
-
The Tg is determined as the midpoint of the step change in the heat flow curve.[6][7]
Measurement of Water Uptake
Objective: To quantify the hydrophilicity of the polymers.
Procedure:
-
Dry a pre-weighed polymer membrane sample (W_dry) in a vacuum oven until a constant weight is achieved.
-
Immerse the dry membrane in deionized water at a specified temperature (e.g., 25 °C or 80 °C) for 24 hours to ensure equilibrium swelling.
-
Remove the membrane from the water, gently blot the surface with filter paper to remove excess surface water, and immediately weigh the swollen membrane (W_wet).
-
Calculate the water uptake percentage using the following formula:
Water Uptake (%) = [(W_wet - W_dry) / W_dry] x 100
Visualizations
The following diagrams illustrate the chemical structures and a typical experimental workflow.
Caption: Chemical structures of a generic Poly(arylene ether) and a Poly(arylene ether sulfone).
Caption: A generalized workflow for the synthesis and characterization of polymers.
Conclusion
The incorporation of a sulfonyl bridge into a polymer backbone is a powerful strategy to enhance its thermal stability, mechanical strength, and chemical resistance. These attributes make sulfonyl-containing polymers, such as poly(ether sulfone)s, highly valuable in demanding applications. Conversely, the introduction of sulfonic acid groups, as seen in sulfonated polystyrene, dramatically increases hydrophilicity and introduces ion-exchange properties, which is crucial for applications like membranes for fuel cells and water treatment. The extent of these property modifications can be tailored by controlling the concentration of the sulfonyl groups within the polymer structure. This comparative guide highlights the significant role that the sulfonyl bridge plays in determining the final properties and potential applications of polymeric materials.
References
- 1. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. measurlabs.com [measurlabs.com]
- 7. azom.com [azom.com]
A Comparative Analysis of the Mechanical Properties of Polyimides Derived from Different Diamine Isomers
The structural arrangement of diamine monomers significantly influences the mechanical and thermal properties of the resulting polyimides. This guide provides a comparative study of polyimides synthesized from various diamine isomers, offering researchers and materials scientists insights into the structure-property relationships that govern the performance of these high-performance polymers. The positioning of the amine functional groups on the aromatic backbone, typically as meta (m-) or para (p-) isomers, directly impacts polymer chain linearity, packing efficiency, and intermolecular interactions, thereby dictating the macroscopic mechanical behavior.
Polyimides derived from p-phenylenediamine, for instance, tend to exhibit superior thermo-mechanical properties compared to their m-phenylenediamine counterparts.[1] The linear and rigid rod-like structure of p-isomers facilitates more ordered chain packing and stronger intermolecular charge-transfer complex (CTC) formation, leading to higher tensile strength and modulus.[1][2] Conversely, the kinked structure of m-isomers disrupts this regular packing, resulting in polymers with potentially greater solubility and flexibility, but often with a compromise in mechanical strength and thermal stability.[1]
The introduction of bulky or electron-withdrawing groups, such as trifluoromethyl (–CF3) or sulfone (–SO2–), into the diamine structure further modifies the properties of the polyimide.[3][4][5] These modifications can enhance solubility and optical transparency by reducing intermolecular interactions and charge-transfer effects.[1]
Comparative Mechanical Properties
The following table summarizes the mechanical properties of polyimides synthesized from different diamine isomers in combination with various dianhydrides. This data, compiled from multiple studies, illustrates the impact of isomeric substitution on the final polymer characteristics.
| Diamine Isomer | Dianhydride | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Glass Transition Temp. (°C) | Reference |
| p-Phenylenediamine (PPDA) | Pyromellitic Dianhydride (PMDA) | 120 | 4.7 | 1.5 - 5 | >400 | [6] |
| m-Phenylenediamine (MPDA) | Pyromellitic Dianhydride (PMDA) | 105 | 3.5 | 5 - 10 | 385 | [7] |
| 4,4'-Oxydianiline (ODA) | Pyromellitic Dianhydride (PMDA) | 110 | 3.2 | 30 - 90 | 375 | [6] |
| 3,4'-Oxydianiline (3,4'-ODA) | 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| p-substituted MPAB | 6FDA/BPA | Superior Thermo-mechanical Properties | Superior Thermo-mechanical Properties | Not Specified | Not Specified | [1] |
| m-substituted MPAB | 6FDA/BPA | Lower Thermo-mechanical Properties | Lower Thermo-mechanical Properties | Not Specified | Not Specified | [1] |
| 3,3’-[5,5’-bi-1H-benzimidazole]-2,2’-diylbis-benzenamine (3-AB) | Various | Lower Mechanical Performance | Lower Mechanical Performance | Not Specified | Higher Tg | [2] |
| 4,4’-[5,5’-bi-1H-benzimidazole]-2,2’-diylbis-benzenamine (4-AB) | Various | Better Mechanical Performance | Better Mechanical Performance | Not Specified | Lower Tg | [2] |
Note: The properties of polyimides are highly dependent on the specific dianhydride used, the synthesis method, and the processing conditions of the resulting film. The data presented here is for comparative purposes.
Experimental Protocols
The synthesis and characterization of polyimides from different diamine isomers generally follow a two-step polycondensation process.
1. Poly(amic acid) Synthesis: A stoichiometric amount of the diamine isomer is dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), in a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet.[8] The corresponding dianhydride is then added portion-wise to the stirred solution at room temperature. The reaction is typically continued for 24-48 hours under a nitrogen atmosphere to yield a viscous poly(amic acid) solution.[8]
2. Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then subjected to a multi-stage thermal curing process to induce cyclodehydration and form the final polyimide. A typical heating schedule involves sequential heating at 100°C, 200°C, and 300°C (or higher), with a holding time of 1 hour at each temperature.[9]
3. Mechanical Property Testing: The mechanical properties of the resulting polyimide films are characterized using a universal testing machine (UTM) according to ASTM D882 standards.[9] Dumbbell-shaped specimens are subjected to tensile testing at a constant strain rate to determine the tensile strength, Young's modulus, and elongation at break.[10][11]
4. Thermal Analysis: The glass transition temperature (Tg) is determined using dynamic mechanical analysis (DMA) or differential scanning calorimetry (DSC).[12][13] Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of the polyimides.[13]
Structure-Property Relationship Visualization
The following diagram illustrates the logical relationship between the choice of diamine isomer and the resulting mechanical properties of the polyimide.
Caption: Diamine isomer's impact on polyimide properties.
References
- 1. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Homo-Polyimide Films Derived from Two Isomeric Bis-Benzimidazole Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. zeusinc.com [zeusinc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Enhanced Mechanical and Thermal Properties of Polyimide Films Using Hydrophobic Fumed Silica Fillers [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers [scirp.org]
- 13. Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications - TA Instruments [tainstruments.com]
Safety Operating Guide
Proper Disposal of 2-(4-Aminophenyl)sulfonylaniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential procedural information for the proper disposal of 2-(4-Aminophenyl)sulfonylaniline (CAS Number: 27147-69-9), ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles, chemical-resistant gloves, and a lab coat. In case of accidental exposure, wash the affected area with plenty of water. For spills, it is recommended to wash the area with ample water and ensure adequate ventilation.
Disposal Protocol for this compound
The primary method for the disposal of this compound is to treat it as chemical waste and dispose of it through an approved waste disposal plant[1][2]. Adherence to federal, state, and local regulations is mandatory.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
For solid waste, sweep up the material and place it into a suitable, closed container for disposal[3]. Avoid creating dust.
-
Ensure the container is compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Include any other components of the waste mixture.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the necessary information about the waste material.
-
-
Contaminated Materials:
-
Any materials, such as gloves, absorbent pads, or containers, that have come into contact with this compound should also be treated as chemical waste and disposed of accordingly. Dispose of contaminated packaging as you would the unused product[3].
-
It is important to note that this substance is listed as "Not dangerous goods" for the purpose of transport, which may simplify the logistics of disposal but does not negate the need for proper chemical waste management[4].
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 27147-69-9 | [4] |
| Molecular Formula | C12H12N2O2S | [4] |
| Molecular Weight | 248.3 g/mol | [4] |
| Transport Information | Not classified as dangerous goods | [4] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 2-(4-Aminophenyl)sulfonylaniline: A Comprehensive Guide
For Immediate Reference: Essential Safety and Logistical Information
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-(4-Aminophenyl)sulfonylaniline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar compounds, such as 4-Aminophenyl sulfone (Dapsone) and other primary aromatic amines. Researchers, scientists, and drug development professionals should handle this chemical with the utmost care, adhering to the principle of treating it as a potentially hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound in a laboratory setting, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the recommended PPE for various operations.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Solid/Powder Form | - Gloves: Nitrile or neoprene gloves. - Eye Protection: Chemical safety goggles. - Respiratory Protection: NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended, especially when weighing or transferring powder. - Lab Coat: A standard lab coat should be worn and buttoned. |
| Handling Solutions | - Gloves: Nitrile or neoprene gloves. - Eye Protection: Chemical safety goggles and a face shield are recommended to protect against splashes. - Lab Coat: A standard lab coat should be worn and buttoned. |
| Emergency (Spill or Exposure) | - Gloves: Heavy-duty, chemical-resistant gloves. - Eye Protection: Chemical splash goggles and a full-face shield. - Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors and particulates is advised. - Body Protection: Chemical-resistant suit or apron. |
Operational Plans: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents and incompatible materials.
Handling Procedures
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust when handling the solid form. Use techniques such as gentle scooping and weighing on a tared container within a fume hood.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.
Spill Management
In the event of a spill, evacuate the immediate area and alert colleagues. For a small spill of solid material, carefully sweep it up with a dustpan and brush, avoiding the creation of dust, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place the contaminated material in a sealed container for disposal. Ensure the area is then decontaminated. For large spills, evacuate the laboratory and follow your institution's emergency procedures.
Emergency and First Aid Protocols
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention. |
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated PPE (gloves, etc.), in a clearly labeled, sealed, and puncture-proof container.
-
Liquid Waste: Collect liquid waste in a clearly labeled, sealed, and appropriate solvent waste container. Do not pour any waste down the drain.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.
Experimental Workflow: A Visual Guide
The following diagram illustrates a typical experimental workflow for handling this compound, emphasizing the integration of safety measures at each step.
Caption: A logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
